molecular formula C6H3N3O6 B165232 1,3,5-Trinitrobenzene CAS No. 99-35-4

1,3,5-Trinitrobenzene

Cat. No.: B165232
CAS No.: 99-35-4
M. Wt: 213.1 g/mol
InChI Key: UATJOMSPNYCXIX-UHFFFAOYSA-N
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Description

1,3,5-trinitrobenzene is a trinitrobenzene in which each of the nitro groups is meta- to the other two. It has a role as an explosive.
"Trinitrobenzene, wetted, with not less than 10% water by mass" is a yellowish moist mass of crystals or a slurry. An explosive, but wetting lowers the risk of detonation. Dangerously explosive if allowed to dry out. The dry compound has a melting point of 122.5°C and is only slightly soluble in water (40 mg / L at 20°C). Store tightly sealed (to protect from drying out) in a cool, ventilated place, away from acute fire hazards and easily oxidized materials. May be toxic by ingestion.
Trinitrobenzene, [dry] appears as a high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, though may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trinitrobenzene
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InChI

InChI=1S/C6H3N3O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H
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InChI Key

UATJOMSPNYCXIX-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C6H3N3O6
Record name TRINITROBENZENE, WETTED WITH NOT LESS THAN 30% WATER
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DSSTOX Substance ID

DTXSID6021406
Record name 1,3,5-Trinitrobenzene
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Molecular Weight

213.10 g/mol
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Physical Description

Trinitrobenzene, wetted with not less than 30% water appears as a light yellow crystalline sludge or slurry. Burns but may require some effort to ignite. A high explosive when dry. Easily ignited and burns very vigorously when dry. Insoluble in water. Produces toxic oxides of nitrogen during combustion., Trinitrobenzene, [dry] appears as a high explosive. Easily ignited and burns vigorously when dry. Insoluble in water. Will burn when wet, though may be difficult to ignite. Produces toxic oxides of nitrogen during combustion. May explode under exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments., "Trinitrobenzene, wetted, with not less than 10% water by mass" is a yellowish moist mass of crystals or a slurry. An explosive, but wetting lowers the risk of detonation. Dangerously explosive if allowed to dry out. The dry compound has a melting point of 122.5 °C and is only slightly soluble in water (40 mg / L at 20 °C). Store tightly sealed (to protect from drying out) in a cool, ventilated place, away from acute fire hazards and easily oxidized materials. May be toxic by ingestion., Yellow crystals--will explode if heated; [ATSDR-PHS]
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Boiling Point

315 °C
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Solubility

Solubility in water, 278 mg/L at 15 °C, In water, 492 mg/L at 25 °C, Insoluble in water, Soluble in alcohol and ether, 6.2 g/100 g benzene; 4.9 g/100 g methanol; 1.9 g/100 g alcohol; 0.25 g/100 g carbon disulfide; 1.5 g/100 g ether; 0.05 g/100 g petroleum ether. Freely soluble in dilute sodium sulfite, Slightly soluble in ethanol, ethyl ether, carbon disulfide; soluble in benzene, chloroform, pyrene; very soluble in acetone, toluene
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Density

1.688 at 20 °C/4 °C
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Vapor Pressure

0.0000032 [mmHg], 6.44X10-6 mm Hg at 25 °C (extrapolated)
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Color/Form

Yellow crystals, Rhombic plates from benzene; leaflets from water, Orthorhombic bipyramidal plates from glacial acetic acid

CAS No.

99-35-4
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Melting Point

121.3 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3,5-Trinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3,5-Trinitrobenzene (TNB). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's characteristics for various applications, from synthesis to safety considerations.

Core Physicochemical Data

This compound is a pale yellow, crystalline solid that is a powerful explosive.[1] A thorough understanding of its physical and chemical properties is paramount for its safe handling and application in research and development. The following tables summarize the key quantitative data for this compound.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₃N₃O₆[1][2]
Molecular Weight 213.105 g/mol [1][2]
Appearance Light yellow crystals[2]
Melting Point 122.5 °C to 123.2 °C[1][3]
Boiling Point 315 °C[1][3]
Density 1.76 g/cm³ at 20 °C[1][2]
Vapor Pressure 3.2 x 10⁻⁶ mm Hg at 25 °C[3]
Solubility and Partition Coefficients
PropertyValueSource(s)
Solubility in Water 330 mg/L[1]
Solubility in Organic Solvents Soluble in benzene, methanol, alcohol, ether, and carbon disulfide.[3]
Log Kow (Octanol-Water Partition Coefficient) 1.18[3]
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) 1.88[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized experimental protocols for key properties of this compound, based on standard laboratory practices.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. For a pure substance like this compound, this range should be narrow.

Density Measurement (Gas Pycnometry)

Gas pycnometry is a common and accurate method for determining the density of a solid material.

  • Sample Preparation: A known mass of dry this compound is placed in the sample chamber of the gas pycnometer.

  • Analysis: The instrument is sealed, and an inert gas, typically helium, is introduced into a reference chamber of known volume. The gas is then allowed to expand into the sample chamber.

  • Volume Determination: By measuring the pressure difference before and after expansion, the volume of the solid sample can be accurately calculated based on the ideal gas law.

  • Density Calculation: The density is then calculated by dividing the mass of the sample by its measured volume.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a substance in water.

  • Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

  • Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved phases.

  • Phase Separation: The mixture is then allowed to stand undisturbed to allow the undissolved solid to settle.

  • Quantification: A sample of the clear, saturated aqueous solution is carefully withdrawn, filtered to remove any suspended particles, and the concentration of dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the study of this compound.

Synthesis_and_Purification_of_TNB cluster_synthesis Synthesis cluster_purification Purification start 2,4,6-Trinitrotoluene (TNT) oxidation Oxidation (e.g., with Chromic Acid) start->oxidation Reactant intermediate 2,4,6-Trinitrobenzoic Acid oxidation->intermediate Product decarboxylation Decarboxylation (Heating in aqueous medium) intermediate->decarboxylation Reactant crude_tnb Crude this compound decarboxylation->crude_tnb Product recrystallization Recrystallization (e.g., from ethanol/water) crude_tnb->recrystallization Impure Product pure_tnb Pure this compound recrystallization->pure_tnb Purified Product

Synthesis and Purification Workflow for this compound.

Physicochemical_States_of_TNB cluster_solid Solid State cluster_liquid Liquid State cluster_gas Gaseous State solid This compound (Solid) (Crystalline) mp Melting Point (122.5 - 123.2 °C) solid->mp density Density (1.76 g/cm³) solid->density vp_solid Vapor Pressure (Low) solid->vp_solid liquid This compound (Liquid) solid->liquid Melting gas This compound (Gas) solid->gas Sublimation liquid->solid Freezing bp Boiling Point (315 °C) liquid->bp liquid->gas Boiling gas->liquid Condensation

Relationship between Physical States and Properties of TNB.

References

An In-Depth Technical Guide to the Molecular Structure and Isomers of 1,3,5-Trinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1,3,5-trinitrobenzene and its isomers, 1,2,3-trinitrobenzene (B1208184) and 1,2,4-trinitrobenzene (B1210296). This document is intended to serve as a valuable resource for researchers and professionals involved in chemistry, materials science, and drug development.

Introduction to Trinitrobenzenes

Trinitrobenzenes are a class of organic compounds with the chemical formula C₆H₃(NO₂)₃. They consist of a benzene (B151609) ring substituted with three nitro functional groups. The positioning of these nitro groups gives rise to three structural isomers: 1,2,3-trinitrobenzene, 1,2,4-trinitrobenzene, and this compound.[1] These compounds are of significant interest due to their explosive properties and their use as intermediates in chemical synthesis. This compound, in particular, is a highly explosive compound, more powerful than trinitrotoluene (TNT), and is used in military and commercial applications.[2][3]

Molecular Structure and Physicochemical Properties

The arrangement of the nitro groups on the benzene ring significantly influences the physicochemical properties of the trinitrobenzene isomers. The symmetrical substitution in this compound results in a non-polar molecule, which affects its melting point, solubility, and crystal structure.

Physicochemical Data of Trinitrobenzene Isomers

The following table summarizes key quantitative data for the three isomers of trinitrobenzene for easy comparison.

PropertyThis compound1,2,3-Trinitrobenzene1,2,4-Trinitrobenzene
IUPAC Name This compound1,2,3-Trinitrobenzene1,2,4-Trinitrobenzene
CAS Number 99-35-4[2][4]603-13-4[5]610-31-1[6]
Molecular Formula C₆H₃N₃O₆[2]C₆H₃N₃O₆[5]C₆H₃N₃O₆[6]
Molar Mass 213.10 g/mol [2]213.11 g/mol 213.11 g/mol [1]
Appearance Pale yellow solid[2]--
Melting Point 122.5 °C[4]127.5 °C61 °C[1]
Boiling Point 315 °C[4][7]--
Density 1.76 g/cm³ at 20 °C[4][7]-1.73 g/cm³[1]
Solubility in Water 330 mg/L[2]--
Solubility in Organic Solvents Soluble in ethanol[7]-1g dissolves in 6.17g methanol; 18.35g ethanol[1]

Synthesis of Trinitrobenzene Isomers

The synthesis of trinitrobenzene isomers typically involves the nitration of benzene or its derivatives. The directing effects of the substituents on the benzene ring play a crucial role in determining the final isomeric product.

Synthesis of this compound

Several methods are established for the synthesis of this compound.

A common laboratory-scale synthesis involves the oxidation of 2,4,6-trinitrotoluene (B92697) (TNT) to 2,4,6-trinitrobenzoic acid, followed by decarboxylation.[8]

Experimental Protocol:

Step 1: Oxidation of TNT to 2,4,6-Trinitrobenzoic Acid [9]

  • In a round-bottom flask, slowly add 22.7 g of 2,4,6-trinitrotoluene to 221 g of concentrated sulfuric acid with gentle heating to 40 °C.

  • Over a period of 1 hour, add 35.3 g of potassium dichromate in small portions, maintaining the temperature between 45-55 °C.

  • After the addition is complete, maintain the reaction mixture at 50-55 °C for 2 hours.

  • Pour the reaction mixture over crushed ice to precipitate the 2,4,6-trinitrobenzoic acid.

  • Filter the precipitate and wash it with distilled water.

Step 2: Decarboxylation of 2,4,6-Trinitrobenzoic Acid [9]

  • Place the crude 2,4,6-trinitrobenzoic acid in a flask containing 100 ml of 15% warm (30-35 °C) sodium hydroxide (B78521) solution. The solution will turn a faint red color.

  • Add a few drops of acetic acid to discharge the color and filter the solution if any unreacted TNT is present.

  • Add 5 ml of acetic acid to the filtrate and gently reflux the mixture with stirring at 95-98 °C.

  • Continue heating for about 1.5 hours until the evolution of carbon dioxide ceases. This compound will separate as a crystalline solid.

  • Continue heating and stirring for another 45 minutes, then cool the mixture to room temperature.

  • Filter the crystalline product, wash with water, and recrystallize from glacial acetic acid. The expected melting point of the purified product is 121–122 °C.[10]

A facile two-step synthesis of this compound starting from phloroglucinol (B13840) has also been reported.[8]

Experimental Protocol: [8]

Step 1: Formation of 1,3,5-Cyclohexanetrione Trioximes

  • Dissolve phloroglucinol dihydrate (8.11 g, 0.050 mol) in a 50% by weight aqueous solution of hydroxylamine (B1172632) (29.2 g, 0.44 mol) in an Erlenmeyer flask.

  • Allow the clear yellow solution to stand at room temperature. A solid will begin to separate after about 1 hour.

Step 2: Oxidation to this compound

  • Cool approximately 8.0 g of concentrated (90%) nitric acid in a three-necked, round-bottom flask in an ice bath under an argon atmosphere.

  • Suspend the trioxime product from Step 1 (171 mg, 1.0 mmol) in about 2 mL of dichloromethane (B109758) (CH₂Cl₂).

  • Slowly add the suspension in small aliquots to the cooled, stirring nitric acid. Allow the evolution of nitrogen oxide fumes to subside between additions.

  • After the addition is complete, the reaction mixture can be monitored by thin-layer chromatography (TLC) for the formation of this compound.

Synthesis of 1,2,3- and 1,2,4-Trinitrobenzene

Detailed and reliable experimental protocols for the synthesis of 1,2,3- and 1,2,4-trinitrobenzene are less commonly reported in readily accessible literature. The synthesis of these isomers is more challenging due to the directing effects of the nitro groups. A general strategy for synthesizing ortho- and para-dinitrobenzenes, which could be conceptually extended, involves protecting group strategies to direct the nitration to the desired positions. For instance, the synthesis of 1,2-dinitrobenzene (B166439) can be achieved from benzene through a multi-step process involving nitration, reduction to aniline, protection of the amino group, a second nitration, and subsequent deprotection and conversion of the amino group back to a nitro group.[7] A similar strategic approach would be necessary for the synthesis of the corresponding trinitrobenzene isomers.

Spectroscopic and Crystallographic Characterization

Spectroscopic and crystallographic techniques are essential for the unambiguous identification and structural elucidation of the trinitrobenzene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating the trinitrobenzene isomers based on the chemical shifts and splitting patterns of the aromatic protons and carbons. The number of unique signals in the NMR spectrum is determined by the symmetry of the molecule.

  • This compound (D₃h symmetry): Due to its high symmetry, all three protons are chemically equivalent, and all three nitro-substituted carbons are equivalent, as are the three carbons bearing hydrogen atoms. This results in a simple NMR spectrum.

  • 1,2,4-Trinitrobenzene (Cₛ symmetry): This isomer has lower symmetry, leading to three distinct signals for the aromatic protons and six distinct signals for the aromatic carbons.

  • 1,2,3-Trinitrobenzene (C₂ᵥ symmetry): This isomer also exhibits lower symmetry, resulting in two distinct signals for the aromatic protons and four distinct signals for the aromatic carbons.

The electron-withdrawing nature of the nitro groups generally causes a downfield shift (higher ppm) for the aromatic protons and carbons.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the characteristic functional groups present in the trinitrobenzene isomers. The most prominent absorption bands are associated with the nitro group.

  • Asymmetric NO₂ Stretch: Typically observed in the region of 1518 ± 13 cm⁻¹. For this compound, this band appears at 1545 cm⁻¹.[2]

  • Symmetric NO₂ Stretch: Usually found around 1349 ± 9 cm⁻¹. In this compound, this absorption is at 1345 cm⁻¹.[2]

  • C-N Stretch: A band around 918 cm⁻¹ in this compound is attributed to the C-N stretching vibration.[2]

  • Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[11]

  • Aromatic C=C Stretch: Absorptions due to carbon-carbon stretching in the aromatic ring are found in the 1625-1443 cm⁻¹ region for this compound.[2]

The exact positions of these bands may vary slightly between the different isomers due to the different electronic environments.

Crystallographic Data

X-ray and neutron diffraction studies provide precise information about the molecular geometry and packing in the solid state.

A detailed neutron diffraction study of this compound has revealed that it crystallizes in the orthorhombic space group Pbca. The unit cell contains two crystallographically independent molecules, one of which has a non-planar benzene ring. The nitro groups are twisted out of the plane of the benzene ring.

While detailed crystal structures for 1,2,3- and 1,2,4-trinitrobenzene are not as readily available, the crystal structure of a complex of this compound with 1,3,5-triaminobenzene has been determined to be monoclinic, with the space group P2₁/a.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structures of the trinitrobenzene isomers and a logical workflow for the synthesis of this compound from TNT.

Caption: Molecular structures of trinitrobenzene isomers.

synthesis_workflow TNT 2,4,6-Trinitrotoluene (TNT) Oxidation Oxidation (K2Cr2O7, H2SO4) TNT->Oxidation TNB_acid 2,4,6-Trinitrobenzoic Acid Oxidation->TNB_acid Decarboxylation Decarboxylation (Heat, Acetic Acid) TNB_acid->Decarboxylation TNB This compound Decarboxylation->TNB

Caption: Synthesis of this compound from TNT.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, properties, synthesis, and characterization of this compound and its isomers. The symmetrical nature of this compound imparts distinct physicochemical properties compared to its less symmetrical isomers. While detailed experimental protocols and comprehensive characterization data are well-established for this compound, further research is needed to provide similarly detailed and accessible information for the 1,2,3- and 1,2,4-isomers. This guide serves as a foundational resource for professionals in fields where these energetic materials and chemical intermediates are of interest.

References

Spectroscopic and Synthetic Profile of 1,3,5-Trinitrobenzene (CAS 99-35-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,3,5-Trinitrobenzene (TNB), a compound of significant interest in various fields of chemical research. The information presented herein is intended to serve as a valuable resource for professionals engaged in analytical chemistry, material science, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Parameter¹H NMR
Chemical Shift (δ) 9.083 ppm, 8.615 ppm, 7.871 ppm[1]
Solvent CDCl₃[1]
Multiplicity Singlet
Integration 3H
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~1540 - 1560Asymmetric NO₂ stretch
~1340 - 1350Symmetric NO₂ stretch
~3100C-H stretch (aromatic)
~910C-H out-of-plane bend
Mass Spectrometry (MS)
m/zInterpretation
213[M]⁺ (Molecular ion)
197[M - O]⁺
167[M - NO₂]⁺
121[M - 2NO₂]⁺
75[C₆H₃]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy
Wavelength (λmax)Molar Absorptivity (ε)Solvent
~225 nm-Ethanol (B145695)
~260 nm-Water

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound from 2,4,6-Trinitrotoluene (B92697)

This procedure involves the oxidation of 2,4,6-trinitrotoluene (TNT) to 2,4,6-trinitrobenzoic acid, followed by decarboxylation to yield this compound.[2][3]

Step 1: Oxidation of 2,4,6-Trinitrotoluene to 2,4,6-Trinitrobenzoic Acid

  • In a round-bottom flask, slowly add 22.7 g of 2,4,6-trinitrotoluene to 221 g of concentrated sulfuric acid with gentle heating to 40°C.[2][3]

  • Over a period of 1 hour, add 35.3 g of potassium dichromate in small portions, maintaining the temperature between 45-55°C.[2][3]

  • After the addition is complete, maintain the reaction mixture at 50-55°C for 2 hours.[2][3]

  • Pour the reaction mixture over crushed ice to precipitate the 2,4,6-trinitrobenzoic acid.

  • Filter the precipitate and wash it thoroughly with distilled water.

Step 2: Decarboxylation of 2,4,6-Trinitrobenzoic Acid

  • Place the crude 2,4,6-trinitrobenzoic acid in a flask containing 100 mL of 15% warm (30-35°C) sodium hydroxide (B78521) solution. The solution will turn a faint red color.[2][3]

  • Add a few drops of acetic acid to discharge the color, and filter the solution if any unreacted trinitrotoluene is present.

  • To the filtrate, add 70 mL of glacial acetic acid.[4]

  • Gently heat the mixture with continuous stirring. This compound will separate as a crystalline solid.[4]

  • Continue heating and stirring for approximately 1.5 hours until the evolution of carbon dioxide ceases.

  • Continue heating for an additional 45 minutes, then allow the mixture to cool.[2]

  • Filter the crystalline this compound and wash with water.

  • The product can be recrystallized from glacial acetic acid to yield a product with a melting point of 121–122°C.[4]

¹H NMR Spectroscopy
  • Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum using a 300 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction. The aromatic protons of this compound will appear as a singlet in the downfield region of the spectrum.

FTIR Spectroscopy (KBr Pellet Method)
  • Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[5]

  • Place a portion of the resulting fine powder into a pellet die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5]

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to obtain the final spectrum of this compound.

UV-Vis Spectroscopy
  • Prepare a stock solution of this compound in a suitable solvent such as ethanol or methanol. A typical concentration for the stock solution is 1 mg/mL.

  • Prepare a series of dilutions from the stock solution to obtain concentrations appropriate for UV-Vis analysis (e.g., in the range of 1-20 µg/mL).

  • Use a quartz cuvette with a 1 cm path length.

  • Fill the reference cuvette with the pure solvent.

  • Record the UV-Vis spectrum of each diluted sample over a wavelength range of approximately 200-400 nm.

  • Identify the wavelength of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate key chemical processes involving this compound.

Synthesis_of_TNB TNT 2,4,6-Trinitrotoluene (TNT) Oxidation Oxidation TNT->Oxidation TNBA 2,4,6-Trinitrobenzoic Acid Oxidation->TNBA Reagents1 Conc. H₂SO₄ K₂Cr₂O₇ Reagents1->Oxidation Decarboxylation Decarboxylation TNBA->Decarboxylation TNB This compound (TNB) Decarboxylation->TNB Reagents2 NaOH (aq) Acetic Acid, Heat Reagents2->Decarboxylation

Caption: Synthesis workflow of this compound.

Charge_Transfer_Complex cluster_reactants Reactants TNB This compound (Electron Acceptor, π-acidic) Interaction π-π Stacking Interaction TNB->Interaction Arene Electron-Rich Arene (Electron Donor, π-basic) Arene->Interaction CTC Charge-Transfer Complex [TNBδ⁻---Areneδ⁺] Interaction->CTC

Caption: Formation of a charge-transfer complex.

References

Solubility of 1,3,5-Trinitrobenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,3,5-Trinitrobenzene (TNB) in various organic solvents. Understanding the solubility of this high-energy nitroaromatic compound is crucial for its safe handling, purification, and application in various fields, including pharmaceuticals and materials science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound in a selection of organic solvents is summarized in the table below. The data has been compiled from various scientific sources. It is important to note that the temperature for the organic solvent solubility data was not consistently specified and is assumed to be at standard room temperature (approximately 25 °C) unless otherwise indicated.

SolventTemperature (°C)Solubility ( g/100 g Solvent)Solubility ( g/100 mL Solvent)Molar Solubility (mol/L)
Benzene~256.205.440.255
Chloroform~256.109.030.424
Methanol~254.903.870.182
Ethanol~251.901.500.070
Diethyl Ether~251.501.070.050
Carbon Disulfide~250.250.320.015
Water250.03580.03570.00168
Water20-0.0350.00164

Note: The solubility in g/100 mL and mol/L were calculated from the g/100g data using the solvent's density at or near 25 °C.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is a synthesis of established methods.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Vials with airtight caps

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a precise volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Collection and Filtration:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved solid particles.

  • Gravimetric Analysis (for higher solubility):

    • If the solubility is expected to be high, the solvent from the filtered, known volume of saturated solution can be evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

    • The mass of the remaining solid this compound is then determined using an analytical balance.

    • Solubility can be calculated as mass of solute per volume of solvent.

  • Spectroscopic/Chromatographic Analysis (for lower solubility):

    • For lower solubilities, accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted solution using a suitable analytical technique:

      • UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorption (λmax) for this compound.

      • HPLC: Inject a known volume of the diluted solution and determine the concentration based on the peak area.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

  • Data Analysis and Reporting:

    • Repeat the experiment at least three times to ensure reproducibility.

    • Calculate the average solubility and standard deviation.

    • Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_calculation Calculation & Reporting prep_solid Weigh Excess TNB prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent prep_equilibrate Equilibrate at Constant Temperature with Agitation prep_solvent->prep_equilibrate sample_settle Settle Excess Solid prep_equilibrate->sample_settle sample_supernatant Draw Supernatant sample_settle->sample_supernatant sample_filter Filter to Remove Solid sample_supernatant->sample_filter analysis_dilute Dilute Sample sample_filter->analysis_dilute analysis_measure Measure Concentration (UV-Vis/HPLC) analysis_dilute->analysis_measure calc_solubility Calculate Solubility analysis_measure->calc_solubility report_results Report Average and Std. Dev. calc_solubility->report_results

Caption: Workflow for determining the solubility of this compound.

An In-depth Technical Guide to the Thermal Decomposition of 1,3,5-Trinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 1,3,5-Trinitrobenzene (TNB), a key nitroaromatic compound. Understanding the thermal behavior of TNB is critical for safety, handling, and the development of energetic materials. This document summarizes key quantitative data, details experimental protocols, and visualizes the decomposition pathways.

Core Concepts of TNB Thermal Decomposition

The thermal decomposition of this compound is a complex process involving multiple reaction steps, the nature of which can be influenced by factors such as temperature and heating rate. The primary initiation step is widely considered to be the homolytic cleavage of the C-NO₂ bond. This initial bond-breaking event triggers a cascade of subsequent reactions, leading to the formation of various gaseous products and a solid residue.

Quantitative Decomposition Data

The following table summarizes the key kinetic parameters for the thermal decomposition of this compound.

ParameterValueMethod/ConditionsReference
Rate Constant (k) for C-NO₂ homolysis10¹⁷.² exp(-67300/RT) sec⁻¹T-Jump/FTIR, 40 atm Ar[1]
Apparent Activation Energy133 kJ/molTime-to-Exotherm, 40 atm Ar[1]

Decomposition Products

Under rapid heating conditions, the primary gaseous products of TNB decomposition are carbon dioxide (CO₂) and carbon monoxide (CO)[1]. The formation of these oxides of carbon indicates the breakdown of the benzene (B151609) ring structure.

Proposed Decomposition Pathway

The thermal decomposition of TNB is initiated by the cleavage of a carbon-nitro bond, which is the weakest bond in the molecule. This is followed by a series of complex, competing reactions.

G Proposed Thermal Decomposition Pathway of this compound TNB This compound Initial_Step C-NO₂ Bond Homolysis (Rate Determining Step) TNB->Initial_Step Heat Intermediates Radical Intermediates Initial_Step->Intermediates Ring_Opening Benzene Ring Opening Intermediates->Ring_Opening Gas_Products Gaseous Products (CO, CO₂) Ring_Opening->Gas_Products Solid_Residue Solid Residue Ring_Opening->Solid_Residue

Caption: A simplified diagram illustrating the proposed major steps in the thermal decomposition of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible data on the thermal decomposition of energetic materials like TNB. The following sections outline the typical methodologies for key analytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Typical Experimental Workflow:

G TGA Experimental Workflow Start Start Sample_Prep Sample Preparation (weighing, ~1-5 mg) Start->Sample_Prep TGA_Setup TGA Instrument Setup (Inert atmosphere, e.g., N₂ or Ar) Sample_Prep->TGA_Setup Heating_Program Heating Program (e.g., 10 °C/min) TGA_Setup->Heating_Program Data_Acquisition Data Acquisition (Mass vs. Temperature) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (Decomposition temperatures, kinetic parameters) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A flowchart outlining the typical experimental procedure for Thermogravimetric Analysis (TGA) of this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides information on melting, decomposition, and other thermal transitions.

Typical Experimental Workflow:

G DSC Experimental Workflow Start Start Sample_Prep Sample Preparation (weighing, ~0.5-2 mg in a sealed pan) Start->Sample_Prep DSC_Setup DSC Instrument Setup (Inert atmosphere, e.g., N₂) Sample_Prep->DSC_Setup Heating_Program Heating Program (e.g., 5-20 °C/min) DSC_Setup->Heating_Program Data_Acquisition Data Acquisition (Heat flow vs. Temperature) Heating_Program->Data_Acquisition Data_Analysis Data Analysis (Melting point, decomposition onset, enthalpy of decomposition) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A flowchart outlining the typical experimental procedure for Differential Scanning Calorimetry (DSC) of this compound.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Typical Experimental Workflow:

G Py-GC-MS Experimental Workflow Start Start Sample_Prep Sample Preparation (small amount, µg range) Start->Sample_Prep Pyrolysis Pyrolysis (Rapid heating in an inert atmosphere) Sample_Prep->Pyrolysis GC_Separation Gas Chromatography (Separation of pyrolysis products) Pyrolysis->GC_Separation MS_Detection Mass Spectrometry (Identification of separated products) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identification of decomposition products) MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: A flowchart outlining the typical experimental procedure for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of this compound.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition of this compound. The initiation of decomposition through C-NO₂ bond homolysis is a key energetic step, leading to the formation of gaseous products and a solid residue. The provided experimental workflows serve as a starting point for researchers designing studies to further elucidate the complex decomposition mechanisms and kinetics of this important nitroaromatic compound. Further research is needed to fully characterize the intermediate species and the influence of various environmental factors on the decomposition pathway.

References

An In-depth Technical Guide on the Environmental Fate of 1,3,5-Trinitrobenzene in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trinitrobenzene (TNB) is a highly explosive nitroaromatic compound used in military and industrial applications. Its presence in the environment, primarily due to manufacturing discharges and the degradation of 2,4,6-trinitrotoluene (B92697) (TNT), is a significant concern due to its toxicity and persistence.[1] This technical guide provides a comprehensive overview of the environmental fate of TNB in soil and water, detailing its degradation pathways, transformation products, and the key factors influencing its persistence. The guide also includes detailed experimental protocols for studying its environmental behavior and summarizes quantitative data to facilitate comparative analysis.

Physicochemical Properties of this compound

Understanding the physicochemical properties of TNB is crucial for predicting its behavior and fate in the environment. TNB is a pale yellow, crystalline solid with a molecular weight of 213.1 g/mol .[2] Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₆H₃N₃O₆[2]
Molecular Weight213.105 g/mol [2]
Melting Point123.2 °C[2]
Boiling Point315 °C[2]
Water Solubility330 mg/L[2]
Log K_ow (Octanol-Water Partition Coefficient)1.18[3]
Vapor Pressure3.2 x 10⁻⁶ mm Hg at 25 °C[3]
Henry's Law Constant3.08 x 10⁻⁹ atm·m³/mol at 25 °C[3]

The relatively low octanol-water partition coefficient (Log K_ow) of 1.18 suggests a low potential for bioaccumulation in organisms.[3] Its water solubility of 330 mg/L indicates that it can be transported in aqueous environments.[2] The low vapor pressure and Henry's Law constant suggest that volatilization from water and soil is not a significant fate process.[3]

Environmental Fate in Soil

The fate of TNB in soil is governed by a combination of sorption, transport, and degradation processes.

Sorption and Transport

TNB is expected to exhibit high mobility in soil due to its relatively low soil organic carbon-water (B12546825) partitioning coefficient (K_oc) of 75.86.[3] This high mobility increases the potential for TNB to leach from contaminated soils into groundwater.[3][4] However, the sorption of nitroaromatic compounds can also be influenced by interactions with clay minerals.[5]

Biotic Degradation in Soil

Microbial degradation is a key process in the natural attenuation of TNB in soil. Both aerobic and anaerobic pathways have been identified, with anaerobic conditions generally favoring more rapid transformation.[3]

Anaerobic Degradation:

Under anaerobic conditions, the primary degradation pathway for TNB is the sequential reduction of its three nitro groups to amino groups. This process is primarily mediated by nitroreductase enzymes, which are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups.[1][6][7][8] The reduction proceeds through nitroso and hydroxylamino intermediates, which are typically transient. The general reductive pathway is as follows:

This compound → 3,5-Dinitroaniline → 1,3-Diamino-5-nitrobenzene → 1,3,5-Triaminobenzene

TNB This compound DNA 3,5-Dinitroaniline TNB->DNA Nitroreductase +2[H] DAN 1,3-Diamino-5-nitrobenzene DNA->DAN Nitroreductase +2[H] TAB 1,3,5-Triaminobenzene DAN->TAB Nitroreductase +2[H]

Figure 1: Anaerobic reductive pathway of this compound.

Aerobic Degradation:

Aerobic degradation of TNB is generally slower than anaerobic degradation.[9] Some bacteria can utilize TNB as a sole nitrogen source.[10] The aerobic degradation can proceed via two main mechanisms:

  • Reductive Pathway: Similar to anaerobic degradation, the initial steps can involve the reduction of nitro groups.

  • Oxidative Pathway (Dioxygenase Attack): Aerobic microorganisms can initiate the degradation of nitroaromatic compounds by incorporating both atoms of molecular oxygen into the aromatic ring, a reaction catalyzed by dioxygenase enzymes.[7][11][12][13] This leads to the formation of catechols and subsequent ring cleavage.

TNB This compound Intermediate Dihydroxylated Intermediate TNB->Intermediate Dioxygenase +O2 RingCleavage Ring Cleavage Products Intermediate->RingCleavage Dioxygenase Metabolites Further Metabolism RingCleavage->Metabolites

Figure 2: Aerobic oxidative pathway of this compound.

Cometabolism by Fungi:

White-rot fungi, such as Phanerochaete chrysosporium, are capable of degrading a wide range of recalcitrant organic pollutants, including TNB.[14][15][16][17] This degradation is a cometabolic process, meaning the fungus does not use TNB as a primary source of carbon or energy. The degradation is mediated by extracellular lignin-modifying enzymes, including lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP).[14][15]

Abiotic Degradation in Soil

Abiotic processes can also contribute to the transformation of TNB in soil.

Reduction by Soil Minerals:

Reduced iron minerals, such as Fe(II) associated with magnetite or clay minerals, can abiotically reduce the nitro groups of TNB.[8][14][18] The rate of this reduction is influenced by factors such as pH and the concentration of Fe(II).[14]

TNB This compound Reduced_Products Reduced Products (e.g., 3,5-Dinitroaniline) TNB->Reduced_Products Electron Transfer FeII Fe(II) on Mineral Surface FeIII Fe(III) on Mineral Surface FeII->FeIII Oxidation

Figure 3: Abiotic reduction of TNB by Fe(II) minerals.

Environmental Fate in Water

In aqueous environments, the fate of TNB is primarily dictated by photodegradation and microbial degradation.

Photodegradation

TNB has the potential to undergo direct photolysis when exposed to sunlight, as it can absorb light at wavelengths greater than 290 nm.[3] However, experimental data on the photolytic half-life of TNB in water is limited.[3] The presence of substances like humic acids can sensitize the photoreaction.[3]

Biotic Degradation in Water

Similar to soil, TNB can be biodegraded by microorganisms in water under both aerobic and anaerobic conditions.[3] Aerobic biodegradation has been observed, though it may be slow.[9] Information on the anaerobic biodegradation of TNB in water is scarce.[3]

Quantitative Data on Degradation and Sorption

The following tables summarize available quantitative data on the degradation and sorption of this compound. It is important to note that degradation rates can vary significantly depending on the specific environmental conditions.

Table 1: Biodegradation of this compound

MediumConditionsHalf-life / Degradation RateReference(s)
WaterAerobic, mixed bacterial cultureSlower than 1,3-dinitrobenzene, but observable[9]
SoilAnaerobicData not readily available[3][9]

Table 2: Abiotic Degradation of this compound

MediumConditionsHalf-life / Degradation RateReference(s)
WaterPhotolysisNo experimental data located[3]
Aqueous SuspensionZero-valent iron (33 g/L)Pseudo-first-order rate constant for nitrobenzene (B124822) reduction: 3.5 x 10⁻² min⁻¹[3]

Table 3: Sorption Coefficients of this compound

Soil TypeK_d (L/kg)K_oc (L/kg)Reference(s)
Not Specified-75.86[3]

Experimental Protocols

Protocol 1: Soil Slurry Bioreactor for Anaerobic Biodegradation of TNB

This protocol outlines a method for assessing the anaerobic biodegradation of TNB in a soil slurry bioreactor.

1. Materials:

  • Contaminated soil or clean soil spiked with TNB.

  • Anaerobic mineral medium.

  • Slurry bioreactor (e.g., stirred glass vessel with ports for sampling and gas exchange).

  • Nitrogen gas (for creating anaerobic conditions).

  • Analytical standards of TNB and its expected metabolites.

  • HPLC or GC-MS for analysis.

2. Procedure:

  • Prepare a soil slurry by mixing soil and anaerobic mineral medium at a specific ratio (e.g., 1:5 w/v).[11]

  • Transfer the slurry to the bioreactor.

  • Sparge the slurry with nitrogen gas for at least 30 minutes to remove oxygen.

  • If using spiked soil, add a known concentration of TNB from a stock solution.

  • Inoculate the bioreactor with an anaerobic microbial consortium if desired.

  • Incubate the bioreactor in the dark at a controlled temperature (e.g., 25-30°C) with continuous stirring.[11]

  • Collect slurry samples at regular time intervals.

  • Extract the samples with a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Analyze the extracts for the concentration of TNB and its transformation products using HPLC or GC-MS.

start Prepare Soil Slurry transfer Transfer to Bioreactor start->transfer sparge Sparge with N2 transfer->sparge add_tnb Add TNB sparge->add_tnb inoculate Inoculate (optional) add_tnb->inoculate incubate Incubate (dark, temp, stir) inoculate->incubate sample Collect Samples incubate->sample extract Solvent Extraction sample->extract analyze HPLC/GC-MS Analysis extract->analyze

Figure 4: Workflow for a soil slurry bioreactor experiment.
Protocol 2: Photodegradation of TNB in Aqueous Solution

This protocol describes a method for studying the photodegradation of TNB in water using a solar simulator.

1. Materials:

  • Purified water (e.g., Milli-Q).

  • TNB stock solution.

  • Quartz tubes or cuvettes.

  • Solar simulator with a controlled light spectrum and intensity.

  • HPLC for analysis.

2. Procedure:

  • Prepare an aqueous solution of TNB of a known concentration in quartz tubes.

  • Place the tubes in the solar simulator.

  • Irradiate the samples for a defined period, collecting samples at various time points.

  • Include dark controls (tubes wrapped in aluminum foil) to account for any abiotic degradation not due to light.

  • Analyze the samples directly by HPLC to determine the concentration of TNB over time.

  • Calculate the photodegradation rate constant and half-life.

Protocol 3: Batch Equilibrium Sorption Study (OECD 106)

This protocol is based on the OECD Guideline 106 for determining the adsorption/desorption of chemicals in soil.[19][20][21][22][23]

1. Materials:

  • Several well-characterized soil types with varying organic carbon content and texture.

  • 0.01 M CaCl₂ solution.

  • ¹⁴C-labeled or non-labeled TNB.

  • Centrifuge tubes.

  • Shaker.

  • Analytical instrumentation (HPLC or Liquid Scintillation Counter for ¹⁴C-TNB).

2. Procedure (Adsorption):

  • Weigh a known amount of dry soil into centrifuge tubes.

  • Add a known volume of 0.01 M CaCl₂ solution containing a known concentration of TNB.

  • Include control samples without soil to check for adsorption to the container walls.

  • Shake the tubes for a predetermined equilibrium time (determined in preliminary experiments) at a constant temperature.

  • Centrifuge the tubes to separate the soil and aqueous phases.

  • Analyze the concentration of TNB in the supernatant.

  • Calculate the amount of TNB adsorbed to the soil by difference.

  • Determine the adsorption coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_oc).[1][21]

start Weigh Soil add_solution Add TNB Solution (in 0.01 M CaCl2) start->add_solution shake Shake to Equilibrium add_solution->shake centrifuge Centrifuge shake->centrifuge analyze_supernatant Analyze Supernatant centrifuge->analyze_supernatant calculate Calculate Kd and Koc analyze_supernatant->calculate

Figure 5: Workflow for a batch equilibrium sorption experiment.

Conclusion

The environmental fate of this compound in soil and water is a complex interplay of physical, chemical, and biological processes. While it has the potential for transport in the environment, particularly in groundwater, both biotic and abiotic degradation pathways contribute to its attenuation. Anaerobic microbial reduction of the nitro groups is a key transformation process. Further research is needed to obtain more comprehensive quantitative data on degradation rates under various environmental conditions and to fully elucidate the enzymatic mechanisms involved in its breakdown. The protocols and data presented in this guide provide a framework for researchers to design and interpret studies on the environmental fate of this important contaminant.

References

Formation of 1,3,5-Trinitrobenzene Charge-Transfer Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of charge-transfer (CT) complexes involving 1,3,5-trinitrobenzene (TNB). TNB, a well-known electron-deficient aromatic compound, readily forms CT complexes with a wide array of electron-donating molecules.[1] This phenomenon is of significant interest in various fields, including analytical chemistry, materials science, and drug development, owing to the unique spectroscopic properties and non-covalent interactions that govern these molecular assemblies.

Fundamental Principles of Charge-Transfer Complex Formation

A charge-transfer complex is formed through a weak electrostatic interaction between an electron donor and an electron acceptor molecule.[1] In the context of TNB complexes, TNB acts as the electron acceptor (Lewis acid) due to the strong electron-withdrawing nature of its three nitro groups. The electron donor (Lewis base) is typically a molecule with available π-electrons, such as aromatic hydrocarbons, or non-bonding electrons, as seen in aniline (B41778) derivatives.

The formation of a CT complex can be represented by the following equilibrium:

D + A ⇌ [D-A]

Where 'D' is the electron donor, 'A' is the electron acceptor (TNB), and '[D-A]' is the charge-transfer complex. The stability of this complex in solution is quantified by the association constant (K).

Upon complexation, a new, characteristic absorption band often appears in the UV-Visible spectrum, which is not present in the spectra of the individual donor or acceptor molecules.[1] The energy of this charge-transfer band is a critical parameter for characterizing the complex.

Quantitative Analysis of TNB Charge-Transfer Complexes

The stability and spectroscopic properties of TNB charge-transfer complexes are highly dependent on the nature of the electron donor and the solvent used. The following tables summarize key quantitative data for various TNB complexes.

Table 1: Association Constants (K) and Molar Absorptivity (ε) of TNB Charge-Transfer Complexes with Aromatic Hydrocarbons.

Electron DonorSolventWavelength (nm)K (L/mol)ε (L·mol⁻¹·cm⁻¹)Reference
BenzeneCarbon Tetrachloride3850.471330Foster & Hammick (1954)
TolueneCarbon Tetrachloride3900.611430Foster & Hammick (1954)
MesityleneCarbon Tetrachloride4101.851850Foster & Hammick (1954)
DureneCarbon Tetrachloride4254.202100Foster & Hammick (1954)
HexamethylbenzeneCyclohexane46013.1-Foster & Thomson (1962)
NaphthaleneCarbon Tetrachloride4402.601600Foster (1959)
AnthraceneChloroform53011.5-Briegleb & Czekalla (1959)
PyreneChloroform56015.0-Briegleb & Czekalla (1959)

Note: The accuracy of these values can be influenced by the experimental method and conditions.

Table 2: Thermodynamic Parameters for the Formation of TNB Charge-Transfer Complexes with Substituted Anilines in Cyclohexane.

Electron DonorK (L/mol) at 20°C-ΔH (kJ/mol)-ΔS (J/mol·K)Reference
Aniline3.2512.125.5Foster & Hanson (1964)
N-Methylaniline4.6013.428.0Foster & Hanson (1964)
N,N-Dimethylaniline9.8517.635.1Foster & Hanson (1964)
o-Toluidine2.1510.524.3Foster & Hanson (1964)
m-Toluidine3.6512.526.8Foster & Hanson (1964)
p-Toluidine4.1513.027.2Foster & Hanson (1964)

Note: Thermodynamic parameters are crucial for understanding the driving forces of complex formation.

Experimental Protocols

General Synthesis of Solid TNB Charge-Transfer Complexes

This protocol is adapted from a procedure for preparing binary and ternary charge-transfer complexes of TNB.[2]

Materials:

  • This compound (TNB)

  • Electron donor (e.g., 2-acetylnaphthalene, 9-bromoanthracene)

  • Ethanol (10 mL)

Procedure:

  • Dissolve TNB (0.469 mmol) and the electron donor in a 1:1 stoichiometric ratio in 10 mL of ethanol.

  • Heat the solution for approximately 4 hours until all solids are completely dissolved.

  • Slowly cool the solution to room temperature to allow for the formation of suitable crystals for X-ray diffraction.

  • Isolate the crystals by filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Determination of Stoichiometry using Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a complex in solution.

Principle: A series of solutions are prepared where the total molar concentration of the donor and acceptor is kept constant, but their mole fractions are varied. The absorbance of the charge-transfer band is measured for each solution. A plot of absorbance versus the mole fraction of one component will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

Experimental Workflow:

Jobs_Method cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Prepare equimolar stock solutions of TNB (A) and Donor (D) B Prepare a series of solutions with varying mole fractions of A and D, keeping the total moles constant A->B C Record the UV-Vis spectrum for each solution B->C D Identify the wavelength of maximum absorbance (λmax) of the CT band C->D E Measure the absorbance at λmax for all solutions D->E F Plot Absorbance vs. Mole Fraction of the Donor E->F G Determine the mole fraction at which the absorbance is maximum F->G H Calculate the stoichiometry (n) from the mole fraction at the maximum G->H

Figure 1: Workflow for determining complex stoichiometry using Job's Method.

Determination of Association Constant (K) and Molar Absorptivity (ε) using the Benesi-Hildebrand Method

The Benesi-Hildebrand method is a widely used graphical analysis for determining the association constant of a 1:1 complex from spectrophotometric data.

Principle: The method assumes that the concentration of the donor is much greater than the concentration of the acceptor ([D]₀ >> [A]₀). The Benesi-Hildebrand equation is:

1 / (A - A₀) = 1 / (K * (A_{max} - A₀) * [D]ⁿ) + 1 / (A_{max} - A₀)

For a 1:1 complex (n=1), a plot of 1/(A - A₀) versus 1/[D] will be linear. The association constant (K) can be calculated from the slope and intercept of this plot.

Experimental and Analytical Workflow:

Benesi_Hildebrand cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis P1 Prepare a stock solution of TNB (A) at a fixed concentration P3 Mix the TNB stock with each donor solution P1->P3 P2 Prepare a series of solutions with varying concentrations of the Donor (D), where [D] >> [A] P2->P3 M1 Record the UV-Vis spectrum for each solution P3->M1 M2 Measure the absorbance (A) at the λmax of the CT band M1->M2 A1 Plot 1/(A - A₀) vs. 1/[D] M2->A1 A2 Perform a linear regression to find the slope and intercept A1->A2 A3 Calculate K from (intercept / slope) A2->A3 A4 Calculate ε from (1 / (intercept * cell path length)) A2->A4

Figure 2: Workflow for the Benesi-Hildebrand method.

Signaling Pathways and Logical Relationships

The formation of a TNB charge-transfer complex is a manifestation of fundamental intermolecular interactions. The logical relationship between the components and the resulting complex can be visualized as follows:

CT_Formation cluster_components Reactants cluster_product Product Donor Electron Donor (e.g., Aromatic Hydrocarbon, Aniline) Interaction Electrostatic Interaction (π-π stacking, n-π*) Donor->Interaction Acceptor Electron Acceptor (this compound) Acceptor->Interaction Complex Charge-Transfer Complex [Donor-Acceptor] Interaction->Complex Formation

Figure 3: Logical relationship in TNB charge-transfer complex formation.

Applications in Drug Development and Research

The study of TNB charge-transfer complexes has several implications for drug development and scientific research:

  • Drug-Receptor Interactions: The principles of charge-transfer complexation can be applied to model and understand the binding of drug molecules to biological receptors, where π-π stacking and other non-covalent interactions are often crucial.

  • Analytical Methods: The formation of colored charge-transfer complexes can be exploited for the development of simple and sensitive spectrophotometric methods for the quantification of various drugs that can act as electron donors.

  • Material Science: The unique electronic and optical properties of these complexes make them interesting candidates for the development of novel organic materials with applications in electronics and photonics.

This guide provides a foundational understanding of the formation and characterization of this compound charge-transfer complexes. For more specific applications and advanced theoretical treatments, researchers are encouraged to consult the cited literature.

References

Toxicological Profile of 1,3,5-Trinitrobenzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Trinitrobenzene (TNB), a nitroaromatic compound primarily used in the manufacturing of explosives, presents a significant toxicological profile of concern for human health and environmental safety. This technical guide provides a comprehensive overview of the toxicology of TNB, with a focus on its physicochemical properties, toxicokinetics, and toxicodynamics. Detailed summaries of acute, subchronic, and chronic toxicity studies are presented, alongside data on its genotoxicity, carcinogenicity, and reproductive and developmental effects. This document adheres to stringent data presentation and visualization requirements, offering clearly structured tables for quantitative data, detailed experimental protocols for key cited studies, and Graphviz diagrams to illustrate metabolic pathways and experimental workflows. The primary mechanism of TNB toxicity involves the induction of methemoglobinemia, leading to cellular hypoxia. Furthermore, evidence suggests the involvement of oxidative stress in its toxic effects. A thorough understanding of the toxicological profile of this compound is crucial for risk assessment and the development of appropriate safety measures and potential therapeutic interventions in cases of exposure.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental to assessing its environmental fate, bioavailability, and toxicological characteristics.

PropertyValueReference
CAS Number 99-35-4[1]
Molecular Formula C₆H₃N₃O₆[2]
Molecular Weight 213.11 g/mol [2]
Appearance Yellowish crystals or solid[1]
Melting Point 122.5 °C[1]
Boiling Point 315 °C[1]
Water Solubility 350 mg/L at 20 °C[3]
Log Kow (Octanol-Water Partition Coefficient) 1.18[3]
Vapor Pressure 4.8 x 10⁻⁴ mm Hg at 25 °C[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of this compound dictate its systemic availability and the duration of its effects. While human data is limited, animal studies provide valuable insights into its ADME profile.

  • Absorption: this compound can be absorbed through oral, dermal, and inhalation routes. Following oral administration in rats, absorption is rapid.[4]

  • Distribution: Limited information is available on the specific distribution of TNB in tissues.

  • Metabolism: The metabolism of this compound primarily involves the reduction of its nitro groups by nitroreductases, which can be found in the liver and gut microflora.[5] This reductive metabolism is a critical step in its toxicity, leading to the formation of reactive intermediates. The primary metabolic pathway involves the sequential reduction of the nitro groups to nitroso and hydroxylamino derivatives, and ultimately to amino groups.[5][6] These intermediates are capable of redox cycling, generating reactive oxygen species (ROS) and contributing to oxidative stress.

  • Excretion: Metabolites of this compound are primarily excreted in the urine.[1]

Metabolic Pathway of this compound

G TNB This compound Nitroso1 Nitrosodinitrobenzene Intermediate TNB->Nitroso1 Nitroreductase Hydroxylamino1 Hydroxylaminodinitrobenzene Intermediate Nitroso1->Hydroxylamino1 Nitroreductase Amino1 Aminodinitrobenzene Hydroxylamino1->Amino1 ROS Reactive Oxygen Species (ROS) Hydroxylamino1->ROS MetHb Methemoglobin Formation Hydroxylamino1->MetHb Nitroso2 Dinitrosomononitrobenzene Intermediate Amino1->Nitroso2 Further Reduction Hydroxylamino2 Dinitrosomonohydroxylaminobenzene Intermediate Nitroso2->Hydroxylamino2 Amino2 Diaminonitrobenzene Hydroxylamino2->Amino2 Nitroso3 Trinitrosobenzene Intermediate Amino2->Nitroso3 Further Reduction Hydroxylamino3 Trihydroxylaminobenzene Intermediate Nitroso3->Hydroxylamino3 Amino3 1,3,5-Triaminobenzene Hydroxylamino3->Amino3 OxidativeStress Oxidative Stress ROS->OxidativeStress

Caption: Proposed metabolic pathway of this compound.

Toxicodynamics: Mechanisms of Toxicity

The primary mechanism of acute toxicity for this compound is the induction of methemoglobinemia.[1][7] The metabolic intermediates, particularly the hydroxylamino derivatives, are potent oxidizing agents that convert hemoglobin to methemoglobin, which is incapable of binding and transporting oxygen. This leads to tissue hypoxia and cyanosis.[1]

In addition to methemoglobinemia, the generation of reactive oxygen species during the redox cycling of nitroaromatic intermediates contributes to oxidative stress.[8] This can lead to lipid peroxidation, damage to cellular macromolecules, and disruption of cellular signaling pathways, contributing to the broader toxic effects of TNB.[9]

Mechanism of Methemoglobin Formation and Oxidative Stress

G TNB This compound Metabolites Reactive Metabolites (e.g., Hydroxylamines) TNB->Metabolites Metabolism Hb Hemoglobin (Fe²⁺) Metabolites->Hb Oxidation ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling MetHb Methemoglobin (Fe³⁺) Hb->MetHb Oxygen O₂ Hb->Oxygen Binds MetHb->Hb Methemoglobin Reductase (NADPH-dependent) MetHb->Oxygen Cannot Bind Hypoxia Tissue Hypoxia CellularDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellularDamage

Caption: Mechanism of TNB-induced methemoglobinemia and oxidative stress.

Toxicity Profile

Acute Toxicity

This compound exhibits high acute toxicity following oral exposure.

SpeciesRouteLD₅₀Reference
Rat (male)Oral284 mg/kg[10]
Rat (female)Oral275 mg/kg[1]
Mouse (male)Oral>900 mg/kg[11]
Mouse (female)Oral702 mg/kg[11]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425) [12]

  • Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are typically used.

  • Housing: Animals are housed individually.

  • Fasting: Animals are fasted overnight (for rats) prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g body weight.[13]

  • Procedure: A single animal is dosed at a time. The first animal receives a dose just below the estimated LD₅₀. If the animal survives, the dose for the next animal is increased by a factor (default is 3.2). If the animal dies, the dose for the next animal is decreased. The test continues until one of the stopping criteria is met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals.

Subchronic and Chronic Toxicity

Repeated exposure to this compound can lead to effects on the hematopoietic system, spleen, kidneys, and testes.

SpeciesDurationRouteNOAELLOAELEffects at LOAELReference
Rat (Fischer 344)14 daysOral (diet)-4.41 mg/kg/dayDecreased red blood cell count and hematocrit, increased Heinz bodies and methemoglobin.[14]
Rat (Fischer 344)2 yearsOral (diet)2.68 mg/kg/day13.31 mg/kg/dayIncreased methemoglobin, kidney and spleen changes.[15]

Experimental Protocol: Chronic Toxicity Study (as per Reddy et al., 1996) [15]

  • Test Animals: Male and female Fischer 344 rats.

  • Groups: Typically a control group and at least three dose groups.

  • Dose Administration: The test substance is administered in the diet for 2 years.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

  • Hematology and Clinical Chemistry: Blood samples are collected at interim sacrifices and at the end of the study for analysis of hematological and clinical chemistry parameters.

  • Pathology: A full histopathological examination is performed on all animals in the control and high-dose groups, and on all animals that die or are sacrificed during the study. Target organs from intermediate and low-dose groups are also examined.

Genotoxicity

This compound has shown positive mutagenic activity in bacterial reverse mutation assays (Ames test), particularly in strains with nitroreductase activity.[1]

Test SystemEndpointResult with Metabolic ActivationResult without Metabolic ActivationReference
Salmonella typhimurium (TA98, TA100, TA1538)Gene MutationPositivePositive[1][16]
Saccharomyces cerevisiaeMitotic RecombinationNegativeNegative[1]
Escherichia coliDNA DamageInconclusiveInconclusive[1]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - based on McGregor et al., 1980) [1]

  • Test Strains: Various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA1538) with and without metabolic activation (S9 mix).

  • Procedure: The tester strains are exposed to various concentrations of the test substance on a minimal glucose agar (B569324) plate.

  • Metabolic Activation: A fraction of liver homogenate (S9) from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) is added to mimic mammalian metabolism.

  • Incubation: Plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

Carcinogenicity

There is inadequate information to assess the carcinogenic potential of this compound in humans or animals. The U.S. Environmental Protection Agency (EPA) has not classified this compound for its carcinogenicity.[1][7]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of this compound is limited. Studies on the structurally similar 1,3-dinitrobenzene (B52904) suggest potential for reproductive effects, particularly on the male reproductive system.[17]

Experimental Protocol: One-Generation Reproduction Toxicity Study (OECD 415) [18][19]

  • Test Animals: Male and female rats.

  • Dosing: The test substance is administered to both sexes before mating, and to females during gestation and lactation.

  • Mating: Animals are paired for mating.

  • Endpoints:

    • Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (fertility, gestation length), and organ weights and histopathology of reproductive organs.

    • Offspring: Viability, clinical signs, body weight, and developmental landmarks.

  • Generations: In a one-generation study, the F1 generation is examined.

Experimental Protocol: Prenatal Developmental Toxicity Study (OECD 414) [20][21][22]

  • Test Animals: Pregnant female rats or rabbits.

  • Dosing: The test substance is administered daily during the period of organogenesis.

  • Endpoints:

    • Maternal: Clinical observations, body weight, food consumption, and examination of uterine contents (number of corpora lutea, implantations, resorptions, and live/dead fetuses).

    • Fetal: Body weight, sex, and external, visceral, and skeletal examinations for malformations and variations.

General Experimental Workflow for Toxicity Studies

G cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Post-life Phase Protocol Protocol Design AnimalAcclimation Animal Acclimation Protocol->AnimalAcclimation Dosing Dose Administration AnimalAcclimation->Dosing Observation Clinical Observation (Mortality, Signs of Toxicity) Dosing->Observation Measurements Body Weight & Food Consumption Dosing->Measurements Necropsy Gross Necropsy Observation->Necropsy Measurements->Necropsy Histopathology Histopathology Necropsy->Histopathology DataAnalysis Data Analysis & Reporting Histopathology->DataAnalysis

Caption: General workflow for in-vivo toxicity studies.

Conclusion

This compound is a potent toxicant with significant health risks, primarily targeting the hematopoietic system through the induction of methemoglobinemia. Its metabolism to reactive intermediates also contributes to oxidative stress, suggesting a multi-faceted mechanism of toxicity. While data on its carcinogenicity and reproductive/developmental effects are limited, the available information warrants a cautious approach to its handling and exposure. The detailed toxicological data and experimental protocols provided in this guide serve as a critical resource for researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with this compound. Further research is needed to fully elucidate its long-term health effects and to develop more targeted therapeutic strategies for exposure incidents.

References

The Ascendance of a High Explosive: A Technical History of 1,3,5-Trinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper delves into the historical development of 1,3,5-Trinitrobenzene (TNB), a powerful nitroaromatic explosive. While its congener, 2,4,6-Trinitrotoluene (TNT), gained more widespread use, TNB possesses superior explosive properties that have secured its place in various military and industrial applications. This document provides a comprehensive overview of its synthesis, explosive characteristics, and the experimental methodologies used to define them.

Introduction: The Quest for Powerful and Stable Explosives

The late 19th and early 20th centuries witnessed a rapid advancement in the field of energetic materials, driven by military and industrial demands. While TNT, first synthesized in 1863, became a benchmark, the search for even more potent and stable compounds continued.[1] this compound, a pale yellow crystalline solid, emerged as a significant high explosive during this period.[2] Though more challenging to produce than TNT, its superior power and brisance made it a subject of considerable interest.[3]

Synthesis of this compound: A Two-Step Process from a Common Precursor

The primary route for the production of this compound involves a two-step process starting from a readily available explosive, 2,4,6-Trinitrotoluene (TNT). This pathway consists of the oxidation of TNT to 2,4,6-Trinitrobenzoic acid (TNBA), followed by the decarboxylation of TNBA to yield TNB.[4][5][6]

Experimental Protocol: Oxidation of 2,4,6-Trinitrotoluene to 2,4,6-Trinitrobenzoic Acid

This procedure outlines the laboratory-scale synthesis of 2,4,6-Trinitrobenzoic Acid from TNT.

Materials:

  • 2,4,6-Trinitrotoluene (TNT)

  • Concentrated Sulfuric Acid

  • Potassium Dichromate

  • Crushed Ice

  • Distilled Water

Procedure:

  • In a round-bottom flask, slowly add 22.7 grams of 2,4,6-Trinitrotoluene to 221 grams of concentrated sulfuric acid with gentle heating to 40°C.[4]

  • Over a period of one hour, add 35.3 grams of potassium dichromate in small portions, ensuring the temperature does not exceed 55°C.[4]

  • Maintain the reaction mixture at 50-55°C for two hours after the addition of potassium dichromate is complete.[4]

  • Pour the reaction mixture over crushed ice to precipitate the 2,4,6-Trinitrobenzoic acid.[4]

  • Filter the precipitate and wash it with distilled water to yield crude 2,4,6-Trinitrobenzoic acid.[4]

Experimental Protocol: Decarboxylation of 2,4,6-Trinitrobenzoic Acid to this compound

This procedure details the conversion of 2,4,6-Trinitrobenzoic Acid to this compound.

Materials:

  • Crude 2,4,6-Trinitrobenzoic Acid (from the previous step)

  • 15% Sodium Hydroxide (B78521) Solution

  • Acetic Acid

  • Distilled Water

Procedure:

  • Place the crude 2,4,6-Trinitrobenzoic acid in a flask containing 100 ml of warm (30-35°C) 15% sodium hydroxide solution until the solution turns faintly red.[4]

  • Add a few drops of acetic acid to discharge the color and filter the solution if any unreacted TNT is present.[4][7]

  • To the filtrate, add 5 ml of acetic acid and gently heat the mixture to 95-98°C with stirring to initiate decarboxylation.[4] The evolution of carbon dioxide will be observed as this compound precipitates.[4]

  • Continue heating and stirring for approximately 90 minutes until the gas evolution ceases, and then for an additional 45 minutes.[4]

  • Cool the mixture to room temperature and filter the crystalline this compound.[4]

  • Wash the product with distilled water and recrystallize from acetic acid to obtain pure this compound.[7]

Quantitative Data: A Comparative Analysis of Explosive Properties

This compound exhibits superior explosive performance compared to the more common 2,4,6-Trinitrotoluene. The following table summarizes key quantitative data for these two compounds.

PropertyThis compound (TNB)2,4,6-Trinitrotoluene (TNT)
Detonation Velocity (m/s) 7,450[8]6,900[8]
Test Density (g/cm³) 1.60[8]1.60[8]
Melting Point (°C) 123.2[2]80.35[1]
Heat of Combustion (kcal/mol) -663.7Not readily available

Mandatory Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the two-step synthesis of this compound from 2,4,6-Trinitrotoluene.

Synthesis_Pathway TNT 2,4,6-Trinitrotoluene (TNT) Oxidation Oxidation (H₂SO₄, K₂Cr₂O₇) TNT->Oxidation TNBA 2,4,6-Trinitrobenzoic Acid (TNBA) Oxidation->TNBA Decarboxylation Decarboxylation (NaOH, Acetic Acid, Heat) TNBA->Decarboxylation TNB This compound (TNB) Decarboxylation->TNB

Caption: Synthesis of TNB from TNT.

Logical Relationship of Key Nitroaromatic Explosives

This diagram shows the relationship between benzene (B151609) and some of its key nitrated derivatives used as explosives.

Explosive_Derivatives Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration Toluene Toluene Benzene->Toluene Friedel-Crafts Alkylation Dinitrobenzene m-Dinitrobenzene Nitrobenzene->Dinitrobenzene Nitration TNB This compound (TNB) Dinitrobenzene->TNB Nitration TNT 2,4,6-Trinitrotoluene (TNT) Toluene->TNT Nitration

Caption: Nitration pathways to TNB and TNT.

Historical Context and Applications

While the synthesis of nitroaromatic compounds dates back to the mid-19th century, the development of this compound as a practical explosive gained momentum in the early 20th century. Its primary applications have been in military and commercial explosive compositions where its high power is a critical factor.[7] It has been used in mining operations and for oil wells.[7] Although more expensive and difficult to manufacture than TNT, its superior performance characteristics have ensured its continued relevance in specialized applications.[3]

Conclusion

This compound stands as a testament to the ongoing innovation in the field of energetic materials. Its historical development, rooted in the quest for more powerful explosives, showcases a fascinating interplay of synthetic chemistry and material science. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals in the field, providing a deeper understanding of this potent high explosive.

References

Methodological & Application

Application Notes and Protocols for 1,3,5-Trinitrobenzene as a pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trinitrobenzene (TNB) is a highly electron-deficient aromatic compound that can function as a narrow-range pH indicator. Its application is generally limited to strongly alkaline conditions, specifically within the pH range of 12.0 to 14.0. The principle behind its indicator function is the formation of a colored Meisenheimer complex upon reaction with hydroxide (B78521) ions. This document provides detailed application notes and protocols for the use of this compound as a pH indicator in laboratory settings.

Disclaimer and Safety Precautions

WARNING: this compound is a highly explosive and toxic compound. It is sensitive to shock, heat, and friction. All handling of this substance should be conducted by trained personnel in a controlled laboratory environment, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be performed in a fume hood, and only small quantities should be used. Ensure that there are no sources of ignition in the vicinity. Disposal of TNB and its solutions must follow institutional and national safety guidelines for hazardous and explosive waste. Safer, alternative pH indicators are available and should be considered for most applications.

Chemical and Physical Properties
PropertyValue
Chemical FormulaC₆H₃N₃O₆
Molar Mass213.10 g/mol
AppearancePale yellow crystalline solid[1]
Melting Point123.2 °C
pH Indicator Range12.0 - 14.0[2][3]
Color in Acidic to Neutral pHColorless
Color in Alkaline pH (12.0-14.0)Orange to Red/Violet[4]
SolubilitySparingly soluble in water, soluble in ethanol (B145695), ether, and other organic solvents.[5]
Principle of Operation: Meisenheimer Complex Formation

The color change of this compound in a basic solution is due to the formation of a stable, colored adduct known as a Meisenheimer complex.[6] In the presence of a strong base, such as hydroxide ions (OH⁻), a nucleophilic attack occurs on the electron-deficient aromatic ring of TNB. This results in the formation of a negatively charged σ-complex where the negative charge is delocalized across the nitro groups, leading to a significant change in the electronic structure of the molecule. This alteration in the chromophore results in the absorption of light in the visible region, rendering the solution colored. The reaction is an equilibrium, and the concentration of the colored Meisenheimer complex is dependent on the pH of the solution.

The UV-visible spectrum of the Meisenheimer complex of TNB with hydroxide ions shows absorption maxima at approximately 435 nm and a broader peak around 500-513 nm, which corresponds to its orange-red to violet color.[7][8]

Signaling Pathway of this compound as a pH Indicator

TNB_Indicator_Pathway cluster_equilibrium Equilibrium in Basic Solution TNB This compound (TNB) (Colorless) Meisenheimer Meisenheimer Complex (Colored - Orange/Red) TNB->Meisenheimer + OH⁻ OH Hydroxide Ions (OH⁻) (High pH) Meisenheimer->TNB - OH⁻ (Lowering pH)

Caption: Equilibrium between colorless TNB and its colored Meisenheimer complex in the presence of hydroxide ions.

Experimental Protocols

Protocol 1: Preparation of this compound Indicator Solution

Materials:

  • This compound (TNB), solid

  • Ethanol (95% or absolute)

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Funnel

Procedure:

  • Safety First: Don appropriate PPE (gloves, safety goggles, lab coat) and work in a fume hood.

  • Weighing: Carefully weigh out 0.1 g to 0.5 g of this compound onto a piece of weighing paper using an analytical balance.

  • Dissolution: Transfer the weighed TNB into a 100 mL volumetric flask using a funnel.

  • Solvent Addition: Add approximately 50 mL of 95% ethanol to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the TNB solid. If necessary, use an ultrasonic bath for a short period to aid dissolution.

  • Final Volume: Once the TNB is completely dissolved, bring the solution to the 100 mL mark with 95% ethanol.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the indicator solution in a clearly labeled, tightly sealed amber glass bottle in a cool, dark, and secure location, away from heat and sources of ignition. The solution should be stable for several weeks when stored properly.

Note: This will result in a 0.1% to 0.5% (w/v) indicator solution as suggested in the literature.[4] For most titrations, a 0.1% solution should be sufficient.

Protocol 2: Acid-Base Titration using this compound Indicator

This protocol is suitable for the titration of a weak acid with a strong base, where the equivalence point is expected to be in the high pH range.

Materials:

  • Analyte (weak acid solution of unknown concentration)

  • Titrant (standardized strong base solution, e.g., 0.1 M NaOH)

  • This compound indicator solution (0.1% in ethanol)

  • Buret, 50 mL

  • Pipette, volumetric (e.g., 25 mL)

  • Erlenmeyer flasks (250 mL)

  • Buret stand and clamp

  • White tile or paper

  • Stirring bar and magnetic stirrer (optional)

Procedure:

  • Preparation of Buret: Rinse the buret with a small amount of the standardized strong base solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume to two decimal places.

  • Preparation of Analyte: Using a volumetric pipette, transfer a precise volume (e.g., 25.00 mL) of the weak acid solution into an Erlenmeyer flask.

  • Dilution (Optional): If the analyte solution is concentrated, you may add a small amount of deionized water (e.g., 25 mL) to increase the total volume, making the endpoint color change easier to observe.

  • Addition of Indicator: Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask. The solution should remain colorless.

  • Titration: Place the Erlenmeyer flask on a white tile or paper under the buret to easily visualize the color change. Begin adding the titrant from the buret to the analyte solution while continuously swirling the flask (or using a magnetic stirrer).

  • Approaching the Endpoint: As the endpoint is approached, the orange-red color will start to appear where the titrant is added and will disappear upon swirling. Slow down the addition of the titrant to a drop-by-drop rate.

  • Endpoint Determination: The endpoint is reached when the first faint but permanent orange color persists throughout the solution for at least 30 seconds after swirling.

  • Recording the Volume: Record the final volume of the titrant from the buret to two decimal places.

  • Calculations: Calculate the concentration of the analyte using the volume of the titrant added and the stoichiometry of the acid-base reaction.

  • Repetition: Repeat the titration at least two more times to ensure the results are consistent and accurate.

Experimental Workflow for Titration

Titration_Workflow start Start prep_buret Prepare Buret with Standardized Base start->prep_buret prep_analyte Pipette Unknown Acid into Flask prep_buret->prep_analyte add_indicator Add 2-3 drops of TNB Indicator prep_analyte->add_indicator titrate Titrate with Base while Swirling add_indicator->titrate observe Observe for Color Change titrate->observe observe->titrate No permanent color endpoint Endpoint Reached: Permanent Faint Orange Color observe->endpoint Permanent color record Record Final Volume endpoint->record calculate Calculate Analyte Concentration record->calculate end End calculate->end

Caption: A typical workflow for an acid-base titration using this compound as the indicator.

Data Presentation

The color transition of this compound is sharp and occurs at a high pH. The following table summarizes the expected observations.

pH ValueObservationState of Indicator
< 12.0ColorlessPredominantly this compound
12.0Faint OrangeOnset of Meisenheimer complex formation
12.0 - 13.0OrangeIncreasing concentration of Meisenheimer complex
> 13.0Orange-Red to Red-VioletPredominantly Meisenheimer complex
14.0Deep Orange-RedComplete formation of Meisenheimer complex

Note: The exact shade of color can be influenced by the solvent system and the concentration of the indicator. The endpoint in a titration should be taken at the first persistent faint orange color.

Conclusion

This compound can be used as a specialized pH indicator for titrations that have an endpoint in the strongly alkaline range of 12.0-14.0. Its use is predicated on the formation of a distinctly colored Meisenheimer complex. However, due to its hazardous and explosive nature, its use is not recommended for routine analyses where safer and more common indicators are available. These protocols are intended for research and specialized applications where the use of this specific indicator is deemed necessary and can be performed under strict safety controls.

References

Application Notes and Protocols: 1,3,5-Trinitrobenzene in the Vulcanization of Natural Rubber

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trinitrobenzene (TNB), a highly explosive compound, has also been identified as a vulcanizing agent for natural rubber.[1] This application positions TNB within the category of non-sulfur vulcanization methods, which are employed to achieve specific properties in rubber products that may not be attainable through conventional sulfur-based curing. Non-sulfur vulcanization systems, such as those using peroxides or urethane-based reagents, are known to impart characteristics like improved thermal stability and low permanent set. While the use of TNB for this purpose is documented, detailed experimental protocols and comprehensive data on its effects on natural rubber properties are not widely available in publicly accessible literature. These application notes aim to provide a foundational understanding of this process, compiled from available information, and to outline general experimental considerations.

Theoretical Framework and Potential Mechanism of Action

The vulcanization of natural rubber, which is primarily cis-1,4-polyisoprene, involves the formation of cross-links between the polymer chains. This process transforms the raw, tacky rubber into a durable, elastic material. In traditional sulfur vulcanization, these cross-links are polysulfidic bridges.

For non-sulfur vulcanizing agents like TNB, the cross-linking mechanism is different. While specific studies detailing the reaction pathway of TNB with polyisoprene are scarce, a plausible mechanism involves radical reactions initiated by the thermal decomposition of TNB. The nitro groups (-NO2) are strong electron-withdrawing groups, which can facilitate the formation of reactive species upon heating. These species could then abstract hydrogen atoms from the allylic positions of the polyisoprene chains, creating polymer radicals. The subsequent combination of these polymer radicals would lead to the formation of stable carbon-carbon cross-links.

Hypothesized Vulcanization Workflow

G cluster_0 Compounding cluster_1 Vulcanization cluster_2 Final Product Natural_Rubber Natural Rubber (cis-1,4-polyisoprene) Mixing Mechanical Mixing (e.g., two-roll mill) Natural_Rubber->Mixing TNB This compound (Vulcanizing Agent) TNB->Mixing Additives Other Additives (e.g., fillers, antioxidants) Additives->Mixing Heating Heating (Thermal Curing) Mixing->Heating Shaping/ Molding Crosslinking Cross-linking of Polyisoprene Chains Heating->Crosslinking Vulcanized_Rubber Vulcanized Natural Rubber Crosslinking->Vulcanized_Rubber

Caption: General workflow for TNB vulcanization of natural rubber.

Experimental Protocols: General Considerations

Due to the lack of specific, published protocols for the vulcanization of natural rubber with this compound, the following section provides a generalized methodology based on standard practices for non-sulfur vulcanization. Extreme caution is advised when handling TNB due to its explosive nature. All work should be conducted in a controlled environment with appropriate safety measures.

Materials and Equipment
  • Natural Rubber (e.g., crepe or ribbed smoked sheets)

  • This compound (TNB)

  • Standard rubber compounding additives (e.g., carbon black, silica, antioxidants, processing aids)

  • Two-roll mill or internal mixer (e.g., Banbury mixer)

  • Compression molding press with heating capabilities

  • Tensile testing machine

  • Rheometer for cure characteristics analysis

Compounding Procedure
  • Mastication: The natural rubber is first softened on a two-roll mill to reduce its viscosity and facilitate the incorporation of additives.

  • Incorporation of TNB and Additives:

    • TNB, as the vulcanizing agent, is added to the masticated rubber. The exact concentration would need to be determined experimentally, likely in the range of 1-5 parts per hundred rubber (phr).

    • Other additives are incorporated sequentially. Fillers like carbon black are typically added early, followed by processing aids, and finally antioxidants.

  • Homogenization: The compound is thoroughly mixed on the mill until a homogenous blend is achieved.

Vulcanization (Curing)
  • Sample Preparation: The compounded rubber is shaped into sheets or specific molds for testing.

  • Curing: The samples are placed in a heated compression molding press. The vulcanization temperature and time are critical parameters that would require optimization. A starting point could be in the range of 150-180°C for 10-30 minutes. A rheometer would be used to determine the optimal cure time (t90).

Characterization of Vulcanizate

The mechanical and physical properties of the TNB-vulcanized rubber would be evaluated using standard testing methods:

  • Tensile Strength, Elongation at Break, and Modulus: Measured using a tensile testing machine according to ASTM D412.

  • Hardness: Determined using a durometer (Shore A) as per ASTM D2240.

  • Cross-link Density: Can be estimated using equilibrium swelling tests in a suitable solvent (e.g., toluene) and applying the Flory-Rehner equation.

Data Presentation

Due to the absence of quantitative data in the available literature, the following table is presented as a template for researchers to populate with their experimental findings. This structured format will allow for a clear comparison of the effects of varying TNB concentrations on the properties of natural rubber.

Table 1: Hypothetical Data on the Mechanical Properties of TNB-Vulcanized Natural Rubber

PropertyControl (No Vulcanizing Agent)TNB (1 phr)TNB (3 phr)TNB (5 phr)Conventional Sulfur Cure (for comparison)
Cure Time (t90, min) N/A[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Tensile Strength (MPa) [Experimental Value][Experimental Value][Experimental Value][Experimental Value]20 - 30
Elongation at Break (%) [Experimental Value][Experimental Value][Experimental Value][Experimental Value]400 - 600
Modulus at 300% (MPa) [Experimental Value][Experimental Value][Experimental Value][Experimental Value]8 - 15
Hardness (Shore A) [Experimental Value][Experimental Value][Experimental Value][Experimental Value]50 - 70
Cross-link Density (mol/cm³) [Experimental Value][Experimental Value][Experimental Value][Experimental Value][Experimental Value]

Signaling Pathways and Logical Relationships

The following diagram illustrates the hypothesized logical relationship in the TNB vulcanization process, from the input materials to the resulting properties of the vulcanized rubber.

G NR Natural Rubber H_Abstraction Hydrogen Abstraction from Polyisoprene NR->H_Abstraction TNB This compound Radical_Formation Generation of Reactive Species TNB->Radical_Formation Initiator Heat Thermal Energy Heat->Radical_Formation Radical_Formation->H_Abstraction Polymer_Radicals Polyisoprene Radicals H_Abstraction->Polymer_Radicals Crosslinking C-C Cross-link Formation Polymer_Radicals->Crosslinking Vulcanized_Rubber Vulcanized Natural Rubber Crosslinking->Vulcanized_Rubber Properties Enhanced Mechanical Properties (e.g., Strength, Elasticity) Vulcanized_Rubber->Properties

Caption: Hypothesized reaction pathway for TNB vulcanization.

Safety Considerations

This compound is a powerful explosive and must be handled with extreme care. It is also toxic. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures involving TNB should be carried out in a well-ventilated fume hood and behind a blast shield. The quantities used should be kept to a minimum.

Conclusion

While this compound is noted as a vulcanizing agent for natural rubber, the publicly available scientific literature lacks detailed experimental protocols and quantitative data to fully characterize its application. The information provided herein serves as a general guideline for researchers interested in exploring this non-sulfur vulcanization method. Further experimental investigation is necessary to determine the optimal conditions for TNB vulcanization and to comprehensively evaluate the resulting properties of the vulcanized natural rubber. The high-risk nature of TNB necessitates stringent safety protocols in any experimental undertaking.

References

Application Notes and Protocols for 1,3,5-Trinitrobenzene in Energetic Materials Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 1,3,5-Trinitrobenzene (TNB)

This compound (TNB) is a highly nitrated aromatic compound and a potent energetic material.[1] It is a pale yellow, crystalline solid that is more powerful and more expensive to produce than its more common counterpart, 2,4,6-trinitrotoluene (B92697) (TNT).[1] TNB is valued in energetic materials research for its high energy density and its utility as a foundational molecule for the synthesis of other explosives.[2] Due to its sensitivity to heat and shock, it is often handled when wetted with water to mitigate the risk of accidental detonation.[3]

Primary Applications in Energetic Materials

The applications of TNB in the field of energetic materials are multifaceted and include:

  • High-Performance Explosive Formulations: TNB's superior explosive power compared to TNT makes it a candidate for specialized military and industrial applications where high performance is a critical requirement.[1] Its high density and detonation velocity contribute to its effectiveness.

  • Melt-Cast Explosives: Although its melting point is higher than that of TNT, TNB can be considered in the formulation of melt-cast explosives, where it is mixed with other energetic materials and binders to create stable, castable charges.

  • Co-crystallization: A significant area of modern energetic materials research is the formation of co-crystals, which can enhance the safety and performance characteristics of the individual components. TNB has been successfully used to form co-crystals with other energetic materials, leading to new materials with tailored properties such as reduced sensitivity.

  • Precursor for Novel Energetic Materials: TNB serves as a key building block in the synthesis of other important energetic materials. For example, the reduction of TNB yields 1,3,5-triaminobenzene, a precursor to other thermally stable explosives.[1]

  • Research and Development Standard: Due to its well-defined structure and properties, TNB is often used as a reference compound in the research and development of new energetic materials to evaluate and compare their performance and safety characteristics.[2]

Quantitative Data Presentation

The following tables summarize the key performance, sensitivity, and physical properties of this compound, with comparative data for other common energetic materials.

Table 1: Detonation and Physical Properties

PropertyThis compound (TNB)2,4,6-Trinitrotoluene (TNT)RDX (Cyclotrimethylene-trinitramine)HMX (Octogen)
Detonation Velocity (m/s) 7,450[3]6,900[3]8,7509,100
Density (g/cm³) 1.60[3]1.60[3]1.821.91
Detonation Pressure (GPa) ~25 (Calculated)213439
Melting Point (°C) 123.2[1]80.6205.5286
Molecular Weight ( g/mol ) 213.11227.13222.12296.16

Table 2: Sensitivity and Stability Data

PropertyThis compound (TNB)2,4,6-Trinitrotoluene (TNT)RDX (Cyclotrimethylene-trinitramine)HMX (Octogen)
Impact Sensitivity (BAM, J) Data not available25.1 (10 kg drop weight)[2]7.47.5
Friction Sensitivity (BAM, N) >360Insensitive to 353 N[4]120120
Decomposition Temp. (°C) ~300 (onset)~295 (onset)~210 (onset)~280 (onset)

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4,6-Trinitrotoluene (TNT)

This protocol describes a two-step process involving the oxidation of TNT to 2,4,6-trinitrobenzoic acid, followed by decarboxylation to yield TNB.

Materials:

  • 2,4,6-Trinitrotoluene (TNT)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Dichromate (K₂Cr₂O₇) or Sodium Dichromate (Na₂Cr₂O₇·2H₂O)

  • Crushed Ice

  • Distilled Water

  • 15% Sodium Hydroxide (B78521) (NaOH) solution

  • Glacial Acetic Acid

Procedure:

Step 1: Oxidation of TNT to 2,4,6-Trinitrobenzoic Acid

  • In a round-bottom flask, carefully add 22.7 g of TNT to 221 g of concentrated sulfuric acid with gentle heating to approximately 40°C.[5]

  • Over a period of 1 hour, add 35.3 g of potassium dichromate in small portions, ensuring the temperature does not exceed 55°C.[5]

  • After the addition is complete, maintain the reaction mixture at 50-55°C for 2 hours.[5]

  • Pour the reaction mixture over crushed ice to precipitate the 2,4,6-trinitrobenzoic acid.

  • Filter the precipitate and wash thoroughly with distilled water.

Step 2: Decarboxylation to this compound

  • Place the crude 2,4,6-trinitrobenzoic acid in a flask containing 100 ml of warm (30-35°C) 15% sodium hydroxide solution. The solution will turn a faint red color.[5]

  • Add a few drops of acetic acid to discharge the color and filter if any unreacted TNT is present.[5]

  • To the filtrate, add 5 ml of glacial acetic acid and gently reflux with stirring at 95-98°C.[5]

  • TNB will separate as a crystalline solid. Continue heating for approximately 90 minutes until the evolution of carbon dioxide ceases, and then for an additional 45 minutes.[5]

  • Cool the flask to room temperature and filter the crystalline TNB.

  • Wash the product with distilled water and recrystallize from glacial acetic acid or ethanol (B145695) to obtain pure this compound.

Protocol 2: Determination of Impact Sensitivity (BAM Fallhammer Method)

This protocol outlines the general procedure for determining the impact sensitivity of an energetic material.

Apparatus:

  • BAM Fallhammer apparatus with drop weights (e.g., 1 kg, 5 kg, 10 kg)

  • Steel anvils and rollers

  • Sample holder

Procedure:

  • A small, precisely weighed sample of the energetic material (typically 40 mm³) is placed in the sample holder between two steel rollers.

  • The sample is placed on the anvil of the fallhammer.

  • A drop weight is released from a specified height, impacting the sample.

  • The outcome is observed for any signs of detonation, deflagration, or decomposition (e.g., sound, flash, smoke).

  • The "up-and-down" method is typically employed, where the drop height for the subsequent test is increased after a "no-go" (no reaction) and decreased after a "go" (reaction).

  • A series of tests (typically 20-30) is conducted to determine the height at which there is a 50% probability of initiation (H₅₀). This value is reported in centimeters or converted to energy in Joules.

Protocol 3: Determination of Friction Sensitivity (BAM Friction Test)

This protocol describes the standard method for assessing the sensitivity of an energetic material to frictional stimuli.

Apparatus:

  • BAM Friction Tester with a porcelain plate and a porcelain pin.

  • A set of weights to apply a defined load.

Procedure:

  • A small amount of the energetic material (approximately 10 mm³) is spread on the porcelain plate.[6]

  • The porcelain pin is placed on the sample, and a specific load is applied via a weighted lever arm. The load can be varied from 0.5 to 36 kg (approximately 5 to 360 N).[6]

  • The porcelain plate is moved back and forth under the pin once over a distance of 10 mm.[6]

  • The test is observed for any reaction (e.g., crackling, report, flame, or smoke).

  • A series of six tests is conducted at a given load.

  • The lowest load at which a reaction is observed in at least one of the six trials is determined. This value is reported in Newtons (N).

Protocol 4: Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

This protocol provides a general method for evaluating the thermal stability of an energetic material.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum or gold-plated copper pans

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • A small, accurately weighed sample of the energetic material (typically 0.5-2 mg) is placed in a DSC pan and hermetically sealed.

  • The sample is placed in the DSC cell, with an empty sealed pan used as a reference.

  • The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a continuous flow of inert gas.

  • The heat flow to or from the sample is recorded as a function of temperature.

  • The resulting thermogram is analyzed to determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.

Visualizations

G Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance cluster_sensitivity Sensitivity cluster_stability Stability TNT 2,4,6-Trinitrotoluene (TNT) Oxidation Oxidation (H₂SO₄, K₂Cr₂O₇) TNT->Oxidation TNB_Acid 2,4,6-Trinitrobenzoic Acid Oxidation->TNB_Acid Decarboxylation Decarboxylation (Heat, Acetic Acid) TNB_Acid->Decarboxylation Crude_TNB Crude this compound Decarboxylation->Crude_TNB Purification Purification (Recrystallization) Crude_TNB->Purification Pure_TNB Pure this compound Purification->Pure_TNB Performance Performance Testing Pure_TNB->Performance Sensitivity Sensitivity Testing Pure_TNB->Sensitivity Stability Thermal Stability Pure_TNB->Stability Det_Velocity Detonation Velocity Performance->Det_Velocity Det_Pressure Detonation Pressure Performance->Det_Pressure Impact Impact (BAM Fallhammer) Sensitivity->Impact Friction Friction (BAM Friction Tester) Sensitivity->Friction DSC DSC Analysis Stability->DSC TGA TGA Analysis Stability->TGA

Caption: Workflow for the synthesis and characterization of this compound.

G Structural Relationships of this compound cluster_structure Molecular Structure cluster_properties Energetic Properties TNB This compound (C₆H₃N₃O₆) Aromatic_Ring Benzene Ring TNB->Aromatic_Ring Nitro_Groups Three Nitro Groups (-NO₂) TNB->Nitro_Groups Symmetry High Symmetry (C₃) TNB->Symmetry Sensitivity_Prop Sensitivity to Stimuli TNB->Sensitivity_Prop Exhibits High_Density High Crystal Density Aromatic_Ring->High_Density Contributes to High_Det_V High Detonation Velocity Nitro_Groups->High_Det_V Primary driver of High_Energy High Energy Release Nitro_Groups->High_Energy Primary driver of Symmetry->High_Density Favors efficient packing

Caption: Relationship between the molecular structure of TNB and its energetic properties.

References

Application Notes and Protocols for HPLC Analysis of 1,3,5-Trinitrobenzene and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,5-Trinitrobenzene (TNB) is a highly explosive nitroaromatic compound used in various industrial and military applications. Its presence in the environment, primarily due to contamination from manufacturing sites and improper disposal, poses a significant toxicological risk. Understanding the metabolic fate of TNB is crucial for environmental monitoring, toxicological studies, and the development of bioremediation strategies. The primary metabolic pathway of TNB involves the sequential reduction of its three nitro groups, leading to the formation of several key metabolites.

This document provides detailed application notes and protocols for the analysis of this compound and its principal metabolites—3,5-dinitroaniline, 5-nitro-1,3-phenylenediamine, and 1,3,5-triaminobenzene—using High-Performance Liquid Chromatography (HPLC) with UV detection. These protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Metabolic Pathway of this compound

The biotransformation of this compound is a stepwise reduction process. Each nitro group (-NO2) is sequentially reduced to an amino group (-NH2). This pathway is a critical aspect of both mammalian metabolism and microbial degradation of this compound.

G TNB This compound DNA 3,5-Dinitroaniline TNB->DNA Nitroreductase NPDA 5-Nitro-1,3-phenylenediamine DNA->NPDA Nitroreductase TAB 1,3,5-Triaminobenzene NPDA->TAB Nitroreductase

Figure 1: Metabolic Pathway of this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the HPLC analysis of this compound and its metabolites under the proposed analytical conditions.

Table 1: Chromatographic Properties

CompoundAbbreviationRetention Time (min)
This compoundTNB5.85[1]
3,5-DinitroanilineDNA~4.5
5-Nitro-1,3-phenylenediamineNPDA~3.2
1,3,5-TriaminobenzeneTAB~2.1

Note: Retention times for metabolites are estimated based on their polarity relative to TNB and data from similar compounds.

Table 2: Method Detection and Quantitation Limits

CompoundLimit of Detection (LOD) (mg/L)Limit of Quantitation (LOQ) (mg/L)
This compound0.020[1]0.067
3,5-Dinitroaniline~0.015~0.050
5-Nitro-1,3-phenylenediamine~0.010~0.033
1,3,5-Triaminobenzene~0.008~0.027

Note: LOD and LOQ for metabolites are estimated based on typical performance of HPLC-UV systems for similar aromatic amines.

Experimental Protocols

Preparation of Standard Solutions

Analytical standards of this compound, 3,5-dinitroaniline, 5-nitro-1,3-phenylenediamine, and 1,3,5-triaminobenzene are commercially available.

  • Primary Stock Solutions (1000 mg/L): Accurately weigh 10 mg of each analytical standard and dissolve in 10 mL of methanol (B129727) in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the primary stock solutions with the mobile phase to achieve concentrations ranging from 0.05 mg/L to 10 mg/L. These will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.

Aqueous Samples (e.g., Groundwater, Wastewater)

Solid-Phase Extraction (SPE) is recommended for the pre-concentration and clean-up of aqueous samples.

  • SPE Cartridge: Use a reverse-phase SPE cartridge (e.g., C18 or Oasis HLB).

  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Pass a known volume of the water sample (e.g., 100 mL) through the conditioned SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar impurities.

  • Elution: Elute the retained analytes with a small volume of methanol or acetonitrile (B52724) (e.g., 2 x 1 mL).

  • Analysis: The eluted sample can be directly injected into the HPLC system or diluted if necessary.

Soil and Sediment Samples

Solvent extraction is a common method for solid samples.

  • Extraction: Accurately weigh approximately 5 g of the soil sample into a centrifuge tube. Add 10 mL of acetonitrile and extract using an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with deionized water as appropriate before HPLC analysis.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended. A phenyl column can be used as an alternative for confirmation.

  • Mobile Phase: A gradient elution of acetonitrile and water is proposed for optimal separation.

    • Solvent A: Deionized water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-8 min: Linear gradient from 30% to 70% B

    • 8-10 min: Hold at 70% B

    • 10-12 min: Return to 30% B

    • 12-15 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: UV detection at 254 nm.

Experimental Workflow

The logical flow of the analytical protocol from sample collection to data analysis is illustrated below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Sample Collection AqueousPrep Aqueous Sample (SPE) SampleCollection->AqueousPrep Water Sample SolidPrep Solid Sample (Solvent Extraction) SampleCollection->SolidPrep Soil/Sediment HPLC HPLC Separation (C18 Column) AqueousPrep->HPLC SolidPrep->HPLC UV UV Detection (254 nm) HPLC->UV Integration Peak Integration UV->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Figure 2: Workflow for HPLC analysis of TNB and its metabolites.

References

Application Note: Quantification of 1,3,5-Trinitrobenzene Using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed methodologies for the quantitative analysis of 1,3,5-Trinitrobenzene (TNB) using gas chromatography (GC). It outlines protocols for sample preparation from both water and soil matrices, along with optimized GC conditions utilizing various detectors. The presented methods offer high sensitivity and reproducibility for the quantification of TNB in environmental and research samples. All quantitative data from cited methods are summarized for easy comparison, and a comprehensive experimental workflow is provided.

Introduction

This compound (TNB) is a highly explosive nitroaromatic compound and a subject of interest in environmental monitoring and toxicology studies. Accurate and sensitive quantification of TNB is crucial for assessing contamination levels and for research in drug development where nitroaromatic compounds may be studied. Gas chromatography is a powerful and widely used technique for the analysis of semi-volatile organic compounds like TNB. The high sensitivity of detectors such as the Electron Capture Detector (ECD) and Nitrogen-Phosphorus Detector (NPD) to nitro-containing compounds makes GC an ideal choice for trace-level quantification.

This document presents established GC methods for TNB analysis, focusing on practical application and data reproducibility.

Experimental Protocols

Sample Preparation

This protocol is adapted for the extraction of TNB from water samples.

  • Place a 10 mL aliquot of the aqueous sample into an acid-washed and acetone-rinsed 15 mL glass vial.

  • Add 1 mL of toluene (B28343) containing an appropriate internal standard (e.g., Dursban at 0.73 mg/L).

  • Tightly cap the vial and shake it vigorously by hand for 2 minutes.

  • Allow the vial to stand for 5 minutes to permit the separation of the water and toluene layers.

  • Using a Pasteur pipette, carefully transfer approximately 1.5 mL of the upper toluene layer to a 2 mL autosampler vial for GC analysis.

This protocol is a general guideline for the extraction of TNB from soil matrices, based on methods for similar nitroaromatic compounds.[1]

  • Weigh 5.0 ± 0.1 g of the soil sample into a beaker or vial.

  • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile (B52724) or a mixture of dichloromethane (B109758) and n-hexane).

  • Place the sample in an ultrasonic bath and sonicate for 10-20 minutes.[1]

  • Centrifuge the mixture to separate the solid and liquid phases.

  • Filter the supernatant through a 0.45 µm filter into a clean collection vial.

  • The extract may require concentration or solvent exchange prior to GC analysis. This can be achieved by gentle evaporation under a stream of nitrogen.

Gas Chromatography (GC) Analysis

This method is suitable for rapid screening and quantification of TNB in relatively clean samples.[2]

  • Instrumentation: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Column: 3% OV-1 on 80/100 mesh Gas Chrom Q, 6 ft x 1/4 in O.D., 2 mm I.D. glass column.

  • Temperatures:

    • Oven: 220 °C (Isothermal)

    • Injector Port: 250 °C

    • Detector: 300 °C

  • Gas Flow Rates:

    • Carrier Gas (Specify type, e.g., Helium): 50 mL/min

    • Detector Gases (Specify types): As per manufacturer's recommendations.

  • Injection Volume: 1 µL.

This method provides enhanced separation for more complex matrices and is highly sensitive to nitroaromatics.

  • Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD).

  • Column: DB-5 or DB-1701 capillary column (e.g., 30 m x 0.32 mm I.D., 0.25 µm film thickness).

  • Temperature Program:

    • Initial Temperature: 120 °C, hold for 1.0 min.

    • Ramp 1: Increase to 200 °C at 3 °C/min, hold for 1 min.

    • Ramp 2: Increase to 250 °C at 8 °C/min, hold for 4 min.

  • Injector and Detector Temperatures: As per instrument recommendations for nitroaromatic analysis.

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate for the capillary column.

  • Injection Volume: 1-2 µL.

Quantitative Data

The following tables summarize quantitative data from various GC methods for the analysis of this compound.

ParameterMethodValueReference
Linear Range GC-NPD0.022 - 1.102 mg/L[2]
Detection Limit GC-NPD0.020 mg/L[2]
Method Detection Limit (in soil) GC-ECD~1 µg/kg

Table 1: Quantitative Data for this compound Analysis by GC.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis aqueous_sample Aqueous Sample (10 mL) add_toluene Add Toluene & Internal Standard (1 mL) aqueous_sample->add_toluene soil_sample Soil Sample (5 g) add_solvent Add Extraction Solvent (10 mL) soil_sample->add_solvent vortex Vortex (2 min) add_toluene->vortex separate Phase Separation (5 min) vortex->separate collect_organic Collect Toluene Layer separate->collect_organic gc_injection GC Injection (1-2 µL) collect_organic->gc_injection sonicate Ultrasonic Extraction (10-20 min) add_solvent->sonicate centrifuge Centrifuge & Filter sonicate->centrifuge concentrate Concentrate Extract centrifuge->concentrate concentrate->gc_injection separation Chromatographic Separation gc_injection->separation detection Detection (ECD/NPD) separation->detection quantification Data Acquisition & Quantification detection->quantification

Figure 1. Experimental workflow for the quantification of this compound.

Discussion

The choice of GC method and sample preparation technique will depend on the specific sample matrix and the required sensitivity. For aqueous samples, the liquid-liquid extraction protocol is straightforward and provides good recovery. For solid matrices like soil, ultrasonic extraction is an efficient technique.

The NPD is highly selective for nitrogen-containing compounds, reducing potential interferences from the sample matrix. The ECD offers exceptional sensitivity for electrophilic compounds such as nitroaromatics, often providing lower detection limits than the NPD. The use of a temperature-programmed method with a capillary column is recommended for complex samples to achieve better separation of analytes.

Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, is essential for ensuring reliable results. The use of an internal standard is recommended to correct for variations in sample injection and instrument response.

Conclusion

Gas chromatography offers a robust and sensitive platform for the quantification of this compound. The detailed protocols and methods presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement reliable analytical procedures for TNB in various sample matrices. Careful selection of sample preparation techniques and GC parameters will ensure accurate and reproducible results.

References

Application Notes and Protocols: 1,3,5-Trinitrobenzene as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of 1,3,5-trinitrobenzene (TNB) as a key intermediate in the synthesis of various valuable organic compounds. The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Synthesis of Phloroglucinol (B13840) via Reduction and Hydrolysis of this compound

This compound serves as a precursor to phloroglucinol, a compound with applications in the pharmaceutical and manufacturing industries. The synthesis involves the reduction of the nitro groups to amines, followed by hydrolysis of the resulting 1,3,5-triaminobenzene.[1][2]

Reaction Pathway:

phloroglucinol_synthesis TNB This compound TAB 1,3,5-Triaminobenzene TNB->TAB Reduction (e.g., Sn/HCl or H2/Catalyst) Phloroglucinol Phloroglucinol TAB->Phloroglucinol Hydrolysis (Mineral Acid, Heat) selective_reduction TNB This compound DNA 3,5-Dinitroaniline TNB->DNA Selective Reduction (e.g., Hydrazine Hydrate/FeCl3) DAN 1,3-Diamino-5-nitrobenzene DNA->DAN Further Reduction TAB 1,3,5-Triaminobenzene DAN->TAB Complete Reduction janovsky_reaction TNB This compound Complex Colored Meisenheimer Complex TNB->Complex Enolate Enolate Ion (from Ketone + Base) Enolate->Complex tatb_synthesis_workflow Start Start: This compound Step1 Reduction & Hydrolysis Start->Step1 Phloroglucinol Synthesis Step2 Nitration Step1->Step2 Step3 Alkylation Step2->Step3 Step4 Amination Step3->Step4 End End: TATB Step4->End

References

Application Note: Protocol for the Reduction of 1,3,5-Trinitrobenzene to 1,3,5-Triaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical reduction of 1,3,5-trinitrobenzene (TNB) to 1,3,5-triaminobenzene (TAB), a valuable intermediate in the synthesis of various compounds, including pharmaceuticals and energetic materials. The primary method detailed is catalytic hydrogenation, a common and efficient procedure for the reduction of nitroarenes. This document includes a step-by-step experimental protocol, a summary of quantitative data from various catalytic systems, and essential safety precautions.

Introduction

1,3,5-Triaminobenzene (TAB) is a key building block in organic synthesis, serving as a precursor to phloroglucinol (B13840) and other highly functionalized molecules.[1] Its synthesis from this compound (TNB) is a critical transformation. The most prevalent and scalable method for this conversion is catalytic hydrogenation, which offers high yields and relatively clean reaction profiles. Various catalytic systems have been explored, including those based on palladium and copper, each with specific optimal reaction conditions. This note focuses on providing a comprehensive and actionable protocol for this reduction.

Experimental Protocols

Catalytic Hydrogenation of this compound

This protocol describes the reduction of this compound to 1,3,5-triaminobenzene using a palladium-on-carbon (Pd/C) catalyst. This method is effective and has been reported to proceed to completion.[2]

Materials:

  • This compound (TNB)

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol (B145695)

  • Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Buchner funnel, Celite or filter paper)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitable pressure-resistant reaction vessel, dissolve this compound in ethanol. The concentration can be around 1% by weight.[2]

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution. The catalyst loading can be varied, but a starting point is typically 5-10% by weight relative to the TNB.

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 bars).[2] Heat the reaction mixture to the target temperature (e.g., 50°C) with continuous stirring.[2][3]

  • Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite or suitable filter paper to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The resulting solid is 1,3,5-triaminobenzene.

  • Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent if required.

Data Presentation

The following table summarizes quantitative data for the reduction of this compound to 1,3,5-triaminobenzene under different catalytic systems.

CatalystTemperature (°C)Pressure (bar)SolventYield (%)Reference
21% CuO/Al₂O₃12030Methanol~68% (as sulfuric acid double salt)[4]
10% Cu/SiO₂ (calcined at 600°C)17013Not Specified82%[4][5]
15% Cu/SiO₂17013Not Specified65%[4][5]
5% Pd/Sibunit50-605-6MethanolHigh[3]
1% Pd/Sibunit50-605-6MethanolHigh (more efficient than 5% Pd/C)[3]

Safety Precautions

This compound (TNB):

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[6][7] In case of insufficient ventilation, use suitable respiratory equipment.[9]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, flush with water for at least 15 minutes.[6] If swallowed, seek immediate medical attention.[7]

1,3,5-Triaminobenzene (TAB):

  • While specific safety data for TAB is less prevalent in the search results, it should be handled with care as an aromatic amine. Aromatic amines can be toxic and may have other associated health risks. Standard laboratory safety practices should be followed.

Catalytic Hydrogenation:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and leak-tested. The reaction area should be well-ventilated and free of ignition sources.

  • Catalysts: Palladium on carbon is flammable, especially when dry and saturated with hydrogen. Handle with care and do not allow it to dry out completely in the air after the reaction.

Visualization

experimental_workflow Experimental Workflow for the Reduction of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Dissolve this compound in Ethanol B Add Pd/C Catalyst A->B C Seal Vessel and Purge with Inert Gas B->C D Introduce and Pressurize with Hydrogen Gas C->D E Heat to Reaction Temperature with Stirring D->E F Monitor Hydrogen Uptake E->F G Cool and Vent Hydrogen F->G Reaction Complete H Filter to Remove Catalyst G->H I Concentrate Filtrate (Rotary Evaporation) H->I J Obtain 1,3,5-Triaminobenzene I->J

Caption: Workflow for the catalytic hydrogenation of this compound.

References

Application Notes and Protocols for Crystalline 1,3,5-Trinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trinitrobenzene (TNB) is a pale yellow, crystalline solid that is highly explosive and toxic.[1] It is used in military and commercial explosives and has applications as a vulcanizing agent for natural rubber and as a pH indicator.[1][2][3] Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound. These application notes provide detailed procedures for the safe handling, storage, and disposal of crystalline this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a Division 1.1 explosive, meaning it has a mass explosion hazard.[4] It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[4] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[4]

GHS Hazard Statements:

  • H201: Explosive; mass explosion hazard.[4]

  • H300: Fatal if swallowed.[4]

  • H310: Fatal in contact with skin.[4]

  • H330: Fatal if inhaled.[4]

  • H373: May cause damage to organs through prolonged or repeated exposure.[4]

  • H410: Very toxic to aquatic life with long lasting effects.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₃N₃O₆[1]
Molar Mass 213.105 g·mol⁻¹[1]
Appearance Pale yellow solid[1]
Density 1.76 g/cm³[1]
Melting Point 123.2 °C (253.8 °F; 396.3 K)[1]
Boiling Point 315 °C (599 °F; 588 K)[1]
Solubility in water 0.035 g/100 g[5]
Log Kow 1.18[4]

Handling and Storage Protocols

Engineering Controls
  • Fume Hood: All manipulations of crystalline this compound must be performed in a certified chemical fume hood.[6]

  • Ventilation: Ensure adequate ventilation in all storage and handling areas.[4][6]

  • Grounding: All equipment used must be properly grounded to prevent static discharge.[6][7]

  • Blast Shield: The use of a blast shield is highly recommended for any operation with a higher risk of explosion.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

PPESpecificationReference
Eye/Face Protection Chemical splash goggles and a face shield.[4][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove compatibility charts.[4][6]
Body Protection Flame-resistant lab coat.[4][6]
Respiratory Protection A MSHA/NIOSH approved respirator must be used to avoid inhalation of the product, especially if dust is generated.[7]
Footwear Closed-toe shoes.[6]
Safe Handling Practices
  • Minimize Quantities: Work with the smallest practical quantities of material.[6]

  • Avoid Shock and Friction: Do not subject the material to grinding, shock, or friction.[4][6] Use non-sparking tools.[4][6]

  • Avoid Heat: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[4]

  • Wetted Material: this compound is often supplied wetted with water (e.g., not less than 30% water) to reduce its explosive sensitivity.[4] Do not allow the material to dry out. If it dries out, it may explode if exposed to heat, flame, friction, or shock.[4]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[4] Wash hands thoroughly after handling.[4] Contaminated work clothing should not be allowed out of the workplace and should be laundered by individuals informed of the hazards.[8][9]

Storage
  • Dedicated Storage: Store in a dedicated, well-ventilated, and temperature-controlled area.[6]

  • Container: Store in the original, tightly sealed container.[4][6] Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, reducing agents, bases (like sodium hydroxide (B78521) or potassium hydroxide), and combustible materials.[2][6]

  • Locked Storage: Store locked up.[4]

Experimental Protocols

Protocol for Weighing and Dispensing
  • Ensure all necessary PPE is worn correctly.

  • Perform the entire operation within a certified chemical fume hood with the sash at the lowest practical height.

  • Use a blast shield in front of the work area.

  • Place a non-sparking weigh boat on a grounded analytical balance.

  • Carefully transfer the desired amount of wetted this compound from the storage container to the weigh boat using a non-sparking spatula (e.g., plastic or ceramic).

  • Avoid any scraping or grinding motions.

  • Tightly reseal the storage container immediately after dispensing.

  • Record the weight and proceed with the experimental procedure.

  • Clean any residual material from the balance and work surface using a damp cloth, ensuring no dust is generated.

  • Dispose of all contaminated materials as hazardous waste.

Emergency Procedures

Spill Response

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate personnel from the immediate area. Spill->Evacuate Ignition Remove all sources of ignition. Evacuate->Ignition Ventilate Ensure adequate ventilation. Ignition->Ventilate PPE Don appropriate PPE (respirator, gloves, etc.). Ventilate->PPE Contain Cover with wet earth, sand, or other non-combustible material. PPE->Contain Collect Carefully collect spilled material using non-sparking tools. Contain->Collect Dispose Place in a labeled, sealed container for hazardous waste disposal. Collect->Dispose Decontaminate Decontaminate the spill area with a suitable solvent and then wash with soap and water. Dispose->Decontaminate

Caption: Spill response workflow for this compound.

In the event of a spill:

  • Evacuate all non-essential personnel from the area.[8]

  • Remove all sources of ignition.[4][8]

  • Ensure the area is well-ventilated.[4]

  • Wear appropriate PPE, including respiratory protection.[4]

  • Cover the spill with wet earth, sand, or another non-combustible material.[7] Do not use combustible materials like sawdust.

  • Carefully collect the spilled material using non-sparking tools and place it in a properly labeled, sealed container for hazardous waste disposal.[7]

  • Decontaminate the spill area and wash it thoroughly.[8]

Fire Fighting Measures
  • EVACUATE IMMEDIATELY. [4]

  • DO NOT FIGHT THE FIRE. There is a risk of explosion.[4]

  • If a fire involves this compound, evacuate the area and let it burn.[4]

  • Containers may explode in a fire.[8]

  • Poisonous gases, including nitrogen oxides, are produced in a fire.[8]

First Aid Measures
Exposure RouteFirst Aid ProtocolReference
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[4]
Skin Contact Take off immediately all contaminated clothing. Wash the skin with plenty of water. Get emergency medical help immediately.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[7][9]
Ingestion Rinse mouth. Get emergency medical help immediately.[4]

Disposal

This compound is classified as an EPA hazardous waste, and all disposal must comply with federal, state, and local regulations.[10]

  • Incineration: High-temperature incineration in a facility equipped with an afterburner and a scrubber is a suitable disposal method.[10] The material may be dissolved in a combustible solvent before incineration.[10]

  • Landfill: Disposal in a chemical waste landfill may be an option if incineration is not available, but this is not acceptable at municipal sewage treatment plants.[10]

  • Consult with environmental regulatory agencies for guidance on acceptable disposal practices.[2]

Toxicity Data Summary

Toxicity MeasureValueSpeciesReference
Acute Toxicity, Oral Category 2-[4]
Acute Toxicity, Dermal Category 1-[4]
Acute Toxicity, Inhalation Category 2-[4]
96-hour LC50 1.1 mg/LFathead minnows[5]

Exposure to this compound can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, which can cause headache, fatigue, dizziness, and a blue coloration of the skin and lips.[8]

Logical Relationships Diagram

Hazard_Mitigation_Flowchart cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_procedures Safe Work Procedures cluster_emergency Emergency Response Hazard This compound (Explosive, Highly Toxic) EngControls Engineering Controls (Fume Hood, Grounding) Hazard->EngControls AdminControls Administrative Controls (SOPs, Training) Hazard->AdminControls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Hazard->PPE Handling Safe Handling (Minimize Quantity, Avoid Shock) EngControls->Handling AdminControls->Handling PPE->Handling Storage Proper Storage (Dedicated, Segregated) Handling->Storage Spill Spill Response Handling->Spill Fire Fire Response (Evacuate, Do Not Fight) Handling->Fire FirstAid First Aid Handling->FirstAid Disposal Waste Disposal (Hazardous Waste Stream) Storage->Disposal

Caption: Hazard mitigation flowchart for this compound.

References

Synthesis of Charge-Transfer Complexes with 1,3,5-Trinitrobenzene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis and characterization of charge-transfer (CT) complexes involving 1,3,5-Trinitrobenzene (TNB) as an electron acceptor. It includes quantitative data, detailed methodologies, and visualizations to facilitate understanding and implementation in the laboratory.

Introduction

Charge-transfer complexes are formed through the association of an electron donor and an electron acceptor, where a fraction of an electronic charge is transferred between them. This compound, a well-known electron-deficient aromatic compound, serves as an excellent π-acceptor in the formation of these complexes with a variety of electron-rich donor molecules. The formation of these complexes is often accompanied by the appearance of a new, distinct color, which allows for their study using UV-Vis spectrophotometry. The interactions in these complexes are also readily studied using Nuclear Magnetic Resonance (NMR) spectroscopy. The formation of CT complexes has found applications in various fields, including drug analysis and materials science.

Applications in Pharmaceutical Research and Drug Development

The formation of charge-transfer complexes with this compound can be harnessed for various applications in the pharmaceutical domain:

  • Spectrophotometric Analysis of Drugs: The intense color produced upon complexation can be used for the quantitative determination of drugs that act as electron donors. This provides a simple and cost-effective analytical method for quality control and formulation analysis.

  • Drug-Excipient Compatibility Studies: The potential for charge-transfer interactions between a drug molecule and an excipient can be investigated to ensure the stability and efficacy of the final pharmaceutical formulation.

  • Understanding Drug-Receptor Interactions: The principles of charge-transfer complexation can provide insights into the binding mechanisms of drugs with biological receptors, where electron donor-acceptor interactions play a crucial role.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of charge-transfer complexes of this compound with various aromatic donors.

Protocol 1: General Synthesis of Binary and Ternary Charge-Transfer Complexes in Ethanolic Solution

This protocol is adapted from the work of Bete et al. and describes a general method for synthesizing crystalline charge-transfer complexes.[1]

Materials:

  • This compound (TNB)

  • Electron donor molecule (e.g., 2-acetylnaphthalene, 9-bromoanthracene, methyl red)

  • For ternary complexes: a second donor or a molecule capable of hydrogen bonding (e.g., 1-naphthoic acid and 2-amino-5-nitropyridine)

  • Ethanol (10 mL)

Equipment:

  • Heating plate with magnetic stirrer

  • Beaker or flask

  • Crystallization dish

Procedure:

  • Dissolve this compound and the donor molecule(s) in a 1:1 or 1:1:1 stoichiometric ratio in 10 mL of ethanol. For example, based on 0.469 mmol of TNB (0.100 g), the following masses of donors can be used:

    • Complex with 2-acetylnaphthalene: 0.080 g of 2-acetylnaphthalene.[1]

    • Complex with 9-bromoanthracene: 0.121 g of 9-bromoanthracene.[1]

    • Complex with methyl red: 0.127 g of methyl red.[1]

    • Ternary complex with 1-naphthoic acid and 2-amino-5-nitropyridine: 0.081 g of 1-naphthoic acid and 0.065 g of 2-amino-5-nitropyridine.[1]

  • Heat the ethanolic solution with stirring until all solids are completely dissolved. This process may take approximately 4 hours.[1]

  • Once a clear solution is obtained, remove it from the heat and allow it to cool very slowly to room temperature.

  • Cover the container and allow the solvent to evaporate slowly over several days to promote the formation of single crystals suitable for X-ray diffraction.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Quantitative Data

The following tables summarize key quantitative data for various charge-transfer complexes of this compound.

Table 1: Association Constants (K) and Chemical Shift Changes (Δ₀) for this compound Complexes Determined by ¹H NMR Spectroscopy

Donor MoleculeSolventK (kg mol⁻¹)Δ₀ (Hz)
AnisoleCCl₄1.5691
2-MethylanisoleCCl₄1.99101
3-MethylanisoleCCl₄2.0195
4-MethylanisoleCCl₄2.9482
2,3-DimethylanisoleCCl₄2.42100
2,4-DimethylanisoleCCl₄2.9493
2,5-DimethylanisoleCCl₄3.0691
2,6-DimethylanisoleCCl₄2.5481
3,4-DimethylanisoleCCl₄3.4589
3,5-DimethylanisoleCCl₄3.1785
2,4,6-TrimethylanisoleCCl₄3.2080

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound charge-transfer complexes.

G Workflow for Synthesis and Characterization of TNB Charge-Transfer Complexes cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application A Reactants (TNB + Donor) B Dissolution in Ethanol A->B C Heating and Stirring B->C D Slow Cooling and Crystallization C->D E Isolation and Drying D->E F UV-Vis Spectroscopy (λmax determination) E->F G NMR Spectroscopy (Association Constant) E->G H X-ray Diffraction (Crystal Structure) E->H I Drug Analysis F->I J Material Science F->J G->I G->J H->I H->J

Synthesis and Characterization Workflow

Application Protocol: Spectrophotometric Determination of Ofloxacin (B1677185)

This protocol outlines a method for the quantitative determination of the fluoroquinolone antibiotic, ofloxacin, through charge-transfer complexation with this compound.

Principle:

Ofloxacin acts as an electron donor and reacts with this compound as a π-acceptor in a suitable solvent to form a colored charge-transfer complex. The intensity of the color, measured spectrophotometrically, is proportional to the concentration of ofloxacin.

Materials and Reagents:

  • Ofloxacin standard

  • This compound (TNB) solution (concentration to be optimized)

  • Solvent (e.g., methanol, acetonitrile, or dichloromethane)

  • Pharmaceutical formulation containing ofloxacin

Equipment:

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of ofloxacin of a known concentration in the chosen solvent.

    • From the stock solution, prepare a series of standard solutions with varying concentrations of ofloxacin.

  • Complex Formation:

    • To a fixed volume of each standard solution, add a fixed volume of the this compound solution.

    • Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete complex formation.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorption (λmax) against a reagent blank (containing the solvent and TNB solution but no ofloxacin).

    • The λmax should be determined by scanning the spectrum of one of the complexed solutions from 400 to 700 nm.

  • Calibration Curve:

    • Plot a graph of absorbance versus the concentration of the ofloxacin standard solutions.

    • The resulting calibration curve should be linear over a certain concentration range and can be used to determine the concentration of unknown samples.

  • Analysis of Pharmaceutical Formulation:

    • Extract a known quantity of the pharmaceutical formulation (e.g., powdered tablets) with the solvent to dissolve the ofloxacin.

    • Filter the solution to remove any insoluble excipients.

    • Dilute the filtrate to a concentration that falls within the linear range of the calibration curve.

    • Treat the sample solution with the TNB solution in the same manner as the standard solutions and measure the absorbance.

    • Determine the concentration of ofloxacin in the sample from the calibration curve.

The following diagram illustrates the logical relationship in the spectrophotometric determination of a drug using charge-transfer complexation.

G Spectrophotometric Drug Analysis Workflow A Drug (Electron Donor) C Formation of Colored Charge-Transfer Complex A->C B TNB (Electron Acceptor) B->C D Spectrophotometric Measurement (Absorbance at λmax) C->D is measured by E Beer-Lambert Law (Absorbance ∝ Concentration) D->E follows F Quantitative Determination of Drug Concentration E->F allows for

Drug Analysis Logical Flow

References

Troubleshooting & Optimization

improving the yield of 1,3,5-Trinitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

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My purpose is to be helpful and harmless, and providing information that could be used to create dangerous materials is a direct violation of this core principle. The potential for misuse of this information is significant and could lead to serious harm.

Instead, I can offer general, educational information regarding chemical safety, hazard mitigation, and the principles of handling energetic materials in a controlled, professional laboratory setting. This information is intended for a defensive and educational perspective, focusing on promoting safety rather than facilitating production.

Technical Support Center: 1,3,5-Trinitrobenzene (TNB) Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 1,3,5-Trinitrobenzene (TNB) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TNB) and why is its solubility a concern?

A1: this compound is a highly explosive nitroaromatic compound used in various industrial and research applications, including as a chemical intermediate and for its explosive properties.[1] Its symmetrical and nonpolar structure contributes to its low solubility in water and variable solubility in organic solvents, which can pose significant challenges in preparing solutions for experiments.

Q2: What are the general solubility characteristics of TNB?

A2: TNB is slightly soluble in water but shows better solubility in several organic solvents. It is known to be soluble in ethanol, ether, methanol (B129727), acetone, benzene, and carbon disulfide.[1][2] For safety, TNB is often supplied wetted with water, which must be considered when preparing solutions.

Q3: What safety precautions must be taken when handling TNB, especially concerning its dissolution?

A3: TNB is a high explosive and should be handled with extreme care.[1] Always work in a well-ventilated area, preferably within a chemical fume hood.[3] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid grinding, shock, or friction, as this can lead to detonation.[4] When heating is required to aid dissolution, use a water bath with careful temperature control and ensure there are no open flames or sparks.[5]

Q4: I am observing incomplete dissolution of TNB in my chosen solvent. What could be the issue?

A4: Incomplete dissolution can be due to several factors:

  • Solvent Choice: The solvent may not be appropriate for TNB. Refer to the solubility data table below to select a more suitable solvent.

  • Concentration: You may be attempting to prepare a supersaturated solution. Check the known solubility limits for your solvent.

  • Temperature: The solubility of TNB, like most solids, is temperature-dependent. Gentle heating can often improve solubility.

  • Purity of TNB: Impurities in the TNB sample can affect its solubility characteristics.

  • Water Content: If you are using TNB wetted with water, the water can interfere with dissolution in non-polar organic solvents.

Q5: My TNB solution is precipitating over time. How can I prevent this?

A5: Precipitation upon standing is often due to the solution being saturated or supersaturated at room temperature. To prevent this, you can:

  • Store the solution at a slightly elevated and constant temperature.

  • Prepare a more dilute solution.

  • If the experiment allows, use a co-solvent system to improve the long-term stability of the solution.

Troubleshooting Guides

Issue: Difficulty in Selecting an Appropriate Solvent

This guide provides a systematic approach to selecting a suitable solvent for your experiment involving TNB.

start Start: Need to Dissolve TNB exp_req Define Experimental Requirements (e.g., polarity, boiling point, reactivity) start->exp_req sol_table Consult Solubility Data Table exp_req->sol_table test_sol Perform Small-Scale Solubility Test sol_table->test_sol dissolved TNB Dissolves? test_sol->dissolved success Proceed with Experiment dissolved->success Yes troubleshoot Troubleshoot Dissolution dissolved->troubleshoot No new_solvent Select a Different Solvent troubleshoot->new_solvent new_solvent->sol_table

Caption: Solvent Selection Workflow for TNB.

Issue: TNB Fails to Dissolve Completely

This guide provides steps to take when you encounter incomplete dissolution of TNB.

start Incomplete Dissolution of TNB check_conc Verify Concentration is Below Saturation start->check_conc gentle_heat Apply Gentle Heating (e.g., water bath) check_conc->gentle_heat sonicate Use Sonication gentle_heat->sonicate co_solvent Consider a Co-solvent System sonicate->co_solvent filter Filter Undissolved Solid co_solvent->filter end Saturated Solution Obtained filter->end

Caption: Troubleshooting Incomplete TNB Dissolution.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents.

SolventSolubility ( g/100g of solvent)Temperature (°C)
Benzene6.2Not Specified
Trichloromethane6.1Not Specified
Methanol4.9Not Specified
Ethanol1.9Not Specified
Diethyl Ether1.5Not Specified
Carbon Disulfide0.25Not Specified
Water0.03320

Data sourced from Stenutz (2023) and NCBI (1995).[2][6]

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of TNB in Methanol for HPLC Analysis

Objective: To prepare a 50 mg/L stock solution of TNB in methanol for subsequent dilution and use in HPLC analysis.[7]

Materials:

  • This compound (TNB), analytical standard

  • Methanol, HPLC grade

  • 100 mL volumetric flask

  • Analytical balance

  • Spatula

  • Weighing paper

  • Sonicator (optional)

Procedure:

  • Safety First: Perform all work in a chemical fume hood and wear appropriate PPE.

  • Weighing TNB: Accurately weigh approximately 5 mg of TNB onto a piece of weighing paper using an analytical balance.

  • Transfer: Carefully transfer the weighed TNB into a 100 mL volumetric flask.

  • Initial Dissolution: Add approximately 50 mL of HPLC-grade methanol to the volumetric flask.

  • Dissolving the TNB: Gently swirl the flask to dissolve the TNB. If necessary, the flask can be placed in a sonicator for a few minutes to aid dissolution.

  • Bringing to Volume: Once the TNB is completely dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a properly labeled, sealed container, protected from light.

Protocol 2: Recrystallization of TNB from Glacial Acetic Acid

Objective: To purify crude TNB by recrystallization using glacial acetic acid as the solvent.[8]

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Safety Precautions: This procedure involves heating a flammable solvent and handling an explosive compound. Work in a chemical fume hood, away from ignition sources. Wear appropriate PPE.

  • Dissolution: Place the crude TNB in an Erlenmeyer flask with a stir bar. Add a minimal amount of glacial acetic acid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of glacial acetic acid until the TNB is completely dissolved at the boiling point of the solvent. Avoid adding excess solvent.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, pure crystals of TNB will form.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of cold glacial acetic acid to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper in the fume hood. Do not use an oven for drying due to the explosive nature of TNB.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for established safety protocols and professional judgment. Always consult the relevant Safety Data Sheets (SDS) and your institution's safety guidelines before handling this compound.

References

Technical Support Center: 1,3,5-Trinitrobenzene (TNB) Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1,3,5-Trinitrobenzene (TNB) is a highly hazardous and explosive material.[1] It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[2] All handling, storage, and experimental procedures must be conducted by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. This guide is intended for informational purposes for research professionals and does not supersede institutional safety protocols or regulatory requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound (TNB)?

A1: Dry this compound is a high explosive that is sensitive to initiation by shock, friction, or heat.[3] It is more powerful and explosive than Trinitrotoluene (TNT).[1][4] The primary hazards are:

  • Explosion Hazard: Dry TNB can detonate when subjected to heat or mechanical shock.[1][3] It is classified as an explosive of Division 1.1, indicating a mass explosion hazard.[2]

  • Acute Toxicity: TNB is highly toxic and can be fatal upon ingestion, skin contact, or inhalation.[2]

  • Organ Damage: Prolonged or repeated exposure may cause damage to the liver, nervous system, and red blood cells, leading to anemia.[3]

  • Reactivity: It can react vigorously with reducing agents and bases, which can culminate in a detonation.[2]

Q2: What are the primary methods for stabilizing TNB for safer storage and handling?

A2: The two primary methods for reducing the sensitivity of TNB are phlegmatization and co-crystallization.

  • Phlegmatization: This process involves adding a desensitizing agent to reduce sensitivity to external stimuli like friction or impact.[5][6] For TNB, the most common and effective method is wetting the compound with at least 30% water by mass. This creates a slurry that is significantly less sensitive and safer to handle.[2][7][8] Other phlegmatizers like waxes or polymers can also be used.[6]

  • Co-crystallization: This is an advanced technique where TNB is combined with another compound (a "co-former") to create a new crystalline solid with different, often superior, properties.[9][10] Energetic co-crystals can be designed to be less sensitive to impact and friction while maintaining high performance.[9][11] This method modifies the crystal structure to increase stability.[12]

Q3: How does co-crystallization reduce the sensitivity of TNB?

A3: Co-crystallization alters the fundamental crystal structure of the energetic material. By incorporating a non-explosive or less sensitive co-former molecule into the crystal lattice, intermolecular forces like hydrogen bonds and π-π stacking are introduced.[11] These new interactions create a more stable lattice that is better able to dissipate energy from mechanical stimuli (like impact or friction), reducing the likelihood of initiating a detonation. This approach can yield materials that are less sensitive than their individual components.[13]

Q4: Can I store TNB in its dry form?

A4: Storing TNB in its dry form is extremely hazardous and strongly discouraged. Dry TNB is highly sensitive to shock and heat.[1] It should always be kept wetted with water (at least 30% by mass) to reduce its explosive sensitivity.[2][7] Storage should be in a cool, well-ventilated, and locked area away from heat, sparks, open flames, and combustible materials.[3][14]

Troubleshooting Guide

Issue: My stored TNB appears to have dried out completely.

  • Question: I have a container of TNB that was supposed to be wetted, but it now appears to be a dry, crystalline powder. What is the immediate protocol?

  • Answer: DO NOT HANDLE THE CONTAINER. A container of dried TNB presents a severe shock and friction hazard. The simple act of scraping the solid or opening a cap with crystallized material in the threads could cause a detonation. Immediately clear the area and contact your institution's Environmental Health & Safety (EHS) or Explosives Safety Officer. Do not attempt to re-wet the material without expert supervision and appropriate remote handling equipment.

Issue: The TNB slurry has changed color.

  • Question: My yellow TNB slurry has developed a greenish or darker color upon storage. What does this indicate?

  • Answer: Discoloration of TNB can be a sign of decomposition, which may be induced by exposure to light (photolysis) or other chemical reactions.[15] While some materials like TATB can show discoloration from non-thermal stress, any unexpected change in appearance in TNB should be treated as a potential increase in hazard.[14] You should assess the material's suitability for use. If in doubt, consult with a senior chemist or your EHS department. Consider characterizing a small, carefully handled sample with an appropriate analytical technique (e.g., HPLC) to check for impurities before proceeding with any experiment.

Issue: I observe unexpected byproducts in a reaction involving TNB.

  • Question: My reaction using TNB has yielded multiple unexpected products according to TLC or LC-MS analysis. What are the likely causes?

  • Answer: Aromatic nitro compounds can be involved in complex reaction pathways. Unexpected byproducts may arise from:

    • Side Reactions: The highly electron-deficient ring of TNB is susceptible to nucleophilic attack, which may compete with your desired reaction.

    • Degradation: TNB or your product may be degrading under the reaction conditions (e.g., high temperature, presence of a strong base). Aromatic nitro compounds can form unstable intermediates.[2]

    • Impure Starting Material: If the TNB was not properly purified or showed signs of decomposition (discoloration), the impurities could be carried through the reaction. Troubleshooting Steps: Re-evaluate your reaction conditions (temperature, pH, solvent) and re-purify your TNB starting material if its quality is .

Data Presentation

The sensitivity of energetic materials is a critical safety parameter. The table below compares typical sensitivity values for TNB relative to other common explosives. Lower values indicate higher sensitivity (more dangerous).

CompoundImpact Sensitivity (H₅₀, cm)Friction Sensitivity (BAM, N)Notes
This compound (TNB), Dry < 107Not FoundLess sensitive to impact than TNT, but more powerful.[1] Considered a high explosive.
TNT (2,4,6-Trinitrotoluene) ~107> 353A common benchmark for explosive sensitivity.[16]
TNB, Wetted (>30% Water) Significantly Higher (Insensitive)InsensitivePhlegmatization with water dramatically reduces sensitivity, making it safe for handling.[2][7]
TNB Co-Crystal (Illustrative) > 200> 360Co-crystals are designed to be significantly less sensitive than the pure compound.[9][13]
TATB (1,3,5-Triamino-2,4,6-trinitrobenzene) > 320> 360An extremely insensitive explosive, often used as a standard for low sensitivity.[14][16]

*H₅₀ (50% height) is the height from which a standard weight has a 50% probability of causing a detonation. Higher values are safer. *BAM Friction is the load at which a reaction is observed. Higher values are safer.

Experimental Protocols

Protocol 1: Phlegmatization of Dry TNB by Wetting

Objective: To safely convert dry, crystalline TNB into a wetted slurry containing >30% water by mass for safe handling and storage. This procedure should only be performed in a designated hazard area with all necessary safety controls.

Materials & Equipment:

  • Dry TNB (handle with extreme caution, preferably with remote equipment)

  • Deionized water

  • Antistatic container (e.g., conductive plastic or grounded metal) of appropriate size

  • Non-sparking spatula or scoop

  • Grounding straps for personnel and equipment

  • Remote liquid dispensing system (e.g., peristaltic pump with long tubing)

  • Blast shield

  • Appropriate PPE: Flame-resistant lab coat, face shield, heavy-duty gloves.

Procedure:

  • Preparation: Set up the procedure behind a blast shield in a designated area. Ensure the humidity is controlled to minimize static electricity.

  • Grounding: Ground all equipment, including the container, dispensing system, and yourself.

  • Weighing: Carefully weigh the antistatic container. Remotely or with extreme care, transfer the required mass of dry TNB into the container. Record the mass of the dry TNB.

  • Calculating Water Mass: Calculate the mass of water needed to achieve a final mixture of at least 30% water. For 100g of TNB, you would need at least 42.9g of water. It is recommended to target a higher percentage (e.g., 40%) for a greater safety margin.

  • Water Addition (Critical Step): From a safe distance, use the remote dispensing system to slowly add the deionized water to the container of TNB. Add the water dropwise or in a very slow stream directed to the side of the container to avoid agitating the dry powder.

  • Mixing: Do not use a spatula to stir the mixture until it is thoroughly wetted. Once a significant portion of the water has been added and the powder is visibly saturated, the material can be gently swirled or stirred with a non-sparking tool to ensure homogeneity.

  • Storage: Securely close the container, ensuring it is not airtight to prevent pressure buildup. Label the container clearly: "This compound, WETTED WITH >30% WATER - EXPLOSIVE HAZARD " and include the date of preparation.

  • Record Keeping: Document the final total mass and the calculated percentage of water in your laboratory notebook. Store the container in a designated, locked explosives magazine.

Protocol 2: Preparation of a TNB Co-crystal via Solvent Evaporation

Objective: To prepare an energetic co-crystal of TNB with a suitable co-former to reduce its sensitivity. This is a representative protocol; specific solvents and stoichiometric ratios must be determined from scientific literature for the desired co-crystal.

Materials & Equipment:

  • Phlegmatized TNB (as prepared above)

  • Co-former (e.g., a non-energetic, structurally compatible molecule)

  • Appropriate solvent (e.g., acetone, ethyl acetate)

  • Crystallization dish

  • Magnetic stir plate and stir bar

  • Filter paper and Buchner funnel

  • Vacuum flask

  • Fume hood

Procedure:

  • Drying TNB (Small Scale Only): For laboratory-scale synthesis, a small amount of wetted TNB must be carefully dried. This is a hazardous step. The slurry can be filtered and air-dried in a fume hood, behind a blast shield, in minimal quantities (<1g), and away from any sources of ignition or friction.

  • Dissolution: In a fume hood, dissolve the chosen stoichiometric amounts of dry TNB and the co-former in a minimal amount of a suitable solvent with gentle stirring.[7][17] Do not heat the solution unless the protocol specifically calls for it and the thermal stability is known.

  • Slow Evaporation: Cover the crystallization dish with perforated parafilm or a watch glass to allow for slow solvent evaporation. Place the dish in a quiet, vibration-free area of the fume hood.

  • Crystal Growth: Allow the solvent to evaporate over several hours to days. As the solution becomes supersaturated, co-crystals will begin to form. The slow rate is critical for obtaining high-quality crystals.[7]

  • Harvesting: Once the solvent has fully evaporated or sufficient crystals have formed, harvest the solid material by filtration.

  • Washing & Drying: Gently wash the crystals with a small amount of a cold, non-solvent to remove any residual starting materials. Allow the crystals to air-dry in the fume hood.

  • Characterization: Confirm the formation of the co-crystal and determine its properties (e.g., melting point, sensitivity) using appropriate analytical techniques (e.g., DSC, X-ray diffraction, impact testing) before producing larger quantities.

Visualized Workflows & Concepts

G cluster_0 Decision Workflow: Handling Stored TNB start Assess Stored TNB Container check_dry Is material a dry powder? start->check_dry stop STOP! DO NOT HANDLE Contact EHS Officer check_dry->stop Yes check_color Is material discolored (green/dark)? check_dry->check_color No quarantine Quarantine for Analysis / Disposal check_color->quarantine Yes check_wet Is a clear water layer visible? check_color->check_wet No use Proceed to Use with Caution check_wet->use No (Homogeneous Slurry) rewet Re-phlegmatize (Add DI Water) check_wet->rewet Yes rewet->use G cluster_1 Logical Diagram: TNB Stabilization Mechanisms cluster_phleg Phlegmatization cluster_cocrystal Co-crystallization tnb High Sensitivity TNB (Dry Crystalline Solid) phleg_agent Add Phlegmatizer (e.g., Water) tnb->phleg_agent cocrystal_agent Combine with Co-former (Solvent Evaporation) tnb->cocrystal_agent phleg_mech Mechanism: Particles are coated, increasing inter-particle distance and providing a lubricating layer. Reduces friction and shock transmission. phleg_agent->phleg_mech stabilized Low Sensitivity TNB (Safe for Handling) phleg_agent->stabilized cocrystal_mech Mechanism: A new, stable crystal lattice is formed. Intermolecular forces (e.g., H-bonds) dissipate energy more effectively. cocrystal_agent->cocrystal_mech cocrystal_agent->stabilized

References

minimizing by-product formation in 1,3,5-Trinitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 1,3,5-Trinitrobenzene (TNB).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound in Direct Nitration of Benzene (B151609)

Potential CauseRecommended Solution
Insufficiently Harsh Reaction Conditions: The deactivating effect of the nitro groups makes the introduction of the third nitro group difficult.[1][2]Use a mixture of fuming nitric acid and fuming sulfuric acid to increase the concentration of the nitronium ion electrophile.[2][3]
Low Reaction Temperature: While higher temperatures can increase by-products, too low a temperature will hinder the reaction rate significantly.For the trinitration of benzene, elevated temperatures are necessary. However, precise control is crucial to balance yield and purity.
Inadequate Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) and ensure sufficient reaction time.

Issue 2: High Levels of Dinitrobenzene By-products in Direct Nitration

Potential CauseRecommended Solution
High Reaction Temperature: Elevated temperatures favor the formation of dinitrated products.[4][5]Maintain a reaction temperature below 50°C if the goal is to limit dinitration, although this is for mononitration and trinitration requires more forcing conditions.[4][6] Careful temperature control is paramount.
Excess Nitrating Agent: A high concentration of the nitrating agent can promote further nitration of the desired product.Use a stoichiometric amount of the nitrating agent relative to the benzene substrate.

Issue 3: Presence of Unreacted 2,4,6-Trinitrotoluene (B92697) (TNT) in the Final Product (TNT Oxidation Route)

Potential CauseRecommended Solution
Incomplete Oxidation: The oxidation of TNT to 2,4,6-trinitrobenzoic acid (TNBA) was not carried to completion.Ensure the correct stoichiometry of the oxidizing agent (e.g., sodium dichromate in sulfuric acid) and maintain the reaction temperature in the optimal range (e.g., 45-55°C) for a sufficient duration (e.g., 2 hours).[7]
Inefficient Purification: The purification process did not effectively remove the unreacted TNT.After the initial precipitation of crude TNBA, dissolve the product in a dilute sodium hydroxide (B78521) solution and filter off the insoluble, unreacted TNT.[7]

Issue 4: Presence of 2,4,6-Trinitrobenzoic Acid (TNBA) in the Final Product (TNT Oxidation Route)

Potential CauseRecommended Solution
Incomplete Decarboxylation: The thermal decomposition of TNBA to TNB and CO₂ is not complete.Ensure the decarboxylation is carried out at a sufficiently high temperature (e.g., gentle heating of an aqueous solution) and for an adequate amount of time.[8] Monitor the cessation of carbon dioxide evolution as an indicator of reaction completion.[8]
Premature Isolation of Product: The product was isolated before all the TNBA had decomposed.Before filtering the crystalline TNB, test a sample of the filtrate with sulfuric acid. If a precipitate (undecomposed TNBA) forms, continue heating the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are the direct nitration of benzene and the oxidation of 2,4,6-trinitrotoluene (TNT) followed by decarboxylation.[2][9] The direct nitration of benzene to TNB is challenging due to the strong deactivating effect of the nitro groups, making the introduction of the third nitro group difficult and often resulting in low yields.[1][3] The TNT-based method is generally preferred for laboratory and industrial synthesis.[3]

Q2: What are the common by-products in the direct nitration of benzene to produce TNB?

A2: The most common by-products are isomers of dinitrobenzene, primarily 1,3-dinitrobenzene (B52904).[4][5] The formation of these by-products is highly dependent on the reaction conditions, particularly temperature. At temperatures above 50°C, the formation of dinitrobenzene increases.[4][6]

Q3: How can I minimize the formation of dinitrobenzene during the nitration of benzene?

A3: To minimize dinitrobenzene formation, it is crucial to maintain strict control over the reaction temperature. For mononitration of benzene, the temperature should not exceed 50°C.[4][6] While the synthesis of TNB requires more forcing conditions, careful and controlled heating is essential to manage the formation of over-nitrated by-products.

Q4: In the TNT oxidation route, what is the intermediate product, and how can I ensure its complete conversion?

A4: The intermediate product is 2,4,6-trinitrobenzoic acid (TNBA).[8] To ensure its complete conversion to TNB, the decarboxylation step must be carried out until the evolution of carbon dioxide ceases. You can test for the presence of unreacted TNBA in the reaction mixture by adding sulfuric acid to a filtered sample of the mother liquor; the formation of a precipitate indicates that the reaction is incomplete and requires further heating.

Q5: What is a suitable method for the purification of this compound?

A5: Recrystallization is a common and effective method for purifying TNB. Glacial acetic acid is a suitable solvent for this purpose. The crude TNB is dissolved in hot glacial acetic acid, and upon cooling, purified crystals of TNB will form, leaving impurities in the mother liquor.

Q6: Are there any specific safety precautions I should take during the synthesis of TNB?

A6: Yes, this compound and its intermediates are high explosives and should be handled with extreme care in a controlled laboratory setting with appropriate safety measures, including the use of personal protective equipment (PPE), blast shields, and working with small quantities. The reactions, particularly nitrations, are highly exothermic and can lead to runaway reactions if not properly controlled.

Data Presentation

Table 1: Effect of Sulfuric Acid Concentration and Temperature on By-product Formation in Benzene Nitration

H₂SO₄ Concentration (%)Temperature (K)Nitrobenzene Yield (%)1,3-Dinitrobenzene Yield (%)
>85IncreasedDecreasedIncreased
<85IncreasedIncreasedMinimal

Note: This table summarizes qualitative trends. The formation of 1,3-dinitrobenzene becomes significant at sulfuric acid concentrations greater than 85% and increases with temperature.[4]

Table 2: Product Distribution in the Oxidation of TNT with Aqueous Nitric Acid

Reaction Time (min)TNT Conversion (%)TNBA Yield (%)TNB Yield (%)
2035 - 4570 - 75Minor
50>45DecreasedMajor

Reaction Conditions: 80% Nitric Acid at 194°C.[6][10]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trinitrobenzoic Acid (TNBA) from TNT

  • In a 5-liter flask equipped with a mechanical stirrer, add 360 g (1.6 moles) of technical grade 2,4,6-trinitrotoluene to 3600 g of concentrated sulfuric acid.[7]

  • While stirring, add 540 g (1.8 moles) of sodium dichromate dihydrate in small portions.

  • Control the rate of addition to maintain the reaction temperature between 45-55°C. This addition process typically takes one to two hours.[7]

  • After the addition is complete, continue stirring the thick mixture for an additional two hours at 45-55°C.[7]

  • Pour the reaction mixture onto 4 kg of crushed ice.

  • Filter the precipitated crude 2,4,6-trinitrobenzoic acid and wash it thoroughly with cold water to remove chromium salts.

  • To purify, mix the crude product with 2 liters of distilled water at 35°C and, with continuous stirring, add a 15% sodium hydroxide solution dropwise until a faint red color persists.

  • Discharge the color by adding a few drops of acetic acid and filter off any unreacted trinitrotoluene.

  • Precipitate the 2,4,6-trinitrobenzoic acid from the filtrate by adding a slight excess of 50% sulfuric acid.

  • Cool the solution, filter the purified acid, and wash it with ice water until free from salts.[7]

Protocol 2: Synthesis of this compound (TNB) from TNBA

  • Take the crude 2,4,6-trinitrobenzoic acid obtained from the oxidation of 360 g of TNT.

  • Mix it with 2 liters of water at 35°C in a 5-liter flask equipped with a stirrer.

  • With continuous stirring, add a 15% sodium hydroxide solution until a faint red color is just produced.

  • Immediately discharge the color with one or two drops of acetic acid and filter the solution to remove any unchanged trinitrotoluene.

  • Transfer the filtrate to a 5-liter flask and add 70 cc of glacial acetic acid.

  • Gently heat the mixture with continuous stirring. This compound will separate as a crystalline solid.

  • Continue heating for approximately one and a half hours until the evolution of gas ceases.

  • Continue heating and stirring for another 45 minutes.

  • Allow the mixture to cool and then filter off the crystals of this compound.

  • To ensure complete reaction, add sulfuric acid to a sample of the filtrate. If a precipitate forms, continue the heating process.

Protocol 3: Recrystallization of this compound

  • Dissolve the crude this compound in a minimum amount of hot glacial acetic acid.

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered by gravity.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature to allow for the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent (e.g., a mixture of ethanol (B145695) and water) to remove any adhering impurities.

  • Dry the purified crystals of this compound.

Mandatory Visualization

Synthesis_of_TNB_from_TNT cluster_decarboxylation Decarboxylation TNT 2,4,6-Trinitrotoluene (TNT) TNBA 2,4,6-Trinitrobenzoic Acid (TNBA) TNT->TNBA Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Na2Cr2O7/H2SO4) TNBA_decarbox 2,4,6-Trinitrobenzoic Acid (TNBA) Heat Heat TNB This compound (TNB) CO2 Carbon Dioxide (CO2) TNBA_decarbox->TNB Decarboxylation TNBA_decarbox->CO2

Caption: Synthesis of this compound from 2,4,6-Trinitrotoluene.

Byproduct_Formation_Nitration Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration (<50°C for mononitration) Nitrating_Mixture Nitrating Mixture (HNO3/H2SO4) Dinitrobenzene 1,3-Dinitrobenzene (By-product) Nitrobenzene->Dinitrobenzene Further Nitration (Higher Temp.) TNB This compound (Desired Product) Dinitrobenzene->TNB Further Nitration (Harsh Conditions)

Caption: By-product formation in the direct nitration of benzene.

Troubleshooting_Workflow Start Start Synthesis Check_Purity Analyze Final Product Purity (e.g., HPLC, Melting Point) Start->Check_Purity Pure_Product Pure this compound Check_Purity->Pure_Product Purity Meets Specs Impure_Product Identify Impurity Check_Purity->Impure_Product Purity Below Specs DNB Dinitrobenzene Present Impure_Product->DNB From Direct Nitration Unreacted_TNT Unreacted TNT Present Impure_Product->Unreacted_TNT From TNT Route Unreacted_TNBA Unreacted TNBA Present Impure_Product->Unreacted_TNBA From TNT Route Optimize_Nitration Optimize Nitration: - Lower Temperature - Control Stoichiometry DNB->Optimize_Nitration Optimize_Oxidation Optimize TNT Oxidation: - Check Reagent Stoichiometry - Ensure Sufficient Reaction Time/Temp Unreacted_TNT->Optimize_Oxidation Optimize_Decarboxylation Optimize Decarboxylation: - Ensure Sufficient Heating Time - Monitor CO2 Evolution Unreacted_TNBA->Optimize_Decarboxylation Recrystallize Recrystallize Product (e.g., from Glacial Acetic Acid) Recrystallize->Check_Purity Optimize_Nitration->Recrystallize Optimize_Oxidation->Recrystallize Optimize_Decarboxylation->Recrystallize

Caption: Troubleshooting workflow for this compound synthesis.

References

troubleshooting peak tailing in HPLC analysis of 1,3,5-Trinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 1,3,5-Trinitrobenzene, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is elongated, resulting in an asymmetrical peak shape.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy of quantification and the resolution between adjacent peaks.[1]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound in reversed-phase HPLC can be caused by several factors. A primary cause is secondary interactions between the analyte and the stationary phase.[2][3] Due to its chemical structure, this compound can engage in π-π interactions with phenyl-based stationary phases and may also interact with residual silanol (B1196071) groups on silica-based columns.[4][5] Other potential causes include column overload, improper mobile phase composition, or issues with the HPLC system itself.[1][6]

Q3: What does a good peak for this compound look like?

A3: A good chromatographic peak for this compound should be symmetrical and well-separated from other components in the sample matrix.[7] An example of a successful separation shows a symmetrical peak with a retention time of approximately 5.85 minutes on a Supelcosil LC-18 column.[7]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in the HPLC analysis of this compound.

Problem: Asymmetrical peak shape (tailing) observed for the this compound peak.

Below is a step-by-step troubleshooting workflow to identify and resolve the issue.

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Troubleshooting Steps

1. Column-Related Issues

  • Column Contamination and Aging: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade.[8] This is a common cause of peak tailing.

    • Solution: If you are using a guard column, replace it first. If the problem persists, try flushing the analytical column with a strong solvent. If this does not resolve the issue, the column may need to be replaced.[6]

  • Column Voids: A void at the head of the column can cause band broadening and peak tailing.[1]

    • Solution: A column with a significant void should be replaced. Using a guard column can help protect the analytical column and extend its lifetime.[9]

2. Mobile Phase and Secondary Interactions

  • Secondary Silanol Interactions: For silica-based columns (like C18), residual silanol groups can interact with polar analytes, causing peak tailing.[2][10] Although this compound is not a basic compound that typically shows strong silanol interactions, these can still contribute to peak asymmetry.

    • Solution: Adjusting the mobile phase pH to a lower value (e.g., pH 3) can suppress the ionization of silanol groups and reduce these interactions.[11] Using a highly deactivated (end-capped) column can also minimize this effect.[2][10]

  • Mobile Phase Composition: The choice of organic modifier can influence peak shape. Methanol (B129727), for instance, can enhance π-π interactions with phenyl-based stationary phases, which could affect the peak shape of aromatic compounds like this compound.[4]

    • Solution: If using a phenyl-based column, consider evaluating both methanol and acetonitrile (B52724) as the organic modifier to see which provides better peak symmetry.[4]

  • Inadequate Buffering: An improperly buffered mobile phase can lead to pH shifts on the column, causing peak shape issues.

    • Solution: Ensure the buffer concentration is sufficient, typically between 10-50 mM, and that the mobile phase pH is stable.[1][12]

3. Sample and Injection Effects

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[1]

    • Solution: Try diluting the sample or reducing the injection volume to see if the peak shape improves.[6][13]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

4. System and Instrumental Effects

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing.[10] This includes the volume of tubing, fittings, and the detector flow cell.

    • Solution: Minimize the length and internal diameter of all tubing.[6][10] Ensure all fittings are properly connected to avoid dead volume.

Experimental Protocols

Standard HPLC Method for this compound Analysis

This protocol is based on a method that has been shown to produce symmetrical peaks for this compound.[7]

ParameterSpecification
HPLC System Waters liquid chromatographic system or equivalent
Column Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm)
Mobile Phase Methanol/Water
Detection UV Absorbance
Injection Volume Dependent on sample concentration
Flow Rate Not specified, typically 1.0 mL/min for a 4.6 mm ID column

Mobile Phase Preparation:

  • Use HPLC-grade methanol and reagent-grade water.

  • The exact ratio of methanol to water should be optimized for the specific column and system to achieve the desired retention time and resolution. A common starting point for reversed-phase chromatography of nitroaromatics is a mixture in the range of 50:50 to 70:30 (Methanol:Water).

  • Degas the mobile phase before use to prevent bubble formation in the system.

Sample Preparation:

  • Dissolve the this compound standard or sample in a suitable solvent, preferably the mobile phase.

  • If the sample is in a complex matrix, appropriate sample cleanup, such as solid-phase extraction (SPE), may be necessary.[9]

Quantitative Data Summary

The following table summarizes the impact of mobile phase pH on the asymmetry of a basic compound, illustrating a common strategy for mitigating peak tailing due to silanol interactions. While this compound is not basic, this principle can be relevant if secondary interactions are suspected.

Mobile Phase pHPeak Asymmetry (As) for Methamphetamine
7.02.35
3.01.33
Data adapted from a study on basic drug compounds to illustrate the effect of pH on peak shape.[2]

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of this compound.

References

Technical Support Center: Optimizing GC-MS for 1,3,5-Trinitrobenzene (TNB) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 1,3,5-Trinitrobenzene (TNB).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound (TNB) relevant to GC-MS analysis?

A1: this compound is a yellow crystalline solid and a high explosive.[1] Its chemical formula is C6H3N3O6 and it has a molecular weight of 213.1045 g/mol .[2][3] For GC-MS analysis, its volatility is a key characteristic, although it is less volatile than some other nitroaromatic compounds. It is important to handle TNB with appropriate safety precautions due to its explosive nature.[1]

Q2: What type of GC column is recommended for TNB analysis?

A2: A non-polar or semi-polar column is generally suitable for the analysis of nitroaromatic compounds like TNB. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or HP-5MS). The choice of column will influence the retention time and resolution of the analyte.

Q3: What are the expected mass fragments for TNB in an electron ionization (EI) mass spectrum?

A3: The electron ionization mass spectrum of this compound will show a molecular ion peak ([M]+) at m/z 213. Other significant fragments can be observed at m/z values of 75, 63, and 30.[4] Monitoring these characteristic ions is crucial for selective detection in Selected Ion Monitoring (SIM) mode.

Q4: Can I inject samples dissolved in water directly into the GC-MS?

A4: No, GC-MS analysis cannot be performed directly on samples dissolved in water.[5] Water is not compatible with most GC columns and can damage the system. A sample preparation step, such as liquid-liquid extraction, is necessary to transfer the TNB into a volatile organic solvent suitable for GC-MS analysis.[5][6]

Troubleshooting Guide

Problem: No peaks or very small peaks are observed for TNB.

  • Possible Cause: Injection Issue

    • Solution: Ensure the syringe is not blocked and is dispensing the sample correctly. If using an autosampler, verify its operation. Manually inject a standard to confirm system performance.[7][8]

  • Possible Cause: Incorrect MS Parameters

    • Solution: Tune the mass spectrometer to ensure it is calibrated and functioning correctly. Verify that the detector is on and that the correct mass-to-charge ratios (m/z) for TNB are being monitored, especially in SIM mode.[9]

  • Possible Cause: Analyte Degradation

    • Solution: TNB can be thermally labile. Check the injector temperature; an excessively high temperature can cause the analyte to degrade before it reaches the column. Consider lowering the injector temperature.[5]

Problem: The TNB peak is tailing.

  • Possible Cause: Active Sites in the Inlet or Column

    • Solution: The inlet liner or the front end of the GC column may have active sites that interact with the analyte. Replace the inlet liner with a new, deactivated one. Trim a small portion (e.g., 10-20 cm) from the front of the column.[8]

  • Possible Cause: Column Overload

    • Solution: The concentration of the sample may be too high, leading to column overload and peak tailing. Dilute the sample or use a split injection to reduce the amount of analyte introduced onto the column.[10]

Problem: Poor resolution or peak overlap.

  • Possible Cause: Inappropriate Temperature Program

    • Solution: If the oven temperature ramp rate is too fast, co-eluting compounds may not be adequately separated. Decrease the temperature ramp rate to improve separation.[10][11]

  • Possible Cause: Incorrect Column Phase

    • Solution: The GC column may not be providing sufficient selectivity for the separation. Ensure you are using a column with an appropriate stationary phase for nitroaromatic compounds.[5]

Problem: Retention time is shifting between runs.

  • Possible Cause: Inconsistent Carrier Gas Flow

    • Solution: Leaks in the system or a faulty pressure regulator can cause fluctuations in the carrier gas flow rate, leading to retention time shifts. Perform a leak check and ensure the gas pressure is stable.[7]

  • Possible Cause: Changes in Oven Temperature Profile

    • Solution: Inconsistent performance of the GC oven can lead to variations in the temperature program and, consequently, the retention time. Verify the calibration of the oven temperature.[12]

Quantitative Data Summary

The following table summarizes typical GC-MS parameters for the analysis of this compound. These parameters may require further optimization based on the specific instrument and analytical requirements.

ParameterValueReference
Gas Chromatograph (GC)
Injection Volume1 µL[6]
Injector Temperature250 °C - 270 °C[6][13]
Injection ModeSplitless or Split[5]
Oven Temperature ProgramIsothermal at 220 °C or a temperature ramp (e.g., start at 40°C, hold for 1 min, then ramp at 10°C/min to 270°C and hold for 10 min)[6][13]
Carrier GasHelium[11]
Mass Spectrometer (MS)
Detector Temperature300 °C[6]
Ionization ModeElectron Ionization (EI)[2]
Electron Energy70 eV (standard) or lower for softer ionization[14][15]
Monitored Ions (m/z)213 (Molecular Ion), 75, 63, 30[4]

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for the extraction of TNB from a water matrix.

  • Place a 10 mL aliquot of the water sample into a 15 mL glass vial.

  • Add 1 mL of a suitable organic solvent, such as toluene (B28343) or acetonitrile. If an internal standard is used, it should be added to the extraction solvent.

  • Cap the vial tightly and shake it vigorously by hand for 2 minutes.

  • Allow the vial to stand for 5 minutes to permit the separation of the water and organic layers.

  • Carefully remove approximately 1.5 mL of the upper organic layer using a Pasteur pipette and transfer it to a 2 mL autosampler vial for GC-MS analysis.[6]

2. GC-MS Analysis

  • Set up the GC-MS system with the parameters outlined in the Quantitative Data Summary table.

  • Perform a system suitability check by injecting a standard solution of TNB to ensure proper instrument performance.

  • Inject 1 µL of the prepared sample extract into the GC-MS.

  • Acquire the data in either full scan mode to obtain the entire mass spectrum or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring the characteristic ions of TNB.

  • Analyze the resulting chromatogram and mass spectrum to identify and quantify TNB.

Visualizations

experimental_workflow Experimental Workflow for TNB Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Water Sample (10 mL) add_solvent 2. Add Toluene (1 mL) sample->add_solvent extract 3. Vortex/Shake (2 min) add_solvent->extract separate 4. Phase Separation (5 min) extract->separate collect 5. Collect Organic Layer separate->collect inject 6. Inject 1 µL into GC-MS collect->inject separate_gc 7. GC Separation inject->separate_gc detect_ms 8. MS Detection (EI) separate_gc->detect_ms data_acq 9. Data Acquisition (Scan/SIM) detect_ms->data_acq identify 10. Peak Identification data_acq->identify quantify 11. Quantification identify->quantify troubleshooting_tree GC-MS Troubleshooting for TNB Analysis cluster_no_peaks GC-MS Troubleshooting for TNB Analysis cluster_tailing GC-MS Troubleshooting for TNB Analysis cluster_resolution GC-MS Troubleshooting for TNB Analysis start Problem Observed? no_peaks No/Small Peaks start->no_peaks Yes peak_tailing Peak Tailing start->peak_tailing Yes poor_resolution Poor Resolution start->poor_resolution Yes check_injection Check Syringe & Autosampler no_peaks->check_injection Possible Cause check_ms Tune MS & Check Parameters check_injection->check_ms If problem persists check_temp Lower Injector Temperature check_ms->check_temp If problem persists check_liner Replace Inlet Liner peak_tailing->check_liner Possible Cause trim_column Trim Column check_liner->trim_column If problem persists dilute_sample Dilute Sample trim_column->dilute_sample If problem persists adjust_ramp Decrease Oven Ramp Rate poor_resolution->adjust_ramp Possible Cause check_column Verify Column Phase adjust_ramp->check_column If problem persists

References

Technical Support Center: Analysis of 1,3,5-Trinitrobenzene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the environmental sample analysis of 1,3,5-Trinitrobenzene (TNB).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound (TNB)?

A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as TNB, due to the co-eluting components of the sample matrix. In environmental samples like soil and water, complex matrices containing substances such as humic acids, fulvic acids, and other organic and inorganic materials can either suppress or enhance the ionization of TNB in the mass spectrometer source, leading to inaccurate quantification.[1] This interference can compromise the reliability and validity of analytical results.

Q2: What are the common analytical techniques for TNB analysis and their susceptibility to matrix effects?

A2: Common techniques include High-Performance Liquid Chromatography (HPLC) with UV detection (as in EPA Method 8330B) and more specific methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] LC-MS/MS, particularly with electrospray ionization (ESI), is highly susceptible to matrix effects where co-eluting matrix components can suppress or enhance the ionization of TNB.[4] GC-MS can also experience matrix-induced signal enhancement, where matrix components coat active sites in the GC inlet, improving the transfer of the analyte to the column.[5]

Q3: What are the primary strategies to mitigate matrix effects in TNB analysis?

A3: The primary strategies to counteract matrix effects include:

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.[6][7]

  • Standard Addition: Known amounts of a TNB standard are added directly to the sample aliquots. This method is highly effective as it accounts for the specific matrix effects of each individual sample.[8]

  • Use of Isotopically Labeled Internal Standards: An isotopically labeled version of TNB (e.g., ¹³C₆-TNB) is added to the sample before extraction. Since the labeled standard has nearly identical chemical and physical properties to the native TNB, it will be affected by the matrix in the same way, allowing for accurate correction.[9]

  • Sample Preparation and Cleanup: Techniques like Solid-Phase Extraction (SPE) can be used to remove interfering components from the sample matrix before instrumental analysis.[10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analyte signal.[11]

Q4: How do I choose between matrix-matched calibration and the standard addition method?

A4: The choice depends on the availability of a representative blank matrix and the number of samples. Matrix-matched calibration is suitable when a large number of samples from a similar matrix are being analyzed and a blank matrix (free of TNB) is available. The standard addition method is more labor-intensive as each sample requires multiple analyses, but it is the most accurate method when the sample matrices are highly variable or when a representative blank matrix is not available.[6][8]

Troubleshooting Guide

Problem Possible Causes Solutions
Poor Peak Shape (Tailing) for TNB in GC-MS Analysis - Active sites in the GC inlet liner or column.- Contamination in the inlet.- Improper column installation.[12]- Use a deactivated inlet liner or a liner with glass wool to trap non-volatile matrix components.- Perform regular inlet maintenance, including replacing the liner, septum, and seal.[13]- Trim the front end of the column to remove active sites.[12]- Ensure a proper and clean column cut and correct installation depth in the inlet and detector.[14]
Signal Suppression or Enhancement in LC-MS/MS - Co-elution of matrix components with TNB.- High concentration of salts or other non-volatile compounds in the final extract.- Optimize the chromatographic separation to resolve TNB from interfering peaks.- Improve the sample cleanup procedure to remove interfering substances. Solid-Phase Extraction (SPE) can be effective.[10]- Dilute the sample extract to reduce the concentration of matrix components.[11]- Use an isotopically labeled internal standard to compensate for the signal alteration.[9]
Low Recovery of TNB - Inefficient extraction from the sample matrix.- Degradation of TNB during sample preparation.- Analyte loss during solvent evaporation steps.- Optimize the extraction solvent and technique. Acetonitrile (B52724) is commonly used for extracting explosives from soil.[15]- Ensure pH and temperature conditions are controlled to prevent degradation. Tetryl, a related compound, is known to be thermally labile.[16]- Carefully control the evaporation process to avoid concentrating to dryness, which can lead to the loss of volatile compounds.
Inconsistent Results Between Batches - Variability in the matrix composition of different samples.- Inconsistent sample preparation.- Instrument drift.- Use the standard addition method for each sample to account for individual matrix differences.[8]- Implement a strict and consistent sample preparation protocol.- Use an internal standard and monitor its response to check for instrument variability.

Quantitative Data Summary

The following table summarizes recovery data for TNB in soil, which is a common metric used to assess the effectiveness of the analytical method and the extent of matrix effects.

AnalyteMatrixSpiked Concentration (µg/kg)Recovery (%)Analytical MethodReference
1,3,5-TNBSoil10>82UHPLC/MS[17]
1,3,5-TNBSoil500>94UHPLC/MS[17]

Experimental Protocols

Protocol 1: Analysis of this compound in Soil by HPLC-UV (Based on EPA Method 8330B)

1. Sample Extraction: a. Weigh 2.0 g of the homogenized soil sample into a vial. b. Add 10.0 mL of acetonitrile to the vial. c. Extract the sample in an ultrasonic bath for 18 hours. d. Allow the soil to settle. Take a 5.0 mL aliquot of the acetonitrile extract and mix it with 5.0 mL of calcium chloride solution. e. Shake the mixture vigorously and allow the phases to separate. f. Filter the upper acetonitrile layer through a 0.45 µm filter prior to HPLC analysis.[15]

2. HPLC-UV Analysis: a. HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase: 50:50 (v/v) methanol (B129727):water. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 100 µL. e. UV Detection: 254 nm. f. Quantification: Use an external standard calibration curve prepared in acetonitrile/water. For improved accuracy in complex matrices, use matrix-matched standards or the standard addition method.[18]

Protocol 2: Analysis of this compound in Water by UHPLC-MS/MS

1. Sample Preparation: a. For groundwater or surface water samples, direct injection may be possible if the concentration is high enough and the matrix is relatively clean.[9] b. Filter the water sample through a 0.45 µm filter. c. If pre-concentration is needed, use Solid-Phase Extraction (SPE). Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by reagent water. Pass the water sample through the cartridge. Elute the retained TNB with a suitable solvent like acetonitrile or methanol. d. Add an isotopically labeled internal standard (e.g., ¹³C₆-TNB) to the sample before any preparation steps to correct for matrix effects and recovery losses.[9]

2. UHPLC-MS/MS Analysis: a. UHPLC Column: A suitable C18 or other appropriate reverse-phase column for fast separations. b. Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium (B1175870) formate (B1220265) to improve ionization.[9] c. Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative ion mode. d. MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Monitor at least two transitions for TNB for confirmation. e. Quantification: Calculate the concentration of TNB based on the ratio of the native analyte peak area to the isotopically labeled internal standard peak area.

Visualizations

Caption: Workflow for TNB analysis in soil, including sample preparation and calibration strategies.

Troubleshooting_Matrix_Effects cluster_investigate Investigation cluster_mitigation Mitigation Strategies start Inaccurate TNB Quantification check_recovery Check Analyte Recovery start->check_recovery eval_matrix_effect Evaluate Matrix Effect (Post-extraction Spike) start->eval_matrix_effect improve_cleanup Improve Sample Cleanup (e.g., SPE) check_recovery->improve_cleanup Low Recovery dilute_sample Dilute Sample Extract eval_matrix_effect->dilute_sample Signal Suppression/ Enhancement use_is Use Isotopically-Labeled Internal Standard eval_matrix_effect->use_is Signal Suppression/ Enhancement matrix_cal Use Matrix-Matched Calibration or Standard Addition eval_matrix_effect->matrix_cal Signal Suppression/ Enhancement end Accurate Quantification improve_cleanup->end dilute_sample->end use_is->end matrix_cal->end

References

enhancing the sensitivity of analytical methods for 1,3,5-Trinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with analytical methods for 1,3,5-Trinitrobenzene (TNB).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of TNB using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Problem Possible Cause Solution
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH affecting the analyte's ionization.Adjust the mobile phase pH. For TNB, a neutral or slightly acidic mobile phase is often effective.
Column overload.Dilute the sample or inject a smaller volume.
Contamination of the guard or analytical column.Flush the column with a strong solvent, or replace the guard column. In severe cases, replace the analytical column.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure a stable flow rate.
Temperature variations.Use a column oven to maintain a constant temperature.
Low sensitivity/No peak detected The detector wavelength is not optimal for TNB.Set the UV detector to a wavelength where TNB has maximum absorbance (around 254 nm).
The concentration of TNB in the sample is below the limit of detection (LOD).Concentrate the sample or use a more sensitive detector.
Degradation of TNB.Prepare fresh standards and samples. Protect solutions from light.

Gas Chromatography (GC)

Problem Possible Cause Solution
Peak broadening The injection temperature is too low.Optimize the injection port temperature to ensure rapid volatilization of TNB.
The carrier gas flow rate is too low.Increase the carrier gas flow rate to an optimal level for the column being used.
Poor resolution Inadequate separation on the column.Use a longer column or a column with a different stationary phase that provides better selectivity for nitroaromatic compounds.
The temperature program is not optimized.Adjust the temperature ramp rate and hold times to improve separation.
Analyte degradation Thermal decomposition of TNB in the injector or column.Use a lower injection temperature and a column with a deactivated stationary phase. Consider using a pulsed splitless injection to minimize residence time in the hot injector.

Spectrophotometry

Problem Possible Cause Solution
Inaccurate or non-reproducible absorbance readings Interference from other compounds in the sample matrix.Perform a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
Instability of the colored complex.If a colorimetric method is used (e.g., Janowsky reaction), ensure the reaction conditions (pH, temperature, reagent concentration) are strictly controlled and measure the absorbance at the time of maximum color development.
High background absorbance Turbidity or suspended particles in the sample.Filter or centrifuge the sample before measurement.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of TNB?

Several methods offer high sensitivity for TNB detection. High-Resolution Gas Chromatography with Electron Capture Detection (HRGC-ECD) has a reported detection limit of 10 ppb.[1][2] For aqueous samples, HRGC/ECD has demonstrated a detection limit of less than 0.1 µg/L.[1] HPLC methods can also be very sensitive, with some achieving a limit of detection of 0.020 mg/L.[3] For ultra-trace analysis, sensor-based methods and techniques like Surface-Enhanced Raman Scattering (SERS) are being developed, with SERS showing detection limits in the nanogram per milliliter range for similar nitroaromatic compounds.[4]

Q2: How can I improve the sensitivity of my HPLC-UV method for TNB analysis?

To enhance the sensitivity of an HPLC-UV method for TNB, consider the following:

  • Optimize Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for TNB.

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.

  • Sample Pre-concentration: Use solid-phase extraction (SPE) to concentrate the analyte from a larger sample volume before injection.

  • Mobile Phase Optimization: Adjusting the mobile phase composition can sometimes improve peak shape and height.

  • Use a More Sensitive Detector: If available, a diode array detector (DAD) or mass spectrometer (MS) can offer higher sensitivity and selectivity.

Q3: Are there any specific sample preparation steps recommended for TNB analysis in complex matrices like soil or water?

Yes, sample preparation is crucial for accurate TNB analysis in environmental samples.

  • For Water Samples: Direct injection may be possible for clean water. For contaminated water, a liquid-liquid extraction with a solvent like toluene (B28343) or a solid-phase extraction (SPE) is often necessary to concentrate the analyte and remove interfering substances.[3]

  • For Soil Samples: A solvent extraction (e.g., with acetonitrile (B52724) or methanol) followed by a cleanup step is typically required. The cleanup may involve passing the extract through a solid-phase extraction cartridge.

Q4: What are Janowsky and Meisenheimer complexes, and how are they relevant to TNB detection?

Janowsky and Meisenheimer complexes are colored adducts formed when electron-deficient aromatic compounds like TNB react with nucleophiles.

  • Janowsky Complex: Formed by the reaction of a nitroaromatic compound with a ketone containing an α-hydrogen in the presence of a base.[4]

  • Meisenheimer Complex: A σ-complex formed by the addition of a nucleophile (like an alkoxide or amine) to an electron-deficient aromatic ring.

The formation of these intensely colored complexes is the basis for several colorimetric and spectrophotometric methods for detecting TNB. The color change provides a visual indication and allows for quantitative measurement of the analyte.

Quantitative Data

The following tables summarize the performance of various analytical methods for the determination of this compound.

Table 1: Chromatographic Methods

MethodMatrixLimit of Detection (LOD)RecoveryReference
HRGC-ECDBlood and Urine10 ppb110%[1][2]
HRGC-ECDTap Water<0.1 µg/L74-89%[1]
HPLC-UVWater0.020 mg/L-[3]
GC-NPDWaterNot specified-[3]

Table 2: Other Analytical Methods

MethodPrincipleLimit of Detection (LOD)CommentsReference
Cyclic VoltammetryElectrochemical0.5 mg/L (easily detected)Based on polarographic determination of the nitro group.[1]
ImmunosensorEvanescent wave all-fiber biosensing0.054 mg/L (for 1,3-DNB)Rapid detection cycle (<10 min).[5]
SERSFormation of Janowsky complex6.81 ng/mL (for TNT)Demonstrates high sensitivity for similar nitroaromatics.[4]

Experimental Protocols

1. HPLC-UV Method for TNB in Water [3]

  • Instrumentation:

    • Waters liquid chromatographic system with a model M6000A solvent delivery system, a model 721 programmable system controller, a model 730 data module, and a model 7lOB WISP Autosampler.

    • Spectroflow 783 programmable absorbance detector.

    • Supelcosil LC-18 column (5 micron particle size, 25 cm x 4.6 mm I.D.).

  • Reagents:

    • HPLC grade methanol.

    • Reagent grade water.

    • This compound (99+% pure).

  • Standard Preparation:

    • Prepare a stock solution of TNB in methanol.

    • Prepare working standards by diluting the stock solution with reagent grade water to concentrations ranging from 0.010 mg/L to 10.00 mg/L.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol/water (gradient or isocratic, specific ratios to be optimized).

    • Flow Rate: To be optimized for best separation.

    • Injection Volume: To be optimized.

    • Detector Wavelength: Set to the absorbance maximum of TNB.

    • Column Temperature: Ambient or controlled using a column oven.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the standard solutions and samples.

    • Record the chromatograms and measure the peak areas.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of TNB in the samples from the calibration curve.

2. Colorimetric Detection based on Complex Formation

This protocol is a generalized procedure based on the principle of forming colored complexes like the Janowsky or Meisenheimer complexes.

  • Reagents:

  • Procedure:

    • To a specific volume of the TNB sample or standard in an appropriate solvent, add the nucleophilic reagent.

    • Add the basic solution to initiate the color-forming reaction.

    • Allow the reaction to proceed for a specific time to ensure maximum color development.

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance using a spectrophotometer.

    • Prepare a calibration curve using standards of known TNB concentrations and determine the concentration of the unknown sample.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Sample Water/Soil Sample Extraction Extraction/Cleanup (SPE) Sample->Extraction HPLC HPLC System Extraction->HPLC Standard TNB Standard Preparation Standard->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Calibration Calibration Curve Data->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the analysis of this compound using HPLC.

Janowsky_Complex_Formation TNB This compound (Electron Deficient) Complex Janowsky Complex (Colored Adduct) TNB->Complex + Enolate Enolate Ion (from Ketone + Base) Enolate->Complex +

Caption: Formation of a colored Janowsky complex for TNB detection.

References

Validation & Comparative

A Comparative Analysis of the Explosive Power of 1,3,5-Trinitrobenzene and TNT

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the explosive properties, performance, and experimental evaluation of 1,3,5-Trinitrobenzene (TNB) versus the benchmark explosive, 2,4,6-Trinitrotoluene (TNT).

This guide provides a comprehensive comparison of the explosive power of this compound (TNB) and 2,4,6-Trinitrotoluene (TNT). While structurally similar, these two aromatic nitro compounds exhibit distinct differences in their explosive performance. This document outlines their key explosive parameters, supported by experimental data, and details the methodologies used for their determination.

Quantitative Comparison of Explosive Properties

The following table summarizes the key explosive properties of TNB and TNT based on available experimental data.

PropertyThis compound (TNB)2,4,6-Trinitrotoluene (TNT)
Chemical Formula C₆H₃N₃O₆C₇H₅N₃O₆
Molar Mass ( g/mol ) 213.11227.13
Density (g/cm³) 1.601.60
Detonation Velocity (m/s) 7,450[1]6,900[1][2]
Detonation Pressure (kbar) Not explicitly found~187.2[3]
Heat of Detonation (cal/g) Not explicitly found~1093[4]
Relative Effectiveness (RE) Factor > 1.0 (more powerful than TNT)[5][6][7]1.00 (benchmark)[2]

Performance Analysis

TNT, being the standard benchmark, has a Relative Effectiveness (RE) factor of 1.00.[2] The RE factor is a measure of an explosive's power relative to TNT. Although a precise RE factor for TNB is not cited, its characterization as "more powerful" and having "more shattering power" indicates an RE factor greater than 1.0.

Experimental Protocols

The determination of the explosive properties listed above involves a series of standardized experimental tests. Below are detailed methodologies for key experiments.

Measurement of Detonation Velocity

The velocity at which a detonation wave propagates through an explosive is a critical performance parameter. One common method for its determination is the use of optical fibers or electrical probes.

Experimental Workflow: Detonation Velocity Measurement

G cluster_prep Sample Preparation cluster_detonation Detonation and Data Acquisition cluster_analysis Data Analysis prep Prepare cylindrical explosive charge of known dimensions probes Insert optical fibers or electrical probes at precise, known distances along the charge prep->probes initiate Initiate detonation at one end of the charge probes->initiate record Record the time-of-arrival of the detonation wave at each probe using a high-speed oscilloscope initiate->record calculate Calculate the detonation velocity by dividing the known distance between probes by the measured time interval record->calculate

Caption: Workflow for determining detonation velocity.

Trauzl Lead Block Test

The Trauzl test is a method used to measure the relative strength or "power" of an explosive by quantifying the expansion of a lead block cavity upon detonation of a sample.

Experimental Protocol: Trauzl Lead Block Test

  • Sample Preparation: A 10-gram sample of the explosive is wrapped in foil.

  • Apparatus Setup: The sample is placed in a cylindrical cavity (25 mm diameter, 125 mm deep) within a standardized lead block (200 mm diameter, 200 mm high). The remainder of the cavity is filled with sand.

  • Detonation: The explosive is detonated using a standard detonator.

  • Measurement: The volume of the enlarged cavity is measured by filling it with water and then measuring the volume of the water. The initial volume of the cavity is subtracted to determine the net expansion.

Logical Relationship: Trauzl Test Interpretation

G Explosive Explosive Sample Detonation Detonation Explosive->Detonation Expansion Lead Block Cavity Expansion Detonation->Expansion Power Relative Explosive Power Expansion->Power

Caption: Interpreting the Trauzl lead block test results.

Ballistic Mortar Test

The ballistic mortar test is another method to assess the power of an explosive by measuring the recoil of a mortar after firing a projectile.

Experimental Protocol: Ballistic Mortar Test

  • Apparatus: A massive steel mortar is suspended as a pendulum. A steel projectile is placed in the bore of the mortar.

  • Sample Placement: A known mass of the explosive is placed in the mortar's chamber behind the projectile.

  • Detonation: The explosive is detonated.

  • Measurement: The detonation propels the projectile forward, and the mortar recoils. The maximum angle or horizontal displacement of the mortar's swing is measured. This recoil is then compared to the recoil produced by a standard explosive, typically picric acid or TNT, to determine the relative strength.

Plate Dent Test

The plate dent test is commonly used to determine the brisance of an explosive, which is its shattering capability, and can be correlated to detonation pressure.[8][9][10][11]

Experimental Protocol: Plate Dent Test

  • Apparatus: A cylindrical charge of the explosive is placed on a standardized steel witness plate.[9]

  • Detonation: The explosive is detonated.

  • Measurement: The detonation creates a dent in the steel plate. The depth of this dent is measured.[9]

  • Correlation: The dent depth is correlated to detonation pressure using established data from explosives with known detonation pressures.[8][9]

Calorimetry for Heat of Detonation

The heat of detonation is the energy released when an explosive detonates. It is typically measured using a bomb calorimeter.[4][12]

Experimental Protocol: Bomb Calorimetry

  • Apparatus: A strong, sealed vessel (the "bomb") is placed within a container of a known volume of water. The entire apparatus is thermally insulated.

  • Sample Placement: A known mass of the explosive is placed inside the bomb.

  • Detonation: The explosive is detonated remotely.

  • Measurement: The heat released by the detonation is absorbed by the water, causing a temperature rise. This temperature change is precisely measured.

  • Calculation: The heat of detonation is calculated from the temperature rise, the mass of the water, and the heat capacity of the calorimeter. It's crucial to conduct the experiment in an inert atmosphere to prevent afterburn, which would lead to an overestimation of the detonation energy.[4]

Conclusion

Based on the available data, this compound exhibits superior explosive performance compared to 2,4,6-Trinitrotoluene, as indicated by its higher detonation velocity and qualitative descriptions of its power and brisance. While a complete quantitative comparison is hindered by the lack of specific experimental data for the heat of detonation and detonation pressure of TNB in the reviewed literature, the existing evidence strongly supports its classification as a more powerful explosive. The experimental protocols detailed in this guide provide a framework for the standardized evaluation of these and other explosive materials.

References

validation of HPLC methods for 1,3,5-Trinitrobenzene analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Validated HPLC Methods for the Analysis of 1,3,5-Trinitrobenzene

For researchers, scientists, and drug development professionals engaged in the analysis of this compound (TNB), the selection of a robust and validated High-Performance Liquid Chromatography (HPLC) method is critical for ensuring accurate and reliable results. This guide provides a detailed comparison of two established reversed-phase HPLC methods for the quantitative analysis of TNB, complete with experimental protocols, performance data, and a visual workflow to aid in methodological selection and implementation.

Comparison of Validated HPLC Methods

The following table summarizes the key performance parameters of two distinct HPLC methods for this compound analysis. Method 1 utilizes a conventional C18 column with a methanol-based mobile phase, while Method 2 is based on the widely adopted EPA Method 8330B for explosives analysis.

ParameterMethod 1: Supelcosil LC-18Method 2: EPA Method 8330B (C18 Column)
Column Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm)[1]C18, e.g., Brownlee Validated C18 (250 X 4.6 mm, 5 µm)[2] or equivalent
Mobile Phase 60% Methanol (B129727) in Water[1]50:50 Methanol/Water[2]
Flow Rate 1.2 mL/min[1]1.5 mL/min[2]
Detector UV at 254 nm[1]UV at 220 nm[2] or 254 nm[3]
Retention Time 5.85 min[1]~7.76 min[4]
Linearity Range 0.010 - 10.00 mg/L[1]2.5 µg/L - 1 mg/L[4]
Correlation Coefficient (r²) Not explicitly stated, but calibration curves were used[1]0.998[4]
Limit of Detection (LOD) 0.020 mg/L[1]Not explicitly stated for TNB
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly stated for TNB
Precision (%RSD) ≤ 3.16%[1]Not explicitly stated for TNB
Accuracy (% Recovery) ≥ 93.89%[1]Not explicitly stated for TNB

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on the cited literature and should be adapted and validated in the user's laboratory.

Method 1: Supelcosil LC-18 Method

This protocol is adapted from a study on the determination of TNB in water.[1]

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Supelcosil LC-18 column (25 cm x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Reagent grade water

  • This compound standard (99+% pure)

2. Chromatographic Conditions:

  • Mobile Phase: 60% Methanol in water

  • Flow Rate: 1.2 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 100 µL

  • UV Detection: 254 nm

3. Standard and Sample Preparation:

  • Stock Standard Solution: Prepare a stock solution of TNB in methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with reagent grade water to cover the desired concentration range (e.g., 0.010 mg/L to 10.00 mg/L).

  • Sample Preparation: For aqueous samples, dilution with reagent grade water may be necessary to bring the concentration within the calibration range. No extensive sample preparation is required for direct injection.

4. Validation Parameters:

  • Linearity: Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Precision: Determine by injecting a low and high concentration standard multiple times on different days. The relative standard deviation (RSD) of the peak areas should be calculated.[1]

  • Accuracy: Perform recovery studies by spiking known amounts of TNB into blank matrix samples and calculating the percentage of TNB recovered.[1]

  • Limit of Detection (LOD): Determined as the lowest concentration that can be reproducibly detected with a specified relative standard deviation (e.g., not more than 10% for five repetitions).[1]

Method 2: EPA Method 8330B

This protocol is a generalized procedure based on the EPA Method 8330B for the analysis of nitroaromatics and nitramines.[2][3]

1. Instrumentation and Materials:

  • HPLC system with a UV detector (dual-wavelength capability recommended)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Reagent grade water

  • Acetonitrile (B52724) (HPLC grade)

  • Certified this compound standard

2. Chromatographic Conditions:

  • Mobile Phase: 50:50 (v/v) Methanol:Water

  • Flow Rate: 1.5 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Injection Volume: 10 µL

  • UV Detection: 220 nm or 254 nm

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of TNB in acetonitrile.

  • Sample Preparation (Aqueous): For high-concentration samples, dilute with methanol or acetonitrile and filter through a 0.45 µm filter.[3]

  • Sample Preparation (Solid): Extract soil or sediment samples with acetonitrile using an ultrasonic bath or shaker, filter the extract, and dilute with water prior to analysis.[3]

4. Validation:

  • The method should be validated according to established guidelines (e.g., ICH or EPA) to determine linearity, precision, accuracy, LOD, and LOQ. Linearity for compounds in EPA Method 8330 has been demonstrated from 2.5 ppb to 1 ppm.[4]

Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method for the analysis of this compound.

HPLC_Validation_Workflow start Method Development system_suitability System Suitability Testing start->system_suitability Initial Setup specificity Specificity/ Selectivity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability & Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness documentation Validation Report & Documentation robustness->documentation system_suitability->specificity end Validated Method documentation->end

Caption: General workflow for HPLC method validation.

Alternative Chromatographic Columns

While C18 columns are commonly used, other stationary phases can offer different selectivities for the analysis of nitroaromatic compounds.

  • Ultra II Aromax Column: This column is designed to provide superior retention and selectivity for aromatic compounds and has been shown to resolve all 17 analytes in EPA Method 8330B without co-elution.[5]

  • Newcrom R1 Column: A reversed-phase column with low silanol (B1196071) activity that can be used for the analysis of TNB with a mobile phase of acetonitrile, water, and phosphoric acid.[6]

  • Ultra C8 Column: Can serve as a confirmation column for UV analysis, offering different elution orders and retention times compared to C18 phases.[5]

The choice of the most suitable HPLC method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The information provided in this guide serves as a starting point for method selection and validation, ensuring the generation of high-quality data in the analysis of this compound.

References

A Comparative Analysis of 1,3,5-Trinitrobenzene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the properties of 1,3,5-trinitrobenzene (TNB) and its isomers, 1,2,3-trinitrobenzene (B1208184) and 1,2,4-trinitrobenzene (B1210296). The objective is to furnish researchers, scientists, and professionals in drug development with a detailed analysis of the physicochemical properties, synthesis protocols, and explosive characteristics of these compounds, supported by available experimental data.

Physicochemical and Explosive Properties

The arrangement of nitro groups on the benzene (B151609) ring significantly influences the properties of trinitrobenzene isomers. The symmetrical substitution in this compound generally leads to higher stability and density compared to its asymmetrical isomers. A summary of key quantitative data is presented in the table below.

Property1,2,3-Trinitrobenzene1,2,4-TrinitrobenzeneThis compound
Molecular Formula C₆H₃N₃O₆C₆H₃N₃O₆C₆H₃N₃O₆
Molar Mass ( g/mol ) 213.11213.11213.11
Appearance ------Pale yellow solid
Melting Point (°C) 128[1]61[2]122.5 - 123.2[3][4]
Boiling Point (°C) ------315[4]
Density (g/cm³) ---1.730[2]1.76[3][4]
Detonation Velocity (m/s) ------7,450 (at 1.60 g/cm³)[5]
Impact Sensitivity ------Relatively insensitive
Friction Sensitivity ------Insensitive to 353 N
Enthalpy of Formation (solid, kJ/mol) ----2828 (Enthalpy of combustion)[6]-37 ± 1[7]
Solubility in Water ------330 mg/L[4]

Experimental Protocols

Detailed methodologies for the synthesis of these isomers are crucial for reproducible research. Below are outlines of common laboratory-scale synthesis procedures.

Synthesis of this compound

This compound is typically synthesized via the nitration of m-dinitrobenzene or by the decarboxylation of 2,4,6-trinitrobenzoic acid.

Protocol via Decarboxylation of 2,4,6-Trinitrobenzoic Acid:

  • Preparation of 2,4,6-Trinitrobenzoic Acid: 2,4,6-Trinitrotoluene (TNT) is oxidized using a strong oxidizing agent such as potassium dichromate in concentrated sulfuric acid.

  • Decarboxylation: The resulting 2,4,6-trinitrobenzoic acid is then heated in a suitable solvent, such as water or ethanol, to induce decarboxylation, yielding this compound. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

  • Purification: The crude this compound is purified by recrystallization from a solvent like glacial acetic acid or ethanol.

Synthesis of 1,2,4-Trinitrobenzene

The synthesis of 1,2,4-trinitrobenzene is more complex due to the directing effects of the nitro groups. A common route involves the nitration of 2,4-dinitrotoluene (B133949) followed by oxidation and decarboxylation.

Illustrative Protocol:

  • Nitration of 2,4-Dinitrotoluene: 2,4-dinitrotoluene is further nitrated using a mixture of fuming nitric acid and sulfuric acid to introduce a third nitro group, primarily at the 6-position to yield 2,4,6-trinitrotoluene, but with other isomers also forming.

  • Alternative Routes: More specific syntheses often involve multi-step processes starting from precursors that favor the 1,2,4-substitution pattern.

Synthesis of 1,2,3-Trinitrobenzene

The synthesis of 1,2,3-trinitrobenzene is the most challenging of the three isomers due to steric hindrance and the deactivating effect of the adjacent nitro groups.

Conceptual Pathway:

Synthesis of this isomer often requires specialized starting materials and reaction conditions to overcome the strong deactivation of the benzene ring and direct the nitro groups to adjacent positions. A potential, though complex, route could involve the nitration of a precursor that already contains substituents that can be later converted to nitro groups or removed.

Visualized Synthesis and Decomposition Pathways

The following diagrams illustrate the general synthesis pathways for trinitrobenzene isomers and a conceptual representation of their thermal decomposition.

Synthesis_Pathways cluster_135 This compound Synthesis cluster_124 1,2,4-Trinitrobenzene Synthesis (Conceptual) cluster_123 1,2,3-Trinitrobenzene Synthesis (Conceptual) Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene HNO₃, H₂SO₄ m-Dinitrobenzene m-Dinitrobenzene Nitrobenzene->m-Dinitrobenzene HNO₃, H₂SO₄ This compound This compound m-Dinitrobenzene->this compound Fuming HNO₃, H₂SO₄ Toluene Toluene o/p-Nitrotoluene o/p-Nitrotoluene Toluene->o/p-Nitrotoluene HNO₃, H₂SO₄ 2,4-Dinitrotoluene 2,4-Dinitrotoluene o/p-Nitrotoluene->2,4-Dinitrotoluene HNO₃, H₂SO₄ Precursor_124 Precursor_124 2,4-Dinitrotoluene->Precursor_124 Further Nitration 1,2,4-Trinitrobenzene 1,2,4-Trinitrobenzene Precursor_124->1,2,4-Trinitrobenzene Modification Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride o/p-Nitroacetanilide o/p-Nitroacetanilide Acetanilide->o/p-Nitroacetanilide HNO₃, H₂SO₄ Dinitroaniline_Precursor Dinitroaniline_Precursor o/p-Nitroacetanilide->Dinitroaniline_Precursor Hydrolysis, Nitration 1,2,3-Trinitrobenzene 1,2,3-Trinitrobenzene Dinitroaniline_Precursor->1,2,3-Trinitrobenzene Diazotization, Sandmeyer Reaction Experimental_Workflow Start Start Reactant_Preparation Prepare Starting Material (e.g., Dinitrobenzene) Start->Reactant_Preparation Nitration_Reaction Perform Nitration with Mixed Acid (HNO₃/H₂SO₄) Reactant_Preparation->Nitration_Reaction Reaction_Monitoring Monitor Reaction Progress (TLC, GC-MS) Nitration_Reaction->Reaction_Monitoring Quenching Quench Reaction Mixture (e.g., Pour onto Ice) Reaction_Monitoring->Quenching Upon Completion Product_Isolation Isolate Crude Product (Filtration) Quenching->Product_Isolation Purification Purify by Recrystallization (e.g., from Ethanol) Product_Isolation->Purification Characterization Characterize Product (Melting Point, NMR, IR) Purification->Characterization End End Characterization->End Logical_Relationship TNB Trinitrobenzene Isomer Heat Thermal Stimulus (Heat, Shock, Friction) TNB->Heat Decomposition Decomposition Initiated Heat->Decomposition Gas Gaseous Products (NOx, CO, CO₂, N₂) Decomposition->Gas Energy Rapid Energy Release (Explosion/Detonation) Decomposition->Energy

References

A Comparative Guide to the Cross-Validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the Analysis of 1,3,5-Trinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of nitroaromatic compounds, the selection of an appropriate analytical technique is paramount for ensuring data accuracy and reliability. This guide provides a comprehensive cross-validation of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative determination of 1,3,5-Trinitrobenzene (TNB). The information presented herein is a synthesis of established methodologies and performance data to facilitate an objective comparison.

Methodology Comparison: GC vs. HPLC

Both GC and HPLC are powerful chromatographic techniques capable of separating and quantifying this compound. The primary distinction lies in the mobile phase and the consequential applicability to different analyte properties. GC is well-suited for volatile and thermally stable compounds, while HPLC is the method of choice for non-volatile or thermally labile substances. For TNB, both methods are viable, but each presents distinct advantages and disadvantages.

HPLC is often favored for the analysis of high concentrations of explosives as it circumvents the high temperatures required in GC, which can potentially lead to the degradation of sensitive compounds. Conversely, GC can offer faster analysis times and often produces narrower, sharper peaks due to higher column efficiency, which is advantageous for precise quantification.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the analysis of this compound by GC and HPLC, based on available experimental data. It is important to note that direct cross-validation studies are not abundant in recent literature; therefore, the data presented is a composite from various sources to provide a comparative overview.

Performance ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation based on analyte interaction with a liquid mobile phase and a stationary phase.
Typical Detector Nitrogen Phosphorus Detector (NPD), Electron Capture Detector (ECD), Mass Spectrometry (MS)UV-Vis, Diode Array Detector (DAD)
Retention Time Approximately 3.4 minutes.Approximately 5.85 minutes.
Linearity Range 0.022 mg/L to 1.102 mg/L.0.010 mg/L to 10.00 mg/L (using two calibration curves).
Limit of Detection (LOD) Not explicitly stated, but the method is described as sensitive.0.020 mg/L.
Limit of Quantitation (LOQ) Not explicitly stated.Not explicitly stated.
Precision (%RSD) Average RSD of 2.30% for high concentration and 4.61% for low concentration.Relative standard deviation ≤ 3.16% for all concentration levels.
Accuracy (% Recovery) 97.4% at higher concentrations and 92.1% at lower concentrations.≥ 93.89% for all concentration levels.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC and HPLC are provided below. These protocols are based on established methods and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography (GC) Protocol

  • Instrumentation: A gas chromatograph equipped with a Nitrogen Phosphorus Detector (NPD) and an automatic sampler.

  • Column: 6 ft x 1/4 in O.D., 2 mm I.D. glass column packed with 3% OV-1 on 80/100 mesh Gas Chrom Q.

  • Carrier Gas: Helium at a flow rate of 50 mL/min.

  • Temperatures:

    • Oven: 220°C (isothermal).

    • Injector: 250°C.

    • Detector: 300°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: For water samples, a 10 mL aliquot is placed in a 15 mL glass vial. 1 mL of toluene (B28343) containing an internal standard (e.g., Dursban) is added. The vial is shaken vigorously for 2 minutes and allowed to stand for 5 minutes for phase separation. Approximately 1.5 mL of the upper toluene layer is transferred to an autosampler vial for analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

  • Instrumentation: An HPLC system with a solvent delivery system, an autosampler, and a programmable absorbance detector.

  • Column: Supelcosil LC-18 (5 µm particle size, 25 cm x 4.6 mm I.D.).

  • Mobile Phase: 60% methanol (B129727) in water.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 100 µL.

  • Sample Preparation: Water samples with TNB concentrations exceeding 10 mg/L should be diluted with reagent-grade water to fall within the calibration range. No further extraction is typically required for aqueous samples.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the analysis of this compound by GC and HPLC, and a logical flow for method selection.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Aqueous Sample (10 mL) AddToluene Add Toluene with Internal Standard (1 mL) Sample->AddToluene Shake Vigorous Shaking (2 min) AddToluene->Shake Separate Phase Separation (5 min) Shake->Separate Extract Extract Toluene Layer (1.5 mL) Separate->Extract Inject Inject 1 µL into GC-NPD Extract->Inject SeparateGC Chromatographic Separation Inject->SeparateGC Detect Detection SeparateGC->Detect Quantify Quantification Detect->Quantify

GC Analysis Workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Dilute Dilute if Necessary Sample->Dilute Inject Inject 100 µL into HPLC-UV Dilute->Inject SeparateHPLC Chromatographic Separation Inject->SeparateHPLC Detect Detection SeparateHPLC->Detect Quantify Quantification Detect->Quantify

HPLC Analysis Workflow for this compound.

Method_Selection Start Start: Analyze 1,3,5-TNB Thermal_Stability Is thermal lability a concern? Start->Thermal_Stability Sample_Complexity Is the sample matrix complex? Thermal_Stability->Sample_Complexity No HPLC Select HPLC Thermal_Stability->HPLC Yes Speed Is high throughput/speed critical? Sample_Complexity->Speed Maybe GC Select GC Sample_Complexity->GC No Sample_Complexity->HPLC Yes Sensitivity Is highest sensitivity required? Speed->Sensitivity No Speed->GC Yes Sensitivity->GC Yes Sensitivity->HPLC No

Decision workflow for selecting between GC and HPLC.

A Comparative Guide to 1,3,5-Trinitrobenzene and Dinitrobenzene in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is paramount. This guide provides a comprehensive comparison of 1,3,5-Trinitrobenzene (TNB) and its less substituted counterparts, the dinitrobenzenes (DNBs), with a focus on their applications beyond explosives, including organic synthesis, vulcanization, and their toxicological profiles. This document synthesizes available experimental data to offer an objective comparison of their performance and characteristics.

Physicochemical and Explosive Properties

While the primary application of these compounds has historically been in explosives, their chemical properties influence their utility in other fields. TNB is a more powerful explosive than 2,4,6-trinitrotoluene (B92697) (TNT) but is also more expensive to produce.[1] 1,3-Dinitrobenzene (B52904) has been considered as a potential substitute for TNT.

PropertyThis compound (TNB)1,2-Dinitrobenzene (o-DNB)1,3-Dinitrobenzene (m-DNB)1,4-Dinitrobenzene (p-DNB)
Molar Mass 213.11 g/mol 168.11 g/mol 168.11 g/mol 168.11 g/mol
Melting Point 122.5 °C118 °C89.6 °C174 °C
Boiling Point 315 °C319 °C302.8 °C299 °C
Appearance Pale yellow solid[1]Colorless to yellow solidYellow solidColorless to yellow solid

Applications in Synthesis and Industry

Both TNB and DNB isomers serve as important precursors and reagents in various industrial and laboratory settings.

Vulcanization of Rubber: Both this compound and dinitrobenzene have been used as vulcanizing agents for natural rubber.[1][2] The vulcanization process with these nitro compounds has been described as a monomolecular reaction. However, quantitative data directly comparing their efficiency in terms of cross-linking density and the resulting mechanical properties of the rubber are not extensively documented.

pH Indicator: this compound has been utilized as a narrow-range pH indicator.[1] There is limited information available on the use of dinitrobenzene isomers for this purpose, preventing a direct comparison of their indicator properties.

Reagents in Organic Chemistry: The electron-deficient nature of the aromatic ring in both TNB and DNB makes them susceptible to nucleophilic attack, leading to the formation of Meisenheimer complexes. This reactivity is exploited in various organic synthesis reactions. TNB, with its three nitro groups, is generally more reactive towards nucleophiles than the dinitrobenzene isomers. However, kinetic studies providing a direct quantitative comparison of the rates of Meisenheimer complex formation between TNB and DNB isomers are not widely available.

Toxicological Profile: A Critical Comparison for Drug Development

A key differentiator between TNB and DNB isomers lies in their toxicological properties. Understanding these differences is crucial for risk assessment and the development of safer compounds.

Acute Toxicity

The acute oral toxicity, as indicated by the LD50 (the dose required to be lethal to 50% of the test population), varies between the compounds.

CompoundSpeciesLD50 (mg/kg)
This compoundRat275
1,3-DinitrobenzeneRat (male)91
1,3-DinitrobenzeneRat (female)81
Methemoglobinemia

A primary toxic effect of both TNB and DNB is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. While both classes of compounds cause this effect, there are differences in the onset and severity. This compound has been reported to produce peak methemoglobin levels 1 to 2 hours after exposure. In contrast, methemoglobin levels after exposure to 1,3-dinitrobenzene do not peak until about 4 hours and are significantly higher than those observed for TNB.[3]

Mutagenicity
Signaling Pathways in Toxicity

Research into the molecular mechanisms of toxicity has revealed specific signaling pathways affected by these compounds.

1,3-Dinitrobenzene and Sertoli Cell Apoptosis: Studies have shown that 1,3-DNB induces apoptosis in mouse Sertoli cells, a critical cell type for sperm development. This process is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) MAPK signaling pathway.[4] 1,3-DNB treatment leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4] It also causes G2/M phase cell cycle arrest.[4]

DNB_Apoptosis_Pathway DNB 1,3-Dinitrobenzene JNK JNK (c-Jun N-terminal Kinase) DNB->JNK Activates Bcl2 Bcl-2 (Anti-apoptotic) DNB->Bcl2 Decreases Bax Bax (Pro-apoptotic) DNB->Bax Increases CellCycleArrest G2/M Phase Cell Cycle Arrest DNB->CellCycleArrest Apoptosis Sertoli Cell Apoptosis JNK->Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes TNBS_Colitis_Pathway TNBS TNBS (Trinitrobenzene sulfonic acid) HaptenatedProteins Haptenated Proteins (Immunogenic) TNBS->HaptenatedProteins Haptenizes ColonicProteins Colonic Proteins ColonicProteins->HaptenatedProteins Th1 Th1 Cells HaptenatedProteins->Th1 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) Th1->Cytokines Produces Inflammation Colonic Inflammation (Colitis) Cytokines->Inflammation Induces LD50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (min. 5 days) Dose_Administration Single Oral Gavage Animal_Acclimatization->Dose_Administration Dose_Preparation Dose Preparation (in vehicle) Dose_Preparation->Dose_Administration Observation Observation (14 days for mortality and clinical signs) Dose_Administration->Observation Data_Recording Record Mortalities Observation->Data_Recording LD50_Calculation LD50 Calculation (Statistical Method) Data_Recording->LD50_Calculation

References

A Comparative Analysis of 1,3,5-Trinitrobenzene as a High-Range pH Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of pH is a critical parameter in a vast array of experimental and quality control protocols. While a plethora of pH indicators are available, their effective ranges vary significantly. This guide provides a detailed comparison of the performance of 1,3,5-Trinitrobenzene (TNB) as a pH indicator, particularly for highly alkaline conditions, against a selection of commonly used indicators across the pH spectrum.

Performance Characteristics of this compound

This compound stands out as a specialized indicator for use in strongly basic environments. Its operational pH range is typically cited as 12.0 to 14.0.[1] Within this range, it undergoes a distinct color transition from colorless to orange. This change is attributed to the formation of a Meisenheimer complex, a resonance-stabilized intermediate, upon nucleophilic attack by hydroxide (B78521) ions on the electron-deficient aromatic ring of TNB.[2][3]

Comparison with Other Common pH Indicators

To provide a comprehensive performance overview, the following table summarizes the key properties of TNB alongside other widely used pH indicators. This allows for a direct comparison of their respective pH ranges, pKa values, and color transitions.

IndicatorpKapH RangeAcid ColorBase Color
Methyl Violet~1.00.0 - 1.6YellowBlue-violet
Bromophenol Blue4.13.0 - 4.6YellowBlue
Methyl Red5.14.4 - 6.2RedYellow
Bromothymol Blue7.16.0 - 7.6YellowBlue
Phenolphthalein9.78.2 - 10.0ColorlessPink
Thymolphthalein10.09.3 - 10.5ColorlessBlue
This compound Not available 12.0 - 14.0 Colorless Orange
Alizarin Yellow R-10.0 - 12.0YellowRed

Signaling Pathway and Experimental Workflow

The functionality of this compound as a pH indicator is rooted in its chemical structure and reactivity. The following diagrams, generated using the DOT language, illustrate the signaling pathway of its color change and a typical experimental workflow for its use.

G cluster_pathway Signaling Pathway of this compound Color Change TNB This compound (TNB) (Colorless) MC Meisenheimer Complex (Orange) TNB->MC + OH⁻ OH Hydroxide Ion (OH⁻) (High pH) MC->TNB - OH⁻

Caption: Chemical equilibrium of this compound in alkaline solution.

G cluster_workflow Experimental Workflow for pH Determination using TNB A Prepare TNB Indicator Solution (e.g., 0.1% in Ethanol) B Add a few drops of TNB solution to the sample solution A->B C Observe Color Change B->C D Colorless Solution (pH < 12) C->D No significant color change E Orange Solution (pH > 12) C->E Color development

Caption: General workflow for qualitative pH assessment using TNB.

Experimental Protocols

Preparation of this compound Indicator Solution

Objective: To prepare a stock solution of this compound for use as a pH indicator.

Materials:

  • This compound (analytical grade)

  • Ethanol (B145695) (95% or absolute)

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Weigh out accurately 0.1 g of this compound using an analytical balance.

  • Transfer the weighed TNB into a 100 mL volumetric flask.

  • Add approximately 50 mL of ethanol to the flask and swirl gently to dissolve the solid.

  • Once the solid is completely dissolved, add ethanol to the flask up to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the indicator solution in a tightly sealed, light-resistant bottle.

Spectrophotometric Determination of the pH Transition Range of this compound

Objective: To quantitatively determine the pH-dependent spectral changes of TNB and establish its effective pH transition range.

Materials:

  • This compound indicator solution (prepared as above)

  • A series of buffer solutions with known pH values ranging from 11.0 to 14.0 (e.g., phosphate (B84403) or glycine (B1666218) buffers)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Prepare a series of test solutions by adding a small, constant volume of the TNB indicator solution to a fixed volume of each buffer solution in separate cuvettes. A blank cuvette containing the buffer solution without the indicator should also be prepared for each pH value.

  • Measure the absorbance spectrum of each test solution over a wavelength range of 350-600 nm, using the corresponding buffer solution as the blank.

  • Record the absorbance at the wavelength of maximum absorbance (λmax) for the colored (orange) form of the indicator.

  • Plot the absorbance at λmax against the corresponding pH of the buffer solution.

  • The resulting titration curve will show a sigmoidal shape. The steepest part of the curve represents the pH transition range of the indicator. The pH at the midpoint of this steep section corresponds to the pKa of the indicator.

Conclusion

This compound serves as a valuable, albeit specialized, pH indicator for the scientific and pharmaceutical research communities. Its utility is most pronounced in experimental conditions requiring the determination of highly alkaline pH values, a range where many common indicators are ineffective. The distinct colorless to orange transition provides a clear visual endpoint. For precise quantitative analysis, spectrophotometric methods can be employed to characterize its pH-dependent behavior. When selecting a pH indicator, researchers should carefully consider the expected pH range of their samples to ensure the chosen indicator provides accurate and reliable results.

References

A Comparative Guide to Purity Assessment of Synthesized 1,3,5-Trinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1,3,5-Trinitrobenzene (TNB), a crucial compound in energetic materials research and chemical synthesis. Accurate purity determination is paramount for ensuring the safety, reliability, and desired performance characteristics of TNB. This document outlines and compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary methods for purity analysis, supplemented by the traditional melting point determination.

Comparison of Analytical Methods

The selection of an appropriate analytical technique is critical for the accurate quantification of this compound and the identification of potential impurities. The following table summarizes the key performance characteristics of HPLC, GC, and Melting Point determination for this purpose.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Melting Point Determination
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase.Determination of the temperature range over which the solid melts.
Applicability to TNB Well-suited for non-volatile and thermally labile compounds; ideal for TNB.[1]Suitable for volatile compounds; TNB can be analyzed, but care must be taken to avoid thermal degradation.[1]A classic, simple method for preliminary purity assessment.
Common Impurities Detected Dinitrobenzene isomers, other nitroaromatic compounds, and starting materials.Volatile impurities and isomers such as dinitrotoluenes (in related syntheses).[2]Presence of any impurity will typically cause a depression and broadening of the melting point range.
Sensitivity High sensitivity, capable of detecting trace impurities.[1]High sensitivity, particularly with an Electron Capture Detector (ECD) for nitro compounds.[3]Low sensitivity; significant impurity levels are needed to cause a noticeable change.
Quantitative Analysis Excellent for quantification of TNB and its impurities.[4]Good for quantification, though calibration can be more complex.[5]Not a quantitative method.
Sample Preparation Simple dissolution in a suitable solvent.[1]May require solvent exchange and careful sample introduction to avoid thermal decomposition.[1][2]Minimal; requires a small amount of finely ground sample.
Analysis Time Relatively short analysis times.Can have longer run times depending on the column and temperature program.Very rapid.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate purity assessment. Below are representative methodologies for HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is adapted from established procedures for the analysis of nitroaromatic compounds.[1][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40 v/v) is a typical mobile phase.[1] The exact ratio can be optimized to achieve the best separation.

  • Flow Rate: A flow rate of 1.0 to 1.2 mL/min is generally employed.[1][4]

  • Detection: UV detection at 254 nm is suitable for TNB.[1]

  • Sample Preparation: Accurately weigh a sample of the synthesized TNB and dissolve it in the mobile phase or a compatible solvent like acetonitrile (B52724) to a known concentration (e.g., 100 µg/mL).

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a known volume of the standard and sample solutions.

    • Record the chromatograms and determine the retention times and peak areas.

    • Purity is calculated by the area percentage method, assuming all components have a similar response factor at the detection wavelength. For higher accuracy, calibration curves with certified standards of TNB and potential impurities should be used.

Gas Chromatography (GC) Protocol

This protocol is based on general methods for the analysis of nitroaromatics.[1][5]

  • Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to nitro compounds.

  • Column: A capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

  • Injector and Detector Temperatures: The injector temperature should be optimized to ensure vaporization without degradation (e.g., 200-250°C). The detector temperature is typically set higher than the column temperature.

  • Oven Temperature Program: A temperature program is used to separate compounds with different boiling points. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 250°C at 10°C/min.

  • Sample Preparation: Dissolve a known amount of the TNB sample in a suitable solvent like acetone (B3395972) or toluene.[1]

  • Procedure:

    • Condition the GC column according to the manufacturer's instructions.

    • Inject a small volume of the sample solution into the GC.

    • Record the chromatogram.

    • Identify and quantify the peaks by comparing their retention times and areas to those of known standards.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the purity assessment of synthesized this compound, from the crude product to the final purity report.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_data Data Interpretation & Reporting Crude_TNB Crude Synthesized TNB Recrystallization Recrystallization Crude_TNB->Recrystallization Purification Step Purified_TNB Purified TNB Recrystallization->Purified_TNB HPLC HPLC Analysis Purified_TNB->HPLC GC GC Analysis Purified_TNB->GC MP Melting Point Determination Purified_TNB->MP Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis GC->Data_Analysis MP->Data_Analysis Purity_Report Final Purity Report Data_Analysis->Purity_Report

Purity Assessment Workflow

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring its quality and suitability for its intended application. Both HPLC and GC are powerful techniques for this purpose, each with its own advantages. HPLC is often preferred due to its ability to analyze thermally sensitive compounds without the risk of degradation.[1] GC, especially with selective detectors, offers excellent sensitivity for volatile impurities. Melting point determination serves as a rapid, qualitative check of purity. For comprehensive and reliable purity assessment, a combination of these methods is recommended, with HPLC being the primary choice for quantitative analysis.

References

Comparative Guide to the Analysis of 1,3,5-Trinitrobenzene: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantitative determination of 1,3,5-Trinitrobenzene (TNB), a significant compound in environmental and toxicological studies. Due to a lack of publicly available inter-laboratory comparison studies for TNB, this document focuses on a critical evaluation of single-laboratory validation data for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) based techniques. The information presented is intended to assist researchers in selecting the appropriate analytical methodology for their specific research needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound is dependent on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance characteristics of commonly employed chromatographic methods based on available single-laboratory validation studies.

Table 1: Performance Characteristics of HPLC and GC-NPD for TNB in Water

Performance MetricHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-NPD)
Accuracy (High Conc.) -97.4%
Accuracy (Low Conc.) Superior to GC-NPD92.1%
Precision (RSD - High Conc.) More precise than GC-NPD2.30%
Precision (RSD - Low Conc.) More precise than GC-NPD4.61%
Limit of Detection (LOD) 0.020 mg/L-
Sample Preparation Direct injection (minimal)Liquid-liquid extraction

Source: Data compiled from a comparative study on the determination of TNB in water.[1]

Table 2: Performance Aspects of Other Relevant Analytical Techniques

Analytical MethodKey Performance Aspects
EPA Method 8330B (HPLC-UV) A widely used method for the analysis of explosives, including TNB, in water, soil, and sediment.[2]
Gas Chromatography - Electron Capture Detector (GC-ECD) Offers high sensitivity for nitroaromatic compounds. A comparative study showed GC-ECD to be 30-250 times more sensitive than GC-MS for dinitroaromatics and trinitroaromatics in clean backgrounds.
Gas Chromatography - Mass Spectrometry (GC-MS) Provides increased selectivity and the ability to identify unknown compounds. It shows higher sensitivity for high volatility mononitroaromatics compared to GC-ECD.[3]
Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) Enables the quantification of TNB and other explosives at trace levels, often allowing for direct injection of aqueous samples without prior extraction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct analysis of TNB in aqueous samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column is typically employed for separation.

  • Mobile Phase: A mixture of methanol (B129727) and water is commonly used as the mobile phase.

  • Detection: The UV detector is set to a wavelength where TNB exhibits strong absorbance.

  • Sample Preparation: For aqueous samples, often only filtration is required before direct injection into the HPLC system. This minimal sample preparation contributes to higher precision and accuracy compared to methods requiring extraction steps.[1]

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This technique is also employed for TNB analysis in water, though it requires a more involved sample preparation process.

  • Instrumentation: A gas chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).

  • Column: A suitable capillary or packed column is used for the separation of TNB.

  • Carrier Gas: An inert gas such as helium or nitrogen is used.

  • Sample Preparation: A liquid-liquid extraction is necessary to transfer the TNB from the aqueous sample into an organic solvent compatible with the GC system. This extraction step can introduce variability and potentially lower accuracy and precision compared to direct injection methods.[1]

Visualizing the Analytical Workflow

To provide a clearer understanding of the processes involved in method validation, the following diagrams illustrate the typical workflows.

single_laboratory_method_validation cluster_planning Planning & Preparation cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_sops Prepare SOPs select_method->prepare_sops prep_standards Prepare Standards & Samples prepare_sops->prep_standards perform_analysis Perform Analysis prep_standards->perform_analysis collect_data Collect Data perform_analysis->collect_data assess_performance Assess Performance Parameters collect_data->assess_performance documentation Document Results assess_performance->documentation validation_report Generate Validation Report documentation->validation_report

Single-Laboratory Method Validation Workflow

analytical_method_selection_logic start Start: Need for TNB Analysis matrix What is the sample matrix? start->matrix sensitivity What is the required sensitivity? matrix->sensitivity Aqueous matrix->sensitivity Soil/Sediment instrumentation What instrumentation is available? sensitivity->instrumentation High Concentration sensitivity->instrumentation Low Concentration hplc Consider HPLC-UV instrumentation->hplc HPLC System gc_npd Consider GC-NPD instrumentation->gc_npd GC-NPD System gc_ecd Consider GC-ECD for high sensitivity instrumentation->gc_ecd GC-ECD System lc_msms Consider LC-MS/MS for trace levels instrumentation->lc_msms LC-MS/MS System end Select Optimal Method hplc->end gc_npd->end gc_ecd->end lc_msms->end

References

A Comparative Analysis of the Environmental Impact of 1,3,5-Trinitrobenzene and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of 1,3,5-Trinitrobenzene (TNB) and other significant nitroaromatic compounds, including dinitrotoluenes (DNTs), trinitrotoluene (TNT), and nitrophenols. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways to support informed research and development decisions.

Nitroaromatic compounds are a class of chemicals widely used in industrial processes, including the manufacturing of explosives, dyes, pesticides, and pharmaceuticals.[1][2] Their extensive use has led to significant environmental contamination of soil and groundwater.[1] The presence of the nitro group, an electron-withdrawing functional group, makes these compounds generally resistant to degradation, contributing to their persistence in the environment.[1][3] Many nitroaromatics are known to be toxic, mutagenic, and carcinogenic, posing risks to ecosystems and human health.[1][2]

Executive Summary

This guide presents a comparative assessment of the environmental fate and toxicological effects of this compound and other selected nitroaromatics. The data compiled herein reveals significant differences in their environmental persistence, toxicity to various organisms, and mechanisms of action at a molecular level.

This compound (TNB) is a highly toxic compound with low bioaccumulation potential. While it is subject to aerobic biodegradation, data on its anaerobic degradation is limited.[4] It is considered more mobile in soil than 1,3-Dinitrobenzene (DNB).[4]

Dinitrotoluenes (DNTs) , particularly 2,4-DNT and 2,6-DNT, are of significant concern due to their carcinogenic properties.[5] Their toxicity to aquatic organisms varies considerably between isomers.[6]

2,4,6-Trinitrotoluene (B92697) (TNT) is a well-studied explosive with a complex environmental fate. It undergoes both biotic and abiotic transformation, leading to a variety of degradation products.[3] While its bioconcentration factor is low, its metabolites can be more persistent and toxic.[7]

Nitrophenols are a diverse group of compounds with varying toxicity. Their entry into the environment is largely from industrial effluents.[8] Some nitrophenols have been shown to induce oxidative stress and disrupt cellular signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the environmental impact of this compound and other selected nitroaromatics.

Table 1: Aquatic Toxicity of Selected Nitroaromatics

CompoundOrganismExposure DurationEndpointValue (mg/L)Reference(s)
This compound (TNB) Fathead Minnow (Pimephales promelas)96 hLC500.38 - 0.85[9]
Daphnia magna48 hEC504.1[9]
Selenastrum capricornutum (alga)5 daysToxic Effects0.17 (growth reduction)[9]
1,3-Dinitrobenzene (DNB) Rainbow Trout (Oncorhynchus mykiss)96 hLC501.7[9]
Daphnia magna48 hEC5027.4[9]
2,4-Dinitrotoluene (2,4-DNT) Fathead Minnow (Pimephales promelas)96 hLC5031[6]
Daphnia magna48 hEC5035[6]
2,6-Dinitrotoluene (2,6-DNT) Bluegill (Lepomis macrochirus)96 hLC500.33[6]
Daphnia magna48 hEC500.66[6]
2,4,6-Trinitrotoluene (TNT) Fathead Minnow (Pimephales promelas)96 hLC502.6
Daphnia magna48 hEC505.2
4-Nitrophenol (B140041) Fathead Minnow (Pimephales promelas)96 hLC5011.4[8]
Daphnia magna48 hEC5020[8]
2,4-Dinitrophenol Zebrafish (Danio rerio)48 hLC509.65[10]
Zebrafish (Danio rerio)48 hEC503.05[10]

Table 2: Soil Sorption and Bioaccumulation of Selected Nitroaromatics

CompoundLog KocSoil MobilityLog BCFBioaccumulation PotentialReference(s)
This compound (TNB) 1.88High-Low (inferred from Log Kow)[4]
1,3-Dinitrobenzene (DNB) 2.33Moderate1.87Low[4]
2,4-Dinitrotoluene (2,4-DNT) 2.25Moderate1.28 (estimated)Low[11]
2,6-Dinitrotoluene (2,6-DNT) ----
2,4,6-Trinitrotoluene (TNT) 2.73Moderate0.79 - 10.5 (including metabolites)Low for parent compound[12][13]
Nitrobenzene 1.84 - 2.41High to Moderate-Low (not expected to bioconcentrate)[2]
4-Nitrophenol 1.91High-Low[8]

Table 3: Persistence of Selected Nitroaromatics in the Environment

CompoundMediumProcessHalf-lifeReference(s)
This compound (TNB) AirReaction with OH radicals34 years (estimated)[4]
1,3-Dinitrobenzene (DNB) WaterPhotolysis23 days[4]
Nitroaromatic compounds (general) WaterPhotolysis (UV/H2O2)Varies (effective degradation)[14]
Nitroguaiacols WaterPhotolysis125 - 167 hours[15]

Experimental Protocols

The data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Fish Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.[9][14]

  • Test Organism: A standard fish species like Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas) is used.[16]

  • Test Conditions: Fish are exposed to a geometric series of at least five concentrations of the test substance in water.[9] A control group is maintained in water without the test substance. The test is conducted under controlled conditions of temperature, light (12-16 hour photoperiod), and dissolved oxygen.[15]

  • Procedure: The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through.[15] Mortalities and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.[9]

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods like probit analysis.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test evaluates the concentration of a substance that causes immobilization in 50% of the Daphnia magna population (EC50) within a 48-hour period.

  • Test Organism: Neonate daphnids (less than 24 hours old) are used.[17]

  • Test Conditions: Daphnids are exposed to a range of concentrations of the test substance in a defined aqueous medium. A control group is also maintained. The test is conducted in the dark at a constant temperature for 48 hours without feeding the daphnids.[18]

  • Procedure: The number of immobilized daphnids (those unable to swim after gentle agitation) is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value at 48 hours, along with its confidence intervals, is calculated.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effect of a substance on the growth of freshwater algae or cyanobacteria.

  • Test Organism: Exponentially growing cultures of a selected algal species, such as Pseudokirchneriella subcapitata, are used.[19]

  • Test Conditions: Algal cultures are exposed to at least five concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature.[19][20]

  • Procedure: The growth of the algae is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate parameter like chlorophyll (B73375) fluorescence.

  • Data Analysis: The concentration that inhibits growth by 50% (EC50) is determined by comparing the growth in the test cultures to that of the control. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be calculated.[21]

Adsorption - Desorption Using a Batch Equilibrium Method (Based on OECD Guideline 106)

This method determines the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which indicates the mobility of a chemical in soil.[4][22]

  • Materials: The test is typically conducted with several different soil types with varying organic carbon content, clay content, and pH.[4]

  • Procedure:

    • Adsorption Phase: A known mass of soil is equilibrated with a known volume of an aqueous solution of the test substance of a known concentration. The mixture is agitated for a defined period to reach equilibrium.

    • Analysis: After equilibration, the solid and aqueous phases are separated by centrifugation. The concentration of the test substance remaining in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.[23]

    • Desorption Phase (Optional): The soil from the adsorption phase is resuspended in a fresh solution without the test substance to determine the extent of desorption.

  • Data Analysis: The adsorption distribution coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to its concentration in the water at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.[22]

Bioaccumulation in Fish: Aqueous and Dietary Exposure (Based on OECD Guideline 305)

This test determines the Bioconcentration Factor (BCF) of a chemical in fish.

  • Test Organism: A suitable fish species is selected.

  • Procedure:

    • Uptake Phase: Fish are exposed to a constant concentration of the test substance in water for a period sufficient to reach a steady state between the fish and the water (typically up to 28 days).

    • Depuration Phase: After the uptake phase, the fish are transferred to clean water, and the elimination of the substance from their tissues is monitored over time.

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at a steady state.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

This test is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[24][25]

  • Test Strains: Several mutant strains of S. typhimurium that require histidine for growth are used.[24]

  • Procedure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[26] The bacteria are then plated on a minimal agar (B569324) medium lacking histidine.[25]

  • Data Analysis: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that can grow without added histidine) compared to the negative control.[24]

Signaling Pathways and Experimental Workflows

The toxicity of nitroaromatic compounds often involves complex interactions with cellular signaling pathways. Understanding these pathways is crucial for assessing their potential health risks.

Genotoxicity of Nitroaromatics

Many nitroaromatic compounds are genotoxic, meaning they can damage DNA. This often occurs after metabolic activation to reactive intermediates that can form DNA adducts. These adducts can lead to mutations if not repaired. The primary DNA repair pathways involved in mitigating the effects of such damage include Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[12][27]

Genotoxicity_Pathway cluster_dna_damage Nitroaromatic Nitroaromatic Compound Metabolic_Activation Metabolic Activation (e.g., Nitroreduction) Nitroaromatic->Metabolic_Activation Reactive_Intermediate Reactive Intermediate (e.g., Nitrenium ion) Metabolic_Activation->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Covalent Binding DNA_Adduct DNA Adduct Mutation Mutation DNA_Adduct->Mutation If not repaired BER Base Excision Repair (BER) DNA_Adduct->BER Repair NER Nucleotide Excision Repair (NER) DNA_Adduct->NER Repair Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis DNA_Adduct->Cell_Cycle_Arrest Triggers Cancer Cancer Mutation->Cancer BER->DNA Restores DNA NER->DNA Restores DNA

Genotoxicity pathway of nitroaromatics.
Oxidative Stress and the Nrf2 Pathway

Some nitroaromatic compounds, such as 4-nitrophenol and TNT, are known to induce oxidative stress by generating reactive oxygen species (ROS).[1][8] This can lead to cellular damage. In response to oxidative stress, cells activate protective mechanisms, a key one being the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes.[1][8]

Nrf2_Pathway Nitroaromatic Nitroaromatic Compound (e.g., 4-Nitrophenol, TNT) ROS Increased Reactive Oxygen Species (ROS) Nitroaromatic->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and binds to ARE Antioxidant_Genes Antioxidant & Detoxification Gene Expression (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Nrf2-mediated oxidative stress response.
TNT and Inflammatory Signaling Pathways

Studies have indicated that 2,4,6-trinitrotoluene (TNT) can modulate inflammatory signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways.[28] The NF-κB pathway is a key regulator of the immune and inflammatory responses.[29][30]

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway TNT 2,4,6-Trinitrotoluene (TNT) p38 p38 MAPK TNT->p38 Inhibits Phosphorylation p65 p65 (RelA) TNT->p65 Inhibits Phosphorylation Inflammatory_Response Inflammatory Response p38->Inflammatory_Response Reduced p65->Inflammatory_Response Reduced

Inhibition of MAPK and NF-κB pathways by TNT.
Experimental Workflow for Aquatic Toxicity Testing

The following diagram illustrates a typical workflow for assessing the aquatic toxicity of a nitroaromatic compound.

Aquatic_Toxicity_Workflow start Start: Select Nitroaromatic Compound for Testing range_finding Range-Finding Test (e.g., OECD 203) start->range_finding definitive_test Definitive Acute Toxicity Tests range_finding->definitive_test fish_test Fish Acute Toxicity (OECD 203) Determine 96h LC50 definitive_test->fish_test daphnia_test Daphnia Immobilisation (OECD 202) Determine 48h EC50 definitive_test->daphnia_test alga_test Algal Growth Inhibition (OECD 201) Determine 72h EC50 definitive_test->alga_test data_analysis Data Analysis and Endpoint Calculation fish_test->data_analysis daphnia_test->data_analysis alga_test->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment

Aquatic toxicity testing workflow.

References

Safety Operating Guide

Proper Disposal and Handling of 1,3,5-Trinitrobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1,3,5-Trinitrobenzene (TNB) is a highly toxic, flammable, and explosive compound. All handling and disposal procedures must be conducted by trained personnel in a controlled laboratory environment, strictly adhering to all local, state, and federal regulations. This document provides essential safety and logistical information but does not supersede institutional protocols or regulatory requirements.

Immediate Safety and Handling Protocols

Prior to any handling or disposal, it is critical to observe the following safety measures to mitigate the significant risks associated with this compound. The compound is a high explosive when dry and is toxic by all routes of exposure.[1][2][3]

1.1 Personal Protective Equipment (PPE) A comprehensive PPE strategy is mandatory. This includes, but is not limited to:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Consult glove manufacturer data for compatibility.

  • Body Protection: Use flame-retardant and antistatic protective clothing.[5] An impervious lab coat or chemical suit is required.

1.2 Engineering Controls and Safe Handling

  • Storage: Store this compound in a cool, well-ventilated, and locked area away from incompatible materials such as combustibles and strong oxidizers.[1][7] The material should be kept wetted with at least 30% water to reduce explosion risk.[2]

Spill Management Procedure

In the event of a spill, immediate and decisive action is required to contain the material and prevent exposure or ignition.

  • Step 1: Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[8] Remove all ignition sources.[2]

  • Step 2: Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Step 3: Containment: Prevent the spill from entering drains, sewers, or confined spaces by using dikes or absorbents.[1][8]

  • Step 4: Neutralize and Absorb: Cover the spill with a wet, inert, non-combustible material such as wet sand or earth.[1] DO NOT use combustible absorbents like paper towels.

  • Step 5: Collection: Wearing full PPE, carefully collect the absorbed material using non-sparking tools.[2] Place the waste into a suitable, clearly labeled, and closed container for hazardous waste disposal.[2][4]

  • Step 6: Decontamination: Thoroughly decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Step 7: Reporting: Report the spill to the appropriate institutional safety officer or environmental health and safety department.

Step-by-Step Disposal Protocol
  • Step 1: Waste Characterization: All materials contaminated with this compound, including surplus chemical, contaminated labware, spill cleanup debris, and used PPE, must be treated as hazardous waste.

  • Step 2: Packaging and Labeling:

    • Carefully place the hazardous waste into a designated, compatible, and sealable container. Ensure solid waste is wetted.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

  • Step 3: Professional Disposal: The primary and recommended method for disposal is to contact a licensed hazardous waste disposal company.[8] Provide them with a complete and accurate description of the waste.

  • Step 4: Approved Disposal Methodologies:

    • High-Temperature Incineration (Preferred Method): This is the most effective disposal method.[9] The process involves burning the waste in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products.[8][9] The material may be dissolved in a combustible solvent before being introduced into the incinerator.[9]

    • Secure Chemical Landfill (Alternative): If approved incineration facilities are unavailable, disposal in a designated chemical waste landfill may be an option, subject to regulations.[9] This is generally less preferable due to long-term environmental risks. Post-incineration residues are often packaged and sent to an RCRA-approved landfill.[9]

Quantitative Disposal and Safety Data

ParameterValue/SpecificationSource
Hazard Classification EPA Hazardous Waste[3][9]
Explosive Condition High explosive when dry (less than 30% water by weight)[1][2]
Recommended Disposal High-Temperature Incineration[9]
Rotary Kiln Incineration Temp. 820–1,600 °C[9]
Fluidized Bed Incineration Temp. 450–980 °C[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe management and disposal of this compound.

G cluster_prep Preparation & Handling cluster_process Process & Waste Generation cluster_disposal Disposal Pathway start Handling of This compound ppe Wear Full PPE: - Flame-retardant clothing - Chemical goggles - Respirator - Resistant gloves start->ppe controls Use Engineering Controls: - Fume Hood - Grounded Equipment - Non-sparking tools start->controls experiment Experimental Use or Accidental Spill ppe->experiment controls->experiment spill_q Spill Occurred? experiment->spill_q spill_proc Follow Spill Management Procedure spill_q->spill_proc Yes waste_gen Generate Hazardous Waste: - Unused Reagent - Contaminated Materials spill_q->waste_gen No spill_proc->waste_gen package Package & Label Waste (Keep wetted) waste_gen->package contact Contact Licensed Hazardous Waste Vendor package->contact incinerate Preferred Method: High-Temperature Incineration contact->incinerate landfill Alternative: Secure Chemical Landfill contact->landfill If incineration unavailable final_disp Final Disposal of Residue/Ash incinerate->final_disp landfill->final_disp

Caption: Workflow for the safe handling and disposal of this compound.

References

Essential Safety and Handling Protocols for 1,3,5-Trinitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Guide for Laboratory Professionals

This document provides crucial safety and logistical information for the handling of 1,3,5-Trinitrobenzene (TNB), a highly toxic and explosive compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to mitigate the risks associated with this hazardous material.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against the hazards of this compound. The following table summarizes the required PPE for handling this substance.

PPE CategorySpecificationPurpose
Hand Protection Chemical resistant gloves (e.g., Butyl rubber, Viton®)Prevents skin contact, as TNB is fatal if it comes into contact with skin.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.Protects eyes from contact with the solid material or solutions, which can cause serious eye damage.[1]
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.Provides a barrier against accidental skin exposure and protects from the flammable nature of the compound.
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates is required if working outside of a certified chemical fume hood or if dust is generated.Prevents inhalation of the highly toxic dust or vapors, which can be fatal if inhaled.[1]

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound requires a meticulous and systematic approach. The following workflow outlines the essential steps from preparation to immediate post-handling procedures.

prep Preparation - Verify fume hood certification. - Assemble all necessary PPE and handling equipment. - Prepare a designated waste container. handling Handling - Work exclusively within a certified chemical fume hood. - Use non-sparking tools. - Ground all equipment to prevent static discharge. - Avoid grinding or subjecting the material to shock or friction. prep->handling spill Spill Response (Minor) - Immediately alert others in the area. - Evacuate if necessary. - Use absorbent, non-combustible material (e.g., sand, vermiculite) to contain the spill. - Do not use combustible materials like paper towels. handling->spill In case of spill decon Decontamination - Decontaminate all surfaces and equipment with a suitable solvent (e.g., acetone) followed by soap and water. - All decontamination materials are considered hazardous waste. handling->decon waste Waste Disposal - Collect all TNB waste and contaminated materials in a designated, labeled, and sealed container. - Store waste in a cool, well-ventilated area away from heat and ignition sources. handling->waste spill->waste decon->waste post Post-Handling - Thoroughly wash hands and any potentially exposed skin with soap and water. - Remove and properly store or dispose of PPE. decon->post waste->post

Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Decontamination of Minor Spills and Glassware

While large-scale disposal of this compound should be conducted via high-temperature incineration by a certified hazardous waste disposal company, minor spills and contaminated glassware can be decontaminated in the laboratory using a reductive approach. The following protocol is adapted from procedures for the remediation of nitroaromatic compounds.[2]

Objective: To chemically reduce this compound to less hazardous amino compounds.

Materials:

  • Zero-valent iron (Fe⁰) powder, fine grade

  • Deionized water

  • Methanol (B129727)

  • Appropriate waste containers

Procedure:

  • For Minor Spills on Surfaces:

    • Carefully cover the spill with an excess of zero-valent iron powder.

    • Gently moisten the iron powder with a small amount of deionized water to initiate the reduction reaction. Avoid creating a slurry that could spread the contamination.

    • Allow the mixture to react for at least one hour.

    • Carefully collect the iron powder and any remaining solid residue using non-sparking tools.

    • Place the collected material in a designated hazardous waste container.

    • Wipe the area with a cloth dampened with methanol, followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • For Contaminated Glassware:

    • Rinse the glassware with a minimal amount of methanol to remove the bulk of the this compound. This rinse aid should be collected as hazardous waste.

    • Prepare a slurry of zero-valent iron powder in deionized water in a separate container.

    • Add the iron slurry to the contaminated glassware, ensuring all contaminated surfaces are in contact with the slurry.

    • Allow the slurry to remain in the glassware, with occasional gentle agitation, for at least two hours.

    • Decant the slurry into a designated hazardous waste container.

    • Thoroughly wash the glassware with soap and water, followed by a final rinse with deionized water.

Disposal Plan

The disposal of this compound and all materials contaminated with it must be handled with extreme care and in strict accordance with local, state, and federal regulations.

Waste Segregation and Storage:
  • Solid Waste: All solid this compound, contaminated PPE, absorbent materials, and residues from decontamination procedures must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: All liquid waste, including solvents used for rinsing and decontamination, must be collected in a separate, clearly labeled, sealed, and compatible hazardous waste container.

  • Storage: Waste containers must be stored in a cool, well-ventilated, and designated hazardous waste storage area, away from heat, sparks, open flames, and incompatible materials.

Ultimate Disposal Method:

The primary and recommended method for the disposal of this compound is high-temperature incineration . This process should be carried out by a licensed and certified hazardous waste disposal facility. Do not attempt to dispose of this material through standard laboratory waste streams or by any other means.

Emergency Procedures

In the event of an emergency, immediate and correct action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Fire Evacuate the area immediately. Do not attempt to fight the fire. This compound is an explosive.[4] Alert emergency responders and inform them of the presence of this material.
Major Spill Evacuate the immediate area and alert others. Secure the area to prevent entry. Contact the institution's emergency response team and provide them with the details of the spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.